molecular formula C7H7N3 B1599799 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 89792-07-4

2-Methyl-7H-pyrrolo[2,3-d]pyrimidine

货号: B1599799
CAS 编号: 89792-07-4
分子量: 133.15 g/mol
InChI 键: YCQNXZAQYYNQTH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-9-4-6-2-3-8-7(6)10-5/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQNXZAQYYNQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C=CNC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470227
Record name 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89792-07-4
Record name 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methyl-7H-pyrrolo[2,3-d]pyrimidine basic synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Synthetic Methodologies for 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Introduction: The Significance of the 7-Deazapurine Core

The pyrrolo[2,3-d]pyrimidine scaffold, commonly known as 7-deazapurine, represents a critical pharmacophore in modern medicinal chemistry. Its structural resemblance to the endogenous purine nucleobases allows it to function as a bioisostere, interacting with a wide array of biological targets, particularly protein kinases.[1] The 2-methyl substituted analog, this compound (CAS 89792-07-4), serves as a foundational building block for a multitude of targeted therapeutic agents. Its strategic importance lies in its role as a key intermediate for complex molecules designed to inhibit signaling pathways implicated in oncology, virology, and inflammatory diseases.[2][3] This guide provides an in-depth exploration of the fundamental and most reliable synthetic strategies for accessing this high-value heterocyclic core, with a focus on the underlying chemical principles and practical laboratory protocols.

Retrosynthetic Analysis: A Strategic Disconnection

A logical retrosynthetic analysis of the this compound target reveals that the most robust and versatile synthetic approaches involve the construction of the pyrrole ring onto a pre-functionalized pyrimidine nucleus. This strategy allows for early introduction of the C2-methyl group and leverages the well-established chemistry of pyrimidines. The key disconnection occurs across the C4-N7 and C5-C6 bonds of the pyrrole ring, leading back to a 4-substituted-2-methylpyrimidine and a two-carbon synthon that provides the C5 and C6 atoms.

G target This compound disconnection C4-N7 & C5-C6 Disconnection target->disconnection intermediate1 4-Chloro-2-methylpyrimidine disconnection->intermediate1 intermediate2 Aminoacetaldehyde (or equivalent) disconnection->intermediate2 precursor1 4-Hydroxy-2-methylpyrimidine intermediate1->precursor1 Chlorination (POCl₃) precursor2 Aminoacetaldehyde Diethyl Acetal intermediate2->precursor2 Acetal Hydrolysis G start1 Ethyl Acetoacetate + Acetamidine HCl step1_reagents 1. NaOEt, EtOH 2. Reflux prod1 4-Hydroxy-2-methylpyrimidine step1_reagents->prod1 step2_reagents POCl₃ Reflux prod1->step2_reagents prod2 4-Chloro-2-methylpyrimidine step2_reagents->prod2 step3_reagents 1. NaHCO₃, n-BuOH, Reflux 2. conc. HCl, Reflux start2 Aminoacetaldehyde Diethyl Acetal final_prod This compound step3_reagents->final_prod

References

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-deazapurine core, scientifically known as pyrrolo[2,3-d]pyrimidine, represents a cornerstone of modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a "privileged scaffold," a molecular framework that can interact with a wide range of biological targets. This guide provides a comprehensive technical overview of a key member of this class: 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine. We will explore its historical discovery, delve into the fundamental principles and protocols of its synthesis, and illuminate its transformative role in the development of targeted therapeutics, with a specific focus on kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Introduction: The Significance of the 7-Deazapurine Core

In the vast landscape of heterocyclic chemistry, the pyrrolo[2,3-d]pyrimidine scaffold holds a position of particular importance. As a bioisostere of adenine, where the nitrogen atom at position 7 is replaced by a carbon, it mimics the natural purine structure, enabling it to bind to the ATP-binding sites of numerous enzymes.[1] This substitution confers several advantageous properties: it alters the electronic distribution of the ring system and provides a vector for substitution at the C7 position, allowing for fine-tuning of steric and electronic properties to achieve desired potency and selectivity.[1]

The introduction of a methyl group at the C2 position further refines the scaffold's properties. This seemingly simple modification can significantly influence binding affinity and metabolic stability, making this compound a highly sought-after starting material in the synthesis of targeted therapies, particularly in oncology and immunology.

Historical Perspective and Key Milestones

The exploration of the pyrrolo[2,3-d]pyrimidine scaffold is built upon the foundational work of pioneers in nucleoside chemistry. While the broader class of 7-deazapurines was investigated extensively by researchers like Roland K. Robins and Leroy B. Townsend, a pivotal moment in the history of this specific heterocyclic system can be traced back to the work of J. Davoll in 1960 . Davoll's research into potential purine antagonists led to the development of a general and elegant synthesis for a variety of substituted pyrrolo[2,3-d]pyrimidines, including 2-methyl derivatives.[2]

This early work laid the groundwork for decades of research. Initially explored for their potential as antimetabolites in cancer and virology, the true potential of the this compound core was fully realized with the advent of targeted therapies. The late 20th and early 21st centuries saw an explosion of interest in this scaffold as a key building block for a new generation of kinase inhibitors. Today, it is a component of numerous clinical candidates and approved drugs, a testament to the enduring legacy of this foundational research.

Foundational Synthetic Strategies

The construction of the this compound core is a classic example of heterocyclic synthesis, typically involving the annulation of a pyrrole ring onto a pre-existing pyrimidine. The most common and historically significant approach starts from a substituted pyrimidine, a strategy that offers both versatility and efficiency.

The Davoll Synthesis: A Cornerstone Approach

The classical synthesis involves the condensation of a 4-amino-5-cyanomethylpyrimidine with a suitable cyclizing agent. A key intermediate for the 2-methyl variant is 4-Amino-5-aminomethyl-2-methylpyrimidine .[3][4]

Experimental Protocol: Synthesis of 4-Amino-2-methyl-5-cyanopyrimidine (Key Precursor)

This protocol outlines a common method for preparing a critical precursor for the pyrrolo[2,3-d]pyrimidine ring system.

Objective: To synthesize 4-Amino-2-methyl-5-cyanopyrimidine, a key building block.

Materials:

  • 2-Cyanoacetamide

  • Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide)

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Step-by-Step Methodology:

  • Formation of the Enamine: 2-Cyanoacetamide is reacted with a Vilsmeier reagent to form an activated enamine intermediate.[5]

    • Causality: The Vilsmeier reagent acts as an electrophile, activating the methylene group of 2-cyanoacetamide and facilitating the formation of a reactive enamine, which is primed for cyclization.

  • Pyrimidine Ring Formation: The enamine intermediate is then condensed with acetamidine in the presence of a base like sodium ethoxide.[5]

    • Causality: Acetamidine provides the N-C-N fragment required to form the pyrimidine ring. The basic conditions facilitate the nucleophilic attack and subsequent cyclization, leading to the formation of the 4-amino-2-methylpyrimidine-5-carbonitrile.

  • Isolation and Purification: The reaction mixture is neutralized, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield pure 4-Amino-2-methyl-5-cyanopyrimidine.[6]

Modern Synthetic Enhancements

While the fundamental principles of the Davoll synthesis remain relevant, modern organic chemistry has introduced numerous improvements. These include the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce substituents onto the pyrimidine ring prior to cyclization.[7] These methods offer greater flexibility and allow for the construction of more complex and diverse libraries of this compound derivatives.

Application in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold has proven to be an exceptionally fruitful starting point for the design of potent and selective kinase inhibitors.[8][9] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The ability of the pyrrolo[2,3-d]pyrimidine core to mimic ATP allows it to effectively compete for the enzyme's active site.

Case Study: CGI-1746, A Potent and Reversible BTK Inhibitor

A compelling example of the power of the this compound scaffold is the development of CGI-1746 , a potent and highly selective inhibitor of Bruton's tyrosine kinase (BTK).[7][10] BTK is a non-receptor tyrosine kinase that is essential for B-cell development, differentiation, and signaling.[11] Its hyperactivity is implicated in various B-cell malignancies and autoimmune diseases.

CGI-1746 is a reversible inhibitor that binds to an inactive conformation of BTK, offering a high degree of selectivity over other kinases.[12] This mode of action is distinct from irreversible inhibitors and may offer a different therapeutic profile.

Quantitative Analysis of CGI-1746 Activity

The potency of CGI-1746 has been well-characterized in a variety of assays, demonstrating its effectiveness at both the enzymatic and cellular levels.

Assay Type Target IC50 Value Reference
Enzymatic AssayBruton's Tyrosine Kinase (BTK)1.9 nM[7][10]
Cell-Based AssayAnti-IgM-induced human B-cell proliferation42 nM[13]
Cell-Based AssayFcγR-induced TNFα production47 nM[7]
Cell-Based AssayFcγR-induced IL-1β production36 nM[7]
Cell-Based AssayFcγR-induced IL-6 production353 nM[7]
The BTK Signaling Pathway: The Target of CGI-1746

BTK is a critical node in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, such as phospholipase C gamma 2 (PLCγ2), which in turn triggers signaling pathways that promote B-cell proliferation, survival, and differentiation.[8][14][15] CGI-1746, by inhibiting BTK, effectively blocks this entire downstream signaling cascade.

Conclusion and Future Directions

From its origins in classical heterocyclic synthesis to its current status as a cornerstone of modern drug discovery, the journey of this compound is a testament to the power of fundamental chemical research. Its simple yet elegant structure provides a robust and versatile platform for the development of highly targeted and effective therapeutics. The success of molecules like CGI-1746 in potently and selectively inhibiting key disease-driving kinases underscores the enduring value of this privileged scaffold.

As our understanding of cellular signaling pathways continues to deepen, it is certain that the this compound core will continue to be a fertile ground for the discovery of new medicines. Future research will likely focus on the development of next-generation inhibitors with even greater selectivity, improved pharmacokinetic properties, and novel mechanisms of action, further solidifying the legacy of this remarkable heterocycle.

References

Structural Elucidation and Characterization of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the 7-Deazapurine Scaffold

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often hinges on the strategic modification of known bioactive scaffolds. The 7H-pyrrolo[2,3-d]pyrimidine core, commonly referred to as 7-deazapurine, stands out as a privileged isostere of natural purines.[1][2] By replacing the nitrogen atom at position 7 of the purine ring with a carbon, this scaffold fundamentally alters the electronic and metabolic properties of the molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1] Derivatives of this core are integral to a wide array of therapeutics, including kinase inhibitors for oncology and antiviral agents.[2][3][4]

Molecular Identity and Foundational Data

Before delving into spectroscopic analysis, establishing the foundational data of the target compound is critical.

  • IUPAC Name: 2-methyl-7H-pyrrolo[2,3-d]pyrimidine[5]

  • Synonyms: 2-Methyl-7-deazapurine

  • CAS Number: 89792-07-4[5]

  • Molecular Formula: C₇H₇N₃

  • Molecular Weight: 133.15 g/mol

Caption: Chemical structure of this compound.

The Analytical Cornerstone: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable for mapping out the proton and carbon environments, respectively.

Expertise in Action: Why NMR is Primary

We begin with NMR because it provides a direct, atom-by-atom map of the molecule's covalent framework. Unlike other techniques that give bulk properties or mass, NMR resolves individual atomic environments and their connectivity, making it the gold standard for structural confirmation. The choice of a high-field instrument (e.g., 400 MHz or higher) is deliberate, as it provides superior signal dispersion, which is crucial for unambiguously resolving the closely spaced aromatic protons of the heterocyclic system.[6][7]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in ~0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for this scaffold as it can solubilize the compound well and its residual water peak does not obscure key signals. The acidic N-H proton is also more likely to be observed in DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[6][8]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse acquisition.

    • Spectral Width: 0-14 ppm.

    • Relaxation Delay: 2-5 seconds to ensure full relaxation of protons for accurate integration.

    • Scans: 16-64 scans to achieve an adequate signal-to-noise (S/N) ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0-170 ppm.

    • Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the Free Induction Decay (FID) with a standard exponential window function. Perform Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).[6]

Anticipated Spectroscopic Data & Interpretation

The key to NMR interpretation is predicting the chemical environment of each nucleus. The pyrrolo[2,3-d]pyrimidine core consists of two fused rings, creating distinct electronic environments.

¹H NMR Data (Predicted in DMSO-d₆)
Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
N7-H~12.0Broad Singlet1HAcidic pyrrole proton, exchangeable with D₂O. Its broadness is characteristic.
C4-H~8.6Singlet1HProton on the pyrimidine ring, deshielded by adjacent nitrogen atoms.
C6-H~7.5Doublet (J ≈ 3.5 Hz)1HPyrrole proton coupled to C5-H.
C5-H~6.8Doublet (J ≈ 3.5 Hz)1HPyrrole proton coupled to C6-H.
C2-CH₃~2.5Singlet3HMethyl protons attached to the pyrimidine ring. In the same region as the DMSO solvent peak, requiring careful analysis.
¹³C NMR Data (Predicted in DMSO-d₆)
Assignment Expected Chemical Shift (δ, ppm) Rationale
C2~159Quaternary carbon in the pyrimidine ring attached to two nitrogens and the methyl group.
C4~151CH carbon in the pyrimidine ring, highly deshielded by adjacent nitrogens.
C7a~150Quaternary carbon at the ring junction.
C6~128CH carbon in the pyrrole ring.
C5~101CH carbon in the pyrrole ring, shielded relative to other aromatic carbons.
C4a~100Quaternary carbon at the ring junction.
C2-CH₃~22Aliphatic methyl carbon.

Note: Predicted chemical shifts are based on data from analogous pyrrolopyrimidine structures and general heterocyclic chemistry principles. Actual values may vary slightly.[9][10][11][12]

Confirming Identity and Purity: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as a crucial validation of the chemical formula derived from NMR. High-Resolution Mass Spectrometry (HRMS) is particularly vital as it can confirm the elemental composition with high precision.

Expertise in Action: Why HRMS is a Trustworthiness Check

While nominal mass MS confirms the integer mass, HRMS provides the mass to several decimal places. This precision allows for the calculation of a unique elemental formula (C₇H₇N₃), ruling out other potential isobaric compounds (molecules with the same integer mass but different formulas). This step is a non-negotiable part of a self-validating protocol. Electrospray ionization (ESI) is chosen as it is a soft ionization technique that typically keeps the molecule intact, showing a strong signal for the protonated molecule [M+H]⁺.[6][10]

Experimental Protocol: LC-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase to a final concentration in the low µg/mL range.

  • Instrumentation: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[13]

  • LC Method (for sample introduction):

    • Column: A standard C18 column (e.g., 50 mm x 2.1 mm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the ionization process.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS Acquisition:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Data Analysis: Extract the mass of the most abundant ion and use the instrument's software to calculate the elemental composition based on the exact mass and isotopic pattern.

Anticipated Spectroscopic Data
Mass Spectrometry Data
Parameter Expected Value
Molecular Formula C₇H₇N₃
Calculated Exact Mass 133.0640
Observed Ion (HRMS, [M+H]⁺) m/z 134.0718

The observation of a high-intensity ion at m/z 134.0718, corresponding to the calculated exact mass of the protonated molecule, provides definitive confirmation of the elemental formula.

Functional Group Fingerprinting: FT-IR and UV-Vis Spectroscopy

While NMR and MS define the core structure and formula, FT-IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic system, respectively.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

  • Data Acquisition: Record the spectrum over the mid-IR range (4000-400 cm⁻¹). Acquire a background spectrum of the empty ATR crystal before running the sample.[14]

  • Data Analysis: The final spectrum is an automatic ratio of the sample to the background. Identify characteristic absorption bands.

FT-IR Data
Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale
N-H Stretch3100-3000Characteristic of the pyrrole N-H group.[11]
Aromatic C-H Stretch3100-3000C-H bonds on the aromatic rings.
Aliphatic C-H Stretch2950-2850C-H bonds of the methyl group.
C=N / C=C Stretch1650-1550Ring stretching vibrations from both the pyrimidine and pyrrole rings.[15]

The presence of a distinct N-H stretching band and the characteristic aromatic and aliphatic C-H and C=N/C=C bands provides a quick and reliable fingerprint of the molecule's key functional groups.[16]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the conjugated π-electron system of the molecule. The fused aromatic rings of the 7-deazapurine core are expected to show strong absorbance in the UV region.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum below 1.5.

  • Data Acquisition: Scan the sample from approximately 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

UV-Vis Data
Parameter Expected Value
λmax ~220-230 nm and ~270-290 nm
Rationale These absorptions correspond to π → π* electronic transitions within the conjugated heterocyclic system. The exact positions can be influenced by solvent polarity.[17]

Integrated Structural Elucidation Workflow

The true power of this multi-technique approach lies in the integration of data. No single technique is sufficient, but together they form a logical, self-validating workflow that leads to an unambiguous structural assignment.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple orthogonal analytical techniques. The definitive assignment is built upon the foundational carbon-hydrogen framework provided by ¹H and ¹³C NMR, which is then unequivocally validated by the exact mass and elemental composition from HRMS. Complementary techniques like FT-IR and UV-Vis spectroscopy serve as rapid and effective checks, confirming the presence of key functional groups and the conjugated electronic system. By following this integrated and self-validating workflow, researchers and drug development professionals can proceed with confidence, knowing the precise molecular identity of this vital heterocyclic scaffold is secured.

References

The Spectroscopic Signature of a Privileged Scaffold: A Technical Guide to 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent inhibition of various kinases, making them crucial components in the development of targeted therapies for cancer and inflammatory diseases. The introduction of a methyl group at the 2-position of this scaffold can significantly influence its electronic properties, metabolic stability, and target engagement. A thorough understanding of the spectroscopic characteristics of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine is therefore fundamental for its unambiguous identification, quality control, and the rational design of novel therapeutics.

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. By delving into the causality behind spectral features, this guide equips researchers with the expertise to confidently interpret and utilize this critical data in their drug discovery and development endeavors.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for the correct interpretation of spectroscopic data. The structure of this compound is depicted below, with the conventional numbering system used for this heterocyclic scaffold.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on the known data of the parent 7H-pyrrolo[2,3-d]pyrimidine and the established effects of methyl substitution.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~12.1br s1HH-7The N-H proton of the pyrrole ring is acidic and typically appears as a broad singlet at a downfield chemical shift.
~8.6s1HH-4This proton is on a carbon adjacent to two nitrogen atoms in the pyrimidine ring, leading to significant deshielding.
~7.5d1HH-6This proton is on the pyrrole ring and is coupled to H-5.
~6.5d1HH-5This proton is on the pyrrole ring and is coupled to H-6. Its chemical shift is upfield compared to H-6 due to its position relative to the nitrogen atoms.
~2.5s3H-CH₃The methyl protons are in a non-aromatic environment and are expected to appear as a singlet in the typical alkyl region.

Interpretation and Causality:

  • Aromatic Protons: The protons on the heterocyclic rings (H-4, H-5, and H-6) resonate in the aromatic region (δ 6.5-8.6 ppm). The precise chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating effect of the pyrrole ring.

  • Methyl Group Substitution: The introduction of the methyl group at the C-2 position will have a minor shielding effect on the adjacent protons, particularly H-4, due to its electron-donating inductive effect. However, the most significant change is the appearance of a singlet at approximately 2.5 ppm, corresponding to the three methyl protons.

  • N-H Proton: The pyrrole N-H proton (H-7) is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding with the solvent (DMSO-d₆). Its downfield shift is characteristic of N-H protons in five-membered aromatic heterocycles.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~157C-2The presence of the attached methyl group will cause a significant downfield shift for this carbon compared to the unsubstituted parent compound.
~152C-4This carbon is part of the electron-deficient pyrimidine ring and is bonded to a nitrogen atom, resulting in a downfield chemical shift.
~151C-7aThis is a quaternary carbon at the fusion of the two rings, and its chemical shift is influenced by the surrounding nitrogen atoms.
~128C-6This carbon is part of the electron-rich pyrrole ring.
~102C-5This carbon is also part of the pyrrole ring and its chemical shift is further upfield due to the influence of the adjacent nitrogen atom.
~100C-4aThis is another quaternary carbon at the ring junction.
~21-CH₃The methyl carbon is expected to resonate in the typical upfield aliphatic region.

Interpretation and Causality:

  • Effect of Heteroatoms: The nitrogen atoms significantly influence the ¹³C chemical shifts. Carbons in the pyrimidine ring (C-2, C-4, C-7a) are generally deshielded and appear at lower field compared to those in the pyrrole ring (C-5, C-6, C-4a).

  • Methyl Substituent Effect: The most pronounced effect of the methyl group is on the carbon to which it is attached (C-2), causing a substantial downfield shift (α-effect). It will also have smaller, less predictable effects on the other carbons in the ring system (β and γ effects).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850Medium-WeakAliphatic C-H stretch (-CH₃)
~1630StrongC=N stretch (pyrimidine ring)
~1580, ~1470Medium-StrongC=C stretch (aromatic rings)
~1450MediumAsymmetric -CH₃ bend
~1375MediumSymmetric -CH₃ bend
700-900StrongAromatic C-H out-of-plane bend

Interpretation and Causality:

  • Aromatic C-H Stretching: The presence of the aromatic rings is confirmed by the C-H stretching vibrations observed just above 3000 cm⁻¹.[1][2][3]

  • Aliphatic C-H Stretching: The methyl group gives rise to characteristic C-H stretching absorptions just below 3000 cm⁻¹.

  • Ring Vibrations: The C=N and C=C stretching vibrations within the pyrimidine and pyrrole rings result in a series of strong to medium absorptions in the 1470-1630 cm⁻¹ region.[4] These are characteristic of aromatic heterocyclic systems.

  • Methyl Bending Vibrations: The asymmetric and symmetric bending vibrations of the methyl group provide further evidence for its presence.

  • Out-of-Plane Bending: The strong absorptions in the 700-900 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the aromatic rings and can sometimes provide information about the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI)

m/zRelative IntensityAssignment
133High[M]⁺ (Molecular Ion)
132Moderate[M-H]⁺
106Moderate[M-HCN]⁺
79Moderate[C₅H₄N]⁺

Interpretation and Causality:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected to be prominent at m/z 133, corresponding to the molecular weight of this compound. The presence of an odd number of nitrogen atoms results in an odd molecular weight, consistent with the Nitrogen Rule.[5]

  • Fragmentation Pathway: N-heterocyclic compounds often exhibit characteristic fragmentation patterns.[6][7] A likely initial fragmentation for this compound would be the loss of a hydrogen radical to form the [M-H]⁺ ion at m/z 132. Subsequent fragmentation could involve the loss of hydrogen cyanide (HCN) from the pyrimidine ring, a common fragmentation pathway for pyrimidines, leading to a fragment at m/z 106. Further fragmentation of the pyrrole ring could also occur.

fragmentation_pathway mol This compound [M]⁺, m/z = 133 frag1 [M-H]⁺ m/z = 132 mol->frag1 - H• frag2 [M-HCN]⁺ m/z = 106 mol->frag2 - HCN frag3 [C₅H₄N]⁺ m/z = 79 frag2->frag3 - HCN

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity deuterated solvent is crucial to avoid interfering signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-170 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For Electron Ionization (EI), a direct insertion probe can be used for solid samples.

  • Instrumentation: A mass spectrometer with an EI source is suitable for this compound.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).

    • The instrument will detect the mass-to-charge ratio of the molecular ion and any fragment ions produced.

Conclusion

The spectroscopic data of this compound provides a unique fingerprint that is indispensable for its characterization. This guide has provided a detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, grounding the interpretations in the fundamental principles of spectroscopy and the known effects of molecular structure on spectral features. The provided experimental protocols offer a framework for obtaining reliable and high-quality data. For researchers in drug discovery and development, a solid grasp of this spectroscopic information is not merely a technical exercise but a foundational element for advancing the design and synthesis of novel therapeutics based on this privileged scaffold.

References

A Technical Guide to the Physicochemical Properties and Reactivity of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a purine isostere also known as 7-deazapurine, represents a cornerstone in modern medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a privileged scaffold in drug discovery.[2][3] This guide focuses on a key derivative, 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine, a crucial intermediate and building block in the synthesis of targeted therapeutics, including potent kinase inhibitors and novel antiviral agents.[4]

This document provides an in-depth analysis of the core physicochemical properties, spectroscopic profile, and chemical reactivity of this compound. The insights and protocols herein are curated for researchers, medicinal chemists, and drug development professionals to facilitate its effective utilization in synthetic and therapeutic applications.

Core Molecular Profile

The fundamental identity of a chemical entity is established by its structural and basic physical properties. These data serve as the primary reference for quality control, reaction stoichiometry, and analytical characterization.

PropertyDataSource(s)
IUPAC Name This compound-
Synonyms 2-Methyl-7-deazapurine[3]
CAS Number 89792-07-4
Molecular Formula C₇H₇N₃Calculated
Molecular Weight 133.15 g/mol Calculated
Appearance White crystalline powder
Melting Point 148-152 °C

Spectroscopic and Analytical Characterization

Rigorous characterization is non-negotiable for ensuring the identity, purity, and stability of a synthetic intermediate. The following sections detail the expected spectroscopic signatures and provide foundational protocols for routine analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structural elucidation in solution. The proton (¹H) and carbon (¹³C) NMR spectra of this compound are expected to show distinct signals corresponding to its unique heterocyclic framework. Based on data from the parent scaffold and substituted analogs, the key resonances can be predicted.[3][5]

  • ¹H NMR: The spectrum will be characterized by signals for the aromatic protons on the pyrimidine and pyrrole rings, a sharp singlet for the C2-methyl group, and a broad signal for the N7-H of the pyrrole, which is exchangeable with D₂O. The proton at the C4 position is anticipated to appear at a downfield chemical shift, typically above 8.0 ppm.[3]

  • ¹³C NMR: The carbon spectrum will display signals for the seven distinct carbon atoms, with the quaternary carbons of the fused ring system appearing at characteristic downfield shifts.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for this class of compounds and its ability to clearly resolve the N-H proton signal.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time or a higher number of scans may be necessary due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and, by extension, the molecular formula of the compound. High-resolution mass spectrometry (HRMS) provides an exact mass, which is a critical identity test.

  • Expected Ionization: Electrospray ionization (ESI) in positive mode is typically effective, yielding the protonated molecular ion [M+H]⁺.

  • Predicted m/z: For C₇H₇N₃, the expected m/z for the [M+H]⁺ ion is approximately 134.071.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a mixture of methanol and water (1:1 v/v).

  • Chromatography: Inject the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm). Use a gradient elution method with mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile or methanol + 0.1% formic acid).

  • MS Detection: Couple the LC output to an ESI-MS detector operating in positive ion scan mode over a mass range of m/z 50-500.

Physicochemical Properties

Solubility

The solubility profile of an intermediate is critical for its application in synthesis, dictating the choice of reaction solvents and purification methods.

SolventSolubilityRationale/Reference
Dimethyl Sulfoxide (DMSO) Soluble[6][7]
Methanol Moderately Soluble
Ethyl Acetate Moderately Soluble
Water Sparingly Soluble[8]

The moderate polarity and hydrogen bonding capability (N-H donor, pyrimidine nitrogens as acceptors) explain its solubility in polar organic solvents.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in DMSO.

  • Dilution: Add a small aliquot (e.g., 1-2 µL) of the DMSO stock to a known volume (e.g., 100-200 µL) of phosphate-buffered saline (PBS, pH 7.4) to initiate precipitation.

  • Equilibration: Shake the mixture vigorously at room temperature for 1-2 hours to ensure equilibrium between the solid and dissolved states.

  • Separation: Centrifuge the sample to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a calibrated HPLC-UV method.

Stability and Storage

This compound is reported to be sensitive to oxidation. Proper handling and storage are therefore paramount to maintain its integrity and ensure reproducibility in experimental outcomes.

  • Recommended Storage: Store in tightly sealed containers under an inert atmosphere (e.g., argon or nitrogen).

  • Conditions: Keep at temperatures below 25°C, protected from light and moisture.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its fused heterocyclic system. The pyrrole and pyrimidine rings offer orthogonal sites for functionalization, making it a versatile scaffold for building molecular complexity.

Reactivity of the Pyrrole Moiety

The pyrrole ring is electron-rich and contains a reactive N-H group.

  • N-H Acidity and Alkylation: The proton at the N7 position is weakly acidic and can be deprotonated with a suitable base. This site is frequently alkylated or protected to modulate biological activity or to prevent interference in subsequent synthetic steps.[9]

  • Electrophilic Substitution: The pyrrole ring is susceptible to electrophilic attack. Halogenation, particularly iodination at the C5 position using reagents like N-iodosuccinimide (NIS), is a common strategy to install a handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).[10]

Reactivity of the Pyrimidine Moiety

The pyrimidine ring is electron-deficient, influencing its reactivity. The C2-methyl group is a key substituent that can influence the electronic properties and steric environment of the pyrimidine ring. While the pyrimidine ring itself is generally resistant to electrophilic attack, its reactivity can be unlocked by starting with precursors containing leaving groups, such as a chloro-substituent at the C4 position, which is highly susceptible to nucleophilic aromatic substitution (SₙAr).[8][11]

Role as a Synthetic Intermediate

The true power of this compound is realized in its role as a central building block for complex, biologically active molecules. The diagram below illustrates a generalized synthetic pathway where the core is sequentially functionalized to yield a final target compound, such as a kinase inhibitor.

G cluster_0 Core Synthesis cluster_1 Scaffold Functionalization precursor Pyrrole/Pyrimidine Precursors core 2-Methyl-7H-pyrrolo [2,3-d]pyrimidine precursor->core Cyclization step1 Step 1: N7-Alkylation or Protection core->step1 step2 Step 2: C5-Halogenation (e.g., with NIS) step1->step2 step3 Step 3: C5 Cross-Coupling (e.g., Suzuki, Sonogashira) step2->step3 final Final Bioactive Compound (e.g., Kinase Inhibitor) step3->final

Caption: Generalized workflow for the synthetic utility of the core scaffold.

The logical relationship between the core scaffold and its diverse applications underscores its importance in drug discovery.

G cluster_apps Therapeutic & Industrial Applications core This compound kinase Kinase Inhibitors (e.g., for Oncology) core->kinase Key Scaffold antiviral Antiviral Agents (Nucleoside Analogs) core->antiviral Intermediate agrochem Agrochemicals (Herbicides) core->agrochem Building Block materials Materials Science (Coordination Polymers) core->materials Ligand Source

Caption: Key application areas derived from the this compound core.

Conclusion

This compound is more than a simple heterocyclic compound; it is a versatile and highly valuable scaffold in the landscape of modern drug discovery and chemical synthesis. Its unique combination of physicochemical properties, predictable reactivity, and structural similarity to endogenous purines makes it an ideal starting point for the development of sophisticated and targeted therapeutic agents. A thorough understanding of its characteristics, as detailed in this guide, is essential for any scientist aiming to leverage its full potential in their research endeavors.

References

An In-Depth Technical Guide to 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine and Its Derivatives: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold has emerged as a cornerstone in medicinal chemistry, prized for its structural similarity to endogenous purines and its versatile chemical functionality. As an analogue of purine, the replacement of the N7 nitrogen with a carbon atom renders the five-membered ring more electron-rich, offering unique opportunities for molecular interactions and functionalization.[1][2] This guide provides a detailed exploration of the 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine core and its key derivatives, which have demonstrated significant therapeutic potential across a spectrum of diseases, most notably as potent and selective kinase inhibitors. We will dissect the synthesis, structure-activity relationships (SAR), and mechanisms of action that underpin their utility in oncology, immunology, and anti-infective research.

The 7-Deazapurine Core: A Foundation for Therapeutic Innovation

The 7-deazapurine scaffold is a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility stems from its bioisosteric relationship with adenine and guanine. The substitution of the N7 atom with a CH group fundamentally alters the electronic properties of the heterocyclic system, creating a more electron-rich pyrrole ring.[2] This modification not only allows for expanded substitution possibilities at the C7 position but also enhances π-π stacking and other non-covalent interactions within enzyme active sites, often leading to improved binding affinity and selectivity.[2][3]

Derivatives of this core have been successfully developed as anticancer, antiviral, and anti-inflammatory agents.[1][4][5] Their broad biological activity is a testament to the scaffold's ability to be tailored to interact with a diverse range of protein targets.[6]

G start 2,4-Dichloro-7H- pyrrolo[2,3-d]pyrimidine protect N7 Protection (e.g., SEM-Cl, POM-Cl) start->protect Base substitute_c4 SNAr at C4 (Amine Nucleophile) protect->substitute_c4 R-NH2 methylate_c2 C2 Functionalization (e.g., Suzuki Coupling with Methylboronic Acid) substitute_c4->methylate_c2 Pd Catalyst deprotect N7 Deprotection (e.g., TFA, TBAF) methylate_c2->deprotect Acid/Fluoride final Final Derivative deprotect->final G cluster_pathway STAT6 Signaling Pathway IL4 IL-4 / IL-13 Receptor IL-4R / IL-13R IL4->Receptor JAK JAK1 / JAK3 Receptor->JAK Activation STAT6 STAT6 JAK->STAT6 Phosphorylation STAT6_P p-STAT6 (Dimerization) STAT6->STAT6_P Nucleus Nucleus STAT6_P->Nucleus Translocation Transcription Gene Transcription (Th2 Differentiation, Inflammation) Nucleus->Transcription Inhibitor This compound Derivative (e.g., AS1810722) Inhibitor->STAT6 Inhibits Phosphorylation

References

The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the 7-Deazapurine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of "privileged structures." The pyrrolo[2,3-d]pyrimidine core is a quintessential example of such a scaffold.[1][2] Structurally, it is an isostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom, leading to its common name, 7-deazapurine.[3][4][5] This seemingly minor alteration has profound chemical and biological consequences. The replacement of N7 with a CH group modifies the electron distribution within the ring system, making the five-membered pyrrole ring more electron-rich and offering a new vector for chemical modification at the C7 position.[4][6]

The core's most significant feature is its striking resemblance to adenine, the nitrogenous base of adenosine triphosphate (ATP).[7][8][9] ATP is the universal energy currency of the cell but, critically, it is also the phosphate donor for a vast family of enzymes known as kinases. By mimicking the purine core of ATP, pyrrolo[2,3-d]pyrimidine derivatives can act as competitive inhibitors at the ATP-binding site of numerous kinases, making this scaffold a cornerstone of targeted therapy, particularly in oncology and immunology.[7][8][10][11] This guide will provide an in-depth exploration of the biological significance of this core, from its fundamental mechanism of action to its diverse therapeutic applications and the chemical logic underpinning its derivatization.

Pillar of Activity: Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many human diseases, including cancer and inflammatory disorders.[7][12] The pyrrolo[2,3-d]pyrimidine scaffold has proven to be an exceptionally versatile platform for designing potent and selective kinase inhibitors.[7][8]

Mechanism of Action: The ATP-Competitive Strategy

The primary mechanism by which pyrrolo[2,3-d]pyrimidine derivatives inhibit kinases is through competitive binding at the ATP-binding cleft of the enzyme. The N1 and N3 atoms of the pyrimidine ring, along with the amino group often present at the C4 position, form critical hydrogen bonds with the "hinge" region of the kinase domain—the same interactions that anchor ATP. This mimicry allows these compounds to occupy the active site and prevent the binding of endogenous ATP, thereby blocking the phosphotransfer reaction that is essential for signal transduction. The versatility of the scaffold allows for substitutions at various positions (C2, C4, C5, C6, and N7) to achieve high potency and, crucially, selectivity for a specific kinase or kinase family.[7][13]

The Janus Kinase (JAK) Family: A Landmark Success Story

The most prominent application of the pyrrolo[2,3-d]pyrimidine core is in the development of Janus kinase (JAK) inhibitors.[12][14] The JAK family (JAK1, JAK2, JAK3, and Tyk2) are non-receptor tyrosine kinases that are pivotal in cytokine signaling through the JAK-STAT pathway.[12] Dysregulation of this pathway is central to numerous autoimmune diseases and myeloproliferative neoplasms.

The binding of a cytokine to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor and create docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. Pyrrolo[2,3-d]pyrimidine-based drugs, such as Ruxolitinib (a JAK1/JAK2 inhibitor) and Tofacitinib (a JAK1/JAK3 inhibitor), effectively block this cascade at its origin by inhibiting JAK activity.[12]

JAK-STAT_Pathway_Inhibition Fig. 1: Inhibition of the JAK-STAT Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK pJAK p-JAK (Active) JAK->pJAK Activation STAT STAT pJAK->STAT pSTAT p-STAT Dimer p-STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription (Inflammation, Proliferation) Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., Tofacitinib) Inhibitor->pJAK BLOCKS

Fig. 1: Inhibition of the JAK-STAT Pathway
Broad Spectrum Kinase Targeting

The utility of the scaffold extends far beyond JAKs. Derivatives have been developed to target a wide range of other kinases implicated in cancer:

  • EGFR and VEGFR: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key drivers of tumor growth and angiogenesis.[9] Pyrrolo[2,3-d]pyrimidines have been designed as potent inhibitors of these tyrosine kinases, particularly for non-small cell lung cancer (NSCLC) with specific EGFR mutations.[9][15]

  • RET Kinase: Gene fusions and mutations of the RET kinase are oncogenic drivers in thyroid and non-small cell lung cancers. Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent, low nanomolar inhibitors of both wild-type and drug-resistant RET mutants.[16][17]

  • Axl Kinase: Axl is a receptor tyrosine kinase linked to tumor growth, metastasis, and drug resistance. The scaffold has been successfully used to generate lead compounds with promising therapeutic effects in xenograft tumor models.[18]

  • Other Targets: The list of kinase targets continues to grow and includes Cyclin-Dependent Kinases (CDKs), Casein Kinase 1δ (CK1δ), and p21-activated kinase 4 (PAK4), demonstrating the scaffold's remarkable adaptability.[13][19][20]

Therapeutic Applications: From Cancer to Viruses

The versatility of the pyrrolo[2,3-d]pyrimidine core has led to its exploration in a multitude of therapeutic areas.

Anticancer Agents

This is the most extensively explored application.[1][3][7] By targeting various kinases, these compounds can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle.[20][21][22]

  • Dual-Target Inhibition: A novel strategy involves designing single molecules that inhibit multiple targets. For instance, pyrrolo[2,3-d]pyrimidine-based derivatives have been created as potent dual inhibitors of JAK and histone deacetylases (HDACs).[23][24] This approach aims to overcome drug resistance mechanisms, such as the feedback activation of the JAK-STAT pathway observed with HDAC inhibitors alone.[23][24]

  • Targeted Cytotoxicity: Specific derivatives have shown potent and selective activity against various cancer cell lines. For example, certain tricyclic pyrrolo[2,3-d]pyrimidines exhibited superior antitumor activity against the HT-29 colon cancer cell line with IC₅₀ values in the low micromolar range.[3]

Compound Class Target(s) Disease/Cell Line Reported Potency (IC₅₀) Reference
Tricyclic DerivativesDDR2 / General CytotoxicityHT-29 (Colon Cancer)4.01 µM[3]
Covalent ModifiersMutant EGFR (T790M)NSCLC0.21 nM (enzymatic)[15]
JAK/HDAC Dual InhibitorsJAK1/2/3, HDAC1/6Triple-Negative Breast CancerAntiproliferative & Proapoptotic[23][24]
Substituted DerivativesRET Kinase (wt & V804M)NSCLC, Thyroid CancerLow nanomolar[16]
Axl InhibitorsAxl KinaseBaF3/TEL-Axl XenograftPromising in vivo efficacy[18]
CK1δ InhibitorsCK1δRT-112 (Bladder Cancer)Sub-G1 arrest & apoptosis[20]
Antiviral Activity

When functionalized as nucleoside analogs, pyrrolo[2,3-d]pyrimidines are potent antiviral agents.[4][6][25] By mimicking natural nucleosides, they can be processed by viral enzymes and incorporated into growing DNA or RNA chains, leading to chain termination or dysfunction.

  • Human Cytomegalovirus (HCMV): Several arabinosyl and 2'-deoxyribosyl pyrrolo[2,3-d]pyrimidines have demonstrated potent and selective activity against HCMV.[26][27][28] Compounds like ara-sangivamycin were found to inhibit viral replication by 10⁵-fold at concentrations that were only minimally toxic to host cells.[26][27] The primary mechanism is the inhibition of viral DNA synthesis.[26][28]

  • Other Viruses: These nucleoside analogs have also shown activity against herpes simplex virus (HSV), though often to a lesser extent than against HCMV.[26][27]

Anti-inflammatory and Antimicrobial Roles
  • Anti-inflammatory: The profound success of JAK inhibitors in treating autoimmune diseases like rheumatoid arthritis underscores the anti-inflammatory potential of this scaffold.[12][14] By blocking cytokine signaling, these compounds can effectively dampen the inflammatory response.[14]

  • Antibacterial/Antifungal: The pyrrolo[2,3-d]pyrimidine core has been investigated for antimicrobial properties.[5] Some derivatives have shown potential as inhibitors of bacterial DNA gyrase B, an essential enzyme for DNA replication in bacteria, presenting a promising avenue for developing new antibacterial agents.[29] The scaffold has also been explored for antifungal applications.[5]

Structure-Activity Relationship (SAR): The Logic of Design

The biological activity of a pyrrolo[2,3-d]pyrimidine derivative is exquisitely sensitive to the nature and position of its substituents. Understanding these Structure-Activity Relationships (SAR) is critical for rational drug design.

  • Position 4: This position is crucial for kinase hinge binding. A C4-amino group is often optimal for forming hydrogen bonds.[30] However, strategic substitution at C4 can also confer selectivity. For example, introducing a 4-aryl substituent can modulate the selectivity profile of a JAK inhibitor, shifting it from JAK1-selective to highly JAK3-selective.[12][31]

  • Positions 5 and 6: The pyrrole moiety offers significant scope for modification. Halogenation or the introduction of heteroaryl groups via linkers (e.g., sulfur) at position 5 can enhance cytotoxic effects against cancer cells.[21] For cAMP-phosphodiesterase inhibition, disubstitution at positions 5 and 6 was found to be important for potency.[30]

  • Position 7 (N7): As the "deaza" position, this nitrogen atom of the pyrrole ring is a key point for derivatization to extend into solvent-exposed regions of a binding pocket or to attach moieties that improve pharmacokinetic properties.[5][29] For instance, attaching an N-phenylacetamide moiety at N7 significantly enhanced antibacterial efficacy in a series of DNA gyrase B inhibitors.[29]

Experimental Protocols & Synthesis

The translation of a promising scaffold into a therapeutic candidate relies on robust synthetic chemistry and rigorous biological evaluation.

Representative Synthesis: One-Pot, Three-Component Reaction

A green and efficient method for synthesizing polyfunctionalized pyrrolo[2,3-d]pyrimidines involves a one-pot, three-component reaction.[32] This approach offers high yields, short reaction times, and mild conditions.

Protocol:

  • Reactant Preparation: To a solution of an appropriate arylglyoxal (1.0 mmol) in ethanol (5 mL), add 6-amino-1,3-dimethyluracil (1.0 mmol) and a barbituric acid derivative (1.0 mmol).

  • Catalyst Addition: Add tetra-n-butylammonium bromide (TBAB) (5 mol%) to the reaction mixture.

  • Reaction: Stir the mixture at 50 °C. Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times typically range from 60-80 minutes.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the pure pyrrolo[2,3-d]pyrimidine derivative. Yields can range from 73-95%.[32]

Synthesis_Workflow Fig. 2: One-Pot Synthesis Workflow Start Start Materials: - Arylglyoxal - 6-Aminouracil - Barbituric Acid Mix Mix in Ethanol Add TBAB Catalyst Start->Mix Heat Heat at 50°C (60-80 min) Mix->Heat Cool Cool to Room Temp Heat->Cool Filter Filter & Wash (Cold Ethanol) Cool->Filter Product Pure Pyrrolo[2,3-d]pyrimidine Product Filter->Product

Fig. 2: One-Pot Synthesis Workflow
Protocol: In Vitro Kinase Inhibition Assay (Generic)

Evaluating the potency of synthesized compounds against their target kinase is a fundamental step. The following is a generalized protocol for an in vitro kinase assay.

Materials:

  • Recombinant human kinase (e.g., JAK1, EGFR).

  • Specific peptide substrate for the kinase.

  • Pyrrolo[2,3-d]pyrimidine test compound stock solution in DMSO.

  • ATP solution.

  • Kinase assay buffer.

  • Kinase detection reagent (e.g., ADP-Glo™, which measures ADP production as a proxy for kinase activity).

  • 384-well assay plates.

Methodology:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Addition: Add the recombinant kinase, diluted in assay buffer, to all wells except the negative controls. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Add a solution containing the peptide substrate and ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction & Detect Signal: Add the first detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

  • Develop Signal: Add the second detection reagent (e.g., Kinase Detection Reagent) to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.

  • Read Plate: Measure the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The pyrrolo[2,3-d]pyrimidine core is unequivocally a privileged scaffold in drug discovery, with a proven track record in generating clinically successful drugs. Its strength lies in its structural mimicry of adenine, providing a reliable starting point for the design of ATP-competitive inhibitors.[7][8] The extensive research into its derivatization has yielded potent and selective inhibitors for a vast array of kinases, leading to groundbreaking therapies in oncology and immunology.[10][33]

The future of this scaffold remains bright. Ongoing research is focused on several key areas:

  • Enhanced Selectivity: Designing inhibitors that can distinguish between highly homologous kinase family members to reduce off-target effects and improve safety profiles.

  • Overcoming Resistance: Developing next-generation compounds that are active against drug-resistant mutations that emerge during therapy.[16]

  • Novel Modalities: Expanding beyond competitive inhibition to develop allosteric inhibitors or covalent modifiers that offer different pharmacological profiles.[15]

  • New Therapeutic Areas: Systematically exploring the scaffold's potential in other areas, such as neurodegenerative diseases and metabolic disorders, where kinase signaling is also implicated.[1]

The chemical tractability and validated biological relevance of the pyrrolo[2,3-d]pyrimidine core ensure that it will continue to be a fertile ground for the discovery of novel therapeutics for years to come.

References

A Comprehensive Guide to the Therapeutic Targeting of the 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold represents a privileged structure in modern medicinal chemistry. Its role as a bioisostere of natural purines grants it access to a vast array of biological targets, particularly those within the ATP-binding proteome.[1] The addition of a methyl group at the 2-position can further modulate potency, selectivity, and metabolic stability, making 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine a cornerstone for designing targeted therapeutics. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the key therapeutic targets associated with this scaffold, with a primary focus on its extensive application in the development of protein kinase inhibitors for oncology. We will dissect the mechanistic rationale for target selection, present validated experimental workflows for target identification and engagement, and synthesize structure-activity relationship (SAR) data to inform future design strategies.

The this compound Scaffold: A Privileged Structure

Bioisosterism with Purines: The Foundation of Broad Bioactivity

The foundational strength of the 7H-pyrrolo[2,3-d]pyrimidine scaffold lies in its structural mimicry of purine. By replacing the nitrogen atom at position 7 with a carbon, the scaffold retains the essential hydrogen bonding donors and acceptors required for recognition by purine-binding enzymes while introducing unique electronic properties and a vector for further chemical modification.[1] This substitution makes the five-membered ring more electron-rich, which can enhance binding interactions.[1] This bioisosteric relationship is the primary reason for the scaffold's successful application in targeting protein kinases, which have evolved to bind the purine ring of ATP.[2]

Significance in Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine core is a common "warhead" or hinge-binding motif in numerous clinically approved and investigational kinase inhibitors, including Tofacitinib and Ruxolitinib.[3][4] Its planar structure and hydrogen-bonding capabilities allow it to form key interactions with the hinge region of the kinase ATP-binding pocket, a critical anchoring point for competitive inhibitors. Derivatives of this scaffold have been developed to target a wide spectrum of kinases, demonstrating its versatility and tunability.[2][5]

Key Therapeutic Target Classes and Associated Pathologies

The versatility of the this compound scaffold has enabled the development of inhibitors against a diverse range of protein families, primarily centered on oncology but extending to inflammatory and infectious diseases.

Protein Kinases: The Predominant Target Family

Cancer is a multifactorial disease often driven by aberrant signaling pathways controlled by protein kinases.[6] Consequently, kinase inhibition has become a central pillar of targeted cancer therapy. The this compound core has been extensively exploited to generate potent and selective kinase inhibitors.[2][5]

2.1.1. Receptor Tyrosine Kinases (RTKs)

  • EGFR, Her2, and VEGFR2: This family of kinases is critical for cell growth, proliferation, and angiogenesis. Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives have been synthesized as multi-targeted inhibitors against EGFR, Her2, and VEGFR2.[2][5] One lead compound, 5k , showed potent enzymatic inhibition with IC50 values ranging from 40 to 204 nM, comparable to the established multi-kinase inhibitor Sunitinib.[5] Such multi-targeting can be advantageous in overcoming resistance and inhibiting multiple oncogenic pathways simultaneously.

  • RET Kinase: Rearranged during Transfection (RET) kinase fusions and mutations are oncogenic drivers in thyroid and non-small cell lung cancer (NSCLC). Researchers have successfully designed pyrrolo[2,3-d]pyrimidine-based inhibitors that show low nanomolar potency against both wild-type and V804M mutant RET, a common resistance mutation.

  • Colony-Stimulating Factor 1 Receptor (CSF1R): CSF1R is crucial for the survival and differentiation of macrophages. In the tumor microenvironment, tumor-associated macrophages (TAMs) are often pro-tumorigenic. A potent CSF1R inhibitor, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (12b) , emerged from a scaffold hopping and molecular hybridization approach, demonstrating low-nanomolar enzymatic and cellular efficacy.[7]

  • Discoidin Domain Receptor 2 (DDR2): Novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives have shown selective antitumor activity against colon cancer HT-29 cells, with molecular docking suggesting interaction with the DDR2 active site.[8][9]

2.1.2. Non-Receptor Tyrosine Kinases

  • Interleukin-2-inducible T-cell Kinase (Itk): Itk is a key signaling component in T-cells and mast cells, making it a target for inflammatory and autoimmune diseases. Covalent irreversible inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed, with compound 9 showing excellent potency and selectivity for Itk over other related kinases like Btk.

2.1.3. Serine/Threonine Kinases

  • CK1δ and CDK2: Casein Kinase 1 Delta (CK1δ) is overexpressed in certain bladder and ovarian cancers. A 7H-pyrrolo-[2,3-d]pyrimidine derivative, 13i , was identified as a potent CK1δ inhibitor that induces apoptosis and sub-G1 cell cycle arrest.[10] The multi-kinase inhibitor 5k also demonstrated potent activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[5]

  • p21-Activated Kinase 4 (PAK4): PAK4 is implicated in cancer cell migration and proliferation. A series of ATP-competitive 7H-pyrrolo[2,3-d]pyrimidine derivatives have been studied, showing good inhibitory capacity for PAK4.[11]

Transcription Factors
  • STAT6: Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the IL-4 signaling pathway, which drives Th2 immune responses in allergic conditions like asthma.[12] An optimized pyrrolopyrimidine derivative, AS1810722 , was identified as a potent oral STAT6 inhibitor that suppressed Th2 differentiation and eosinophil infiltration in a mouse asthma model.[12]

Emerging and Niche Targets
  • Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPKs): As a novel anti-malarial strategy, pyrrolo[2,3-d]pyrimidines have been designed as "bumped kinase inhibitors" to target PfCDPK1 and PfCDPK4, which are essential for the parasite's life cycle. Several compounds displayed promising inhibitory activity in the sub-micromolar range.[13]

Mechanistic Pathways & Cellular Consequences

Inhibitors based on the this compound scaffold typically function through competitive inhibition at the ATP-binding site. However, more sophisticated mechanisms like covalent inhibition have also been engineered. The ultimate cellular outcomes of targeting these proteins are generally the induction of apoptosis and the arrest of the cell cycle.

Representative Signaling Pathway: EGFR Inhibition

The diagram below illustrates the central role of EGFR in cell signaling and how its inhibition by a pyrrolo[2,3-d]pyrimidine derivative can block downstream pro-survival pathways like RAS/MAPK and PI3K/AKT, ultimately leading to apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/SOS EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binds Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive) Apoptosis Apoptosis Inhibitor->Apoptosis RAS RAS Grb2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (c-Myc, AP-1) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Transcription->Proliferation

Caption: EGFR signaling cascade and its inhibition.

Induction of Apoptosis and Cell Cycle Arrest

A common mechanistic outcome of inhibiting key oncogenic kinases is the induction of programmed cell death (apoptosis). For instance, compound 5k was shown to cause a notable increase in the pro-apoptotic proteins caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2 in HepG2 cells.[5] Similarly, the CK1δ inhibitor 13i caused profound cell cycle accumulation at the sub-G1 phase, which is indicative of apoptosis.[10]

A Framework for Target Identification and Validation

A robust and systematic approach is required to identify and validate the therapeutic targets of novel this compound derivatives. The following workflow and protocols provide a self-validating system for moving from initial screening to cellular target confirmation.

Experimental Workflow

This workflow outlines the logical progression from broad, high-throughput screening to specific, mechanistic cellular assays.

Caption: Workflow for target identification and validation.

Protocol 1: In Vitro Kinase Inhibition Profiling

Causality: This biochemical assay is the first step in confirming direct target inhibition. It quantifies the potency (IC50) of a compound against an isolated, purified kinase, removing the complexity of a cellular environment. This directly tests the hypothesis that the compound can physically inhibit the enzyme's catalytic activity.

Methodology (Example: ADP-Glo™ Kinase Assay):

  • Reaction Setup: Prepare a kinase reaction buffer containing the purified target kinase (e.g., EGFR, CK1δ), the kinase-specific substrate (e.g., a peptide), and ATP.

  • Compound Titration: Serially dilute the this compound derivative in DMSO and add it to the kinase reaction wells. Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate & Detect ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to kinase activity.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: A positive result in a biochemical assay does not guarantee the compound binds to its target in the complex milieu of a living cell. CETSA provides this crucial validation. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. This is a self-validating system because an observed thermal shift is a direct consequence of physical engagement between the compound and the target protein inside the cell.

Methodology:

  • Cell Treatment: Treat intact cultured cells (e.g., HepG2) with the test compound at a desired concentration (e.g., 10x IC50) and a vehicle control (DMSO).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The soluble fraction contains the non-denatured proteins.

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Data Synthesis and Interpretation

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of various 7H-pyrrolo[2,3-d]pyrimidine derivatives against their respective targets, providing a comparative overview of their potency.

Compound IDTarget Kinase(s)Reported IC50Cancer Cell Line(s)Cytotoxicity IC50 (µM)Reference
8g DDR2 (predicted)-HT-29 (Colon)4.01[8]
13i CK1δ-RT-112 (Bladder)-[10]
AS1810722 STAT6Potent Inhibition--[12]
5k EGFR, Her2, VEGFR2, CDK240 - 204 nMHepG2, MCF-7, etc.29 - 59[2][5]
12b CSF1RLow-nanomolar--[7]
Avitinib Analog (12i) EGFR (T790M mutant)0.21 nMHCC827 (NSCLC)~0.046[3]
Compound 9 ItkPotent InhibitionT-cell leukemia lines-
Compound 59 RET (wt & V804M)Low-nanomolarLC-2/ad (NSCLC)-[4]

Conclusion and Future Directions

The this compound scaffold is a validated and highly fruitful starting point for the design of targeted therapeutics, particularly protein kinase inhibitors. Its inherent ability to mimic the purine core of ATP provides a strong foundation for achieving high-potency inhibition. The extensive body of research demonstrates that strategic modifications to this core can yield inhibitors with multi-targeted profiles, covalent mechanisms of action, and selectivity for mutant or wild-type kinases across a spectrum of human diseases.

Future efforts should focus on leveraging advanced structural biology and computational modeling to design derivatives with improved selectivity profiles, thereby minimizing off-target effects and enhancing the therapeutic window. Exploring novel decoration points on the scaffold, beyond the established positions, may unlock interactions with less conserved regions of target proteins, leading to the next generation of highly specific and potent therapeutic agents.

References

A Technical Guide to the Preliminary Biological Screening of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine: A Privileged Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the preliminary biological screening of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the scientific rationale behind experimental choices, ensuring a robust and logically sound screening cascade. We will explore the inherent potential of this scaffold, detail validated screening methodologies, and provide insights into interpreting the resulting data to guide further drug discovery efforts.

The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Cornerstone of Modern Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenosine allows it to effectively compete with ATP for binding to the hinge region of a wide array of protein kinases.[1][2][3] This inherent characteristic has made it a foundational element in the design of numerous clinically successful and investigational kinase inhibitors.[1][2] The strategic placement of a methyl group at the 2-position can influence solubility, metabolic stability, and interactions within the ATP-binding pocket, making this compound an attractive starting point for novel kinase inhibitor discovery programs.

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated inhibitory activity against a diverse range of kinases implicated in oncology and inflammatory diseases. These include, but are not limited to, Monopolar spindle kinase 1 (Mps1)[4], RET kinase[1], Focal Adhesion Kinase (FAK)[5], Cyclin-Dependent Kinase 9 (CDK9)[6], p21-activated kinase 4 (PAK4)[7], and Hematopoietic Progenitor Kinase 1 (HPK1)[8]. This broad applicability underscores the importance of a systematic and well-designed preliminary biological screening strategy to elucidate the specific therapeutic potential of novel analogues.

Tier 1: Primary Biological Screening - Establishing a Foundation of Activity

The initial phase of screening is designed to cast a wide net, assessing the general cytotoxic potential of the compound and identifying its most likely kinase targets from a broad panel. This two-pronged approach is crucial for efficiently triaging compounds and focusing resources on the most promising candidates.

Antiproliferative Screening: The First Litmus Test

A fundamental first step is to evaluate the compound's ability to inhibit the proliferation of cancer cells. This provides a holistic view of its potential as an anticancer agent and serves as a benchmark for its cellular potency.

Experimental Protocol: MTT Assay for Cellular Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines of interest (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, A549 for lung cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative and a positive control (e.g., Doxorubicin) in appropriate cell culture media.[9][10] Add the diluted compounds to the cells and incubate for a specified period (typically 48-72 hours).

  • MTT Reagent Addition: Following incubation, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

Causality Behind Experimental Choices:

  • Choice of Cell Lines: The selection of a diverse panel of cancer cell lines is critical. Including lines with known dependencies on specific kinases can provide early clues about the compound's mechanism of action.

  • Incubation Time: A 72-hour incubation period is often chosen to allow for multiple cell doubling times, providing a more sensitive measure of antiproliferative effects.[10]

Data Presentation: Hypothetical Antiproliferative Activity

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast)>50
Derivative AMCF-7 (Breast)5.2
Derivative BHT-29 (Colon)2.1
Derivative CA549 (Lung)8.7
Doxorubicin (Control)MCF-7 (Breast)0.8
Pan-Kinase Inhibition Screening: Unveiling the Molecular Targets

Given the scaffold's propensity for kinase inhibition, a broad-spectrum kinase panel is an invaluable tool for identifying potential primary targets and assessing selectivity early in the discovery process.

Workflow: In Vitro Kinase Panel Screen

This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of purified kinases. The percentage of inhibition for each kinase is then reported.

Causality Behind Experimental Choices:

  • Fixed Concentration: A single, relatively high concentration is used to identify any significant interactions. Kinases that are inhibited by more than a certain threshold (e.g., 50% or 80%) are flagged as potential targets.

  • Panel Diversity: The kinase panel should be as diverse as possible, covering different branches of the kinome to provide a comprehensive overview of the compound's selectivity profile.

Visualization: Primary Screening Workflow

cluster_0 Tier 1: Primary Screening cluster_1 Cell-Based Screening cluster_2 Biochemical Screening Compound This compound Derivative Antiproliferative Antiproliferative Assay (e.g., MTT) Compound->Antiproliferative KinasePanel Pan-Kinase Panel Screen (Fixed Concentration) Compound->KinasePanel IC50 Determine IC50 Values Antiproliferative->IC50 HitIdentification Identify Potential Kinase Hits (>50% Inhibition) KinasePanel->HitIdentification

Caption: Workflow for Tier 1 preliminary biological screening.

Tier 2: Target-Specific Screening - From Hits to Validated Leads

Once a compound demonstrates cellular activity and potential kinase targets have been identified, the next tier of screening focuses on validating these interactions and elucidating the downstream cellular consequences.

In Vitro Kinase Inhibition Assays: Quantifying Potency

Biochemical assays are essential for determining the precise potency (IC50) of a compound against a specific kinase.

Experimental Protocol: Microfluidic Kinase Inhibition Assay

This method monitors the separation of a phosphorylated product from its substrate, providing a quantitative measure of kinase activity.[1]

Step-by-Step Methodology:

  • Reaction Setup: In a microtiter plate, combine the purified kinase, a fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: Add the this compound derivative at various concentrations.

  • Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.

  • Microfluidic Separation: A specialized instrument, such as a Caliper EZ Reader, aspirates the reaction mixture onto a microfluidic chip. An electric field is applied, separating the phosphorylated product from the unphosphorylated substrate based on charge and size differences.

  • Fluorescence Detection: The separated fluorescent signals are detected, and the ratio of product to substrate is calculated.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Causality Behind Experimental Choices:

  • Purified Components: Using purified kinase and substrate ensures that the measured inhibition is a direct effect of the compound on the enzyme and not influenced by other cellular components.

  • ATP Concentration: The concentration of ATP is typically kept at or near the Km value for the specific kinase to ensure accurate and reproducible IC50 measurements.

Cellular Target Engagement and Pathway Analysis: Confirming the Mechanism

It is crucial to demonstrate that the compound inhibits the target kinase within a living cell and that this inhibition leads to the desired downstream effects.

Experimental Protocol: Western Blotting for Phospho-Protein Levels

Western blotting is a widely used technique to detect and quantify the phosphorylation status of a kinase's downstream substrates. A reduction in the phosphorylation of a known substrate upon compound treatment provides strong evidence of target engagement.

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells to release their protein content.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the phosphorylated form of the target substrate. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that will generate a detectable signal.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein to confirm equal protein loading.

Visualization: Example Signaling Pathway - RET Kinase Inhibition

RET RET Kinase PLCg PLCγ RET->PLCg pY RAS RAS RET->RAS pY Inhibitor 2-Methyl-7H-pyrrolo[2,3-d] pyrimidine Derivative Inhibitor->RET RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the RET signaling pathway by a pyrrolo[2,3-d]pyrimidine derivative.

Structure-Activity Relationship (SAR) Insights and Lead Optimization

The data generated from this tiered screening approach provides the foundation for understanding the structure-activity relationship of the this compound scaffold. By comparing the potency and selectivity of different derivatives, medicinal chemists can make informed decisions about which parts of the molecule to modify to improve its drug-like properties.

Key SAR Observations from the Literature:

Position of SubstitutionImpact on ActivityReferences
N7 Modifications at this position can significantly impact potency and selectivity. Introduction of various substituents can modulate interactions with the solvent front of the kinase active site.[9][11]
C4 Substitution at the C4 position is crucial for hinge-binding interactions. Different aryl or amino groups can be introduced to optimize potency and target selectivity.[12][13]
C5 & C6 The pyrrole moiety offers vectors for further chemical exploration. Substitutions at these positions can enhance potency and modulate the physicochemical properties of the compound.[10][13]

Conclusion

The preliminary biological screening of this compound and its derivatives is a multi-faceted process that requires a logical and systematic approach. By beginning with broad, cell-based antiproliferative assays and pan-kinase profiling, researchers can efficiently identify promising compounds and their likely molecular targets. Subsequent validation through target-specific biochemical and cellular assays confirms the mechanism of action and provides the quantitative data necessary to build a robust structure-activity relationship. This tiered strategy, grounded in sound scientific principles, is essential for unlocking the full therapeutic potential of this privileged scaffold and advancing the next generation of targeted kinase inhibitors.

References

An In-depth Technical Guide to the Mechanism of Action of Pyrrolo[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for numerous targeted therapeutics. Its intrinsic structural similarity to adenine, the purine base of adenosine triphosphate (ATP), makes it an ideal framework for developing potent and selective ATP-competitive kinase inhibitors.[1][2] This guide provides a detailed exploration of the molecular mechanisms through which these compounds exert their biological effects, the key signaling pathways they modulate, and the rigorous experimental workflows required to validate their mode of action. We will delve into the causality behind experimental design, offering field-proven insights for researchers, scientists, and drug development professionals.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Deazapurine Bioisostere

The power of the pyrrolo[2,3-d]pyrimidine scaffold lies in its identity as a 7-deazapurine, an isostere of adenine where the nitrogen at position 7 is replaced by a carbon atom.[3][4] This subtle yet critical modification allows compounds built on this framework to mimic ATP and effectively compete for the highly conserved ATP-binding pocket present in protein kinases.[1][2] This competitive inhibition is the cornerstone of their mechanism of action. By occupying the ATP-binding site, these compounds prevent the kinase from transferring a phosphate group to its downstream substrates, thereby arresting the signaling cascade.[5][6]

The clinical success of compounds like Tofacitinib (a Janus Kinase inhibitor) and the progression of many other derivatives through clinical trials for cancers and inflammatory diseases underscore the scaffold's therapeutic importance and versatility.[2][7]

Key Molecular Targets and Modulated Signaling Pathways

Pyrrolo[2,3-d]pyrimidine derivatives have been engineered to target a wide array of protein kinases implicated in various pathologies. The following sections detail their action on the most prominent and well-validated kinase families.

Janus Kinases (JAKs) and the JAK-STAT Pathway

The Janus kinases (JAK1, JAK2, JAK3, and Tyk2) are central regulators of immune responses.[8] They are activated by cytokine binding to their associated receptors, initiating a signaling cascade known as the JAK-STAT pathway. Inhibition of this pathway is a validated strategy for treating autoimmune disorders like rheumatoid arthritis and certain myeloproliferative neoplasms.[9][10]

Mechanism of Inhibition: Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors function as ATP-competitive antagonists. They bind to the ATP pocket within the JAK kinase domain, preventing the autophosphorylation and activation of JAKs that normally occurs upon cytokine receptor dimerization.[8] This, in turn, blocks the subsequent recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[11] Without phosphorylation, STATs cannot dimerize, translocate to the nucleus, or regulate the transcription of target genes involved in inflammation and cell proliferation.[8][11]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Dimerization & JAK Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA Gene Transcription STAT_dimer->DNA 5. Nuclear Translocation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition

Figure 1: Inhibition of the JAK-STAT signaling pathway.
Epidermal Growth Factor Receptor (EGFR) in Oncology

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[3][12] Mutations that lead to its constitutive activation are a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[13] Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent EGFR inhibitors, including those that target mutations conferring resistance to earlier generations of therapy (e.g., T790M and C797S).[14][15]

Mechanism of Inhibition: These compounds compete with ATP in the EGFR kinase domain. For certain resistance mutations, developers have re-introduced a reactive "warhead" (e.g., an acrylamide group) onto the scaffold, enabling the formation of a covalent, irreversible bond with a cysteine residue (Cys797) near the ATP-binding site.[13][15] This covalent binding permanently inactivates the enzyme, providing a durable blockade of downstream pro-survival pathways like RAS-RAF-MEK-ERK and PI3K-AKT.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS 2. Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK 3. Phosphorylation pERK pERK Proliferation Cell Proliferation & Survival pERK->Proliferation 4. Nuclear Translocation EGF EGF EGF->EGFR 1. Ligand Binding Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition

Figure 2: Inhibition of the EGFR signaling pathway.
Other Clinically Relevant Kinase Targets

The versatility of the scaffold has enabled the development of inhibitors against other important kinase targets:

  • Src Family Kinases (SFKs): As non-receptor tyrosine kinases, SFKs are involved in cell adhesion, migration, and survival. Pyrrolo[2,3-d]pyrimidine-based Src inhibitors have shown promise in preclinical models of cancers like glioblastoma.[16]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, particularly VEGFR-2, these compounds can block angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[3][17]

  • Multi-Targeted and Dual Inhibitors: A strategic approach involves designing single molecules that can inhibit multiple kinases (e.g., EGFR and VEGFR) or even different classes of enzymes (e.g., JAK and HDACs) to achieve a synergistic therapeutic effect or overcome drug resistance mechanisms.[18][19]

Experimental Validation: A Self-Validating Workflow

Establishing the mechanism of action of a pyrrolo[2,3-d]pyrimidine compound requires a multi-faceted approach, moving from the purified enzyme to a complex cellular environment. Each step is designed to answer a specific question, creating a self-validating system that builds confidence in the proposed mechanism.

Step 1: Biochemical Assays (Direct Target Engagement)

Causality & Rationale: The first and most direct test is to determine if the compound can inhibit the activity of the purified target kinase in isolation.[20] This experiment removes all cellular complexity (e.g., membrane permeability, off-target effects) to measure the intrinsic potency of the molecule against its intended target. The primary output is the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.[21]

Experimental Protocol: Homogeneous Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Reagent Preparation: Prepare assay buffer, purified recombinant kinase, kinase-specific peptide substrate, and ATP.[22]

  • Compound Plating: Serially dilute the pyrrolo[2,3-d]pyrimidine compound in DMSO and dispense into a 384-well assay plate.

  • Enzyme Addition: Add the purified kinase to the wells and pre-incubate for 15-30 minutes. This allows the compound to bind to the kinase before the reaction starts.[22]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (typically at its Km concentration). Incubate for 1-2 hours at room temperature.[22]

  • ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent, which simultaneously terminates the kinase reaction and depletes any remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back into ATP. This newly generated ATP is then used by a luciferase/luciferin pair to produce a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to kinase activity.

  • Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

start Start: Purified Kinase + Inhibitor step1 Initiate Reaction: Add ATP + Substrate start->step1 step2 Kinase Reaction: ATP -> ADP + pSubstrate step1->step2 step3 Stop Reaction: Add ADP-Glo™ Reagent (Depletes excess ATP) step2->step3 step4 Signal Generation: Convert ADP -> ATP Luciferase -> Light step3->step4 end End: Measure Luminescence (Inverse of Inhibition) step4->end

Figure 3: Workflow for a biochemical kinase assay.
Step 2: Cell-Based Assays (Target Inhibition in a Physiological Context)

Causality & Rationale: While a biochemical assay confirms potency, it does not prove that a compound can work in a living cell. Cell-based assays are critical to demonstrate that the compound is cell-permeable, engages the target kinase in situ, and inhibits its downstream signaling function.[20] A failure at this stage, despite high biochemical potency, often points to poor drug-like properties.

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Cell Culture: Culture a relevant cell line in 6-well plates. For an EGFR inhibitor, this could be an NSCLC cell line like NCI-H1975, which harbors an activating mutation.[15] For a JAK inhibitor, one might use HEL cells, which have a constitutively active JAK2 mutation.[23]

  • Compound Treatment: Treat the cells with increasing concentrations of the pyrrolo[2,3-d]pyrimidine inhibitor for a defined period (e.g., 2-4 hours).

  • Pathway Stimulation (if necessary): For non-constitutively active pathways like JAK-STAT, stimulate the cells with a specific cytokine (e.g., IL-2) for 15-30 minutes to induce pathway activation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a key downstream substrate (e.g., anti-phospho-STAT5 for JAK inhibition). Subsequently, probe with a loading control (e.g., anti-GAPDH) and the total protein (e.g., anti-total-STAT5) to confirm that the inhibitor is reducing phosphorylation, not the overall protein level.

  • Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensity. A dose-dependent decrease in the phosphorylated substrate relative to the total protein and loading control validates cellular target inhibition.

Step 3: Cellular Phenotypic Assays (Functional Consequence)

Causality & Rationale: The final step is to link target inhibition to a desired biological outcome. For an anti-cancer agent, this is typically the inhibition of cancer cell proliferation or the induction of apoptosis.[18] For an anti-inflammatory compound, it might be the inhibition of T-cell proliferation.[11] This assay confirms that the observed target inhibition translates into a therapeutically relevant cellular phenotype.

Experimental Protocol: Cell Viability/Proliferation Assay (e.g., MTT or CCK8)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into 96-well plates at an appropriate density and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with a serial dilution of the pyrrolo[2,3-d]pyrimidine compound and incubate for 72 hours.[24]

  • Viability Assessment: Add a viability reagent like MTT or CCK8 to each well. Viable cells contain mitochondrial reductases that convert the reagent into a colored formazan product.

  • Signal Quantification: After a 1-4 hour incubation, measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viable cells against the inhibitor concentration.

Quantitative Data Summary

The potency and selectivity of pyrrolo[2,3-d]pyrimidine compounds are key parameters. The following table presents representative data for compounds targeting different kinases.

Compound ClassTarget KinaseBiochemical IC50Cellular AssayCellular IC50/GI50Reference
EGFR InhibitorEGFRT790M0.21 nMHCC827 Cell Viability493-fold selective vs normal cells[13]
EGFR InhibitorEGFRWT22 nMHBE Cell Viability-[13]
JAK2 InhibitorJAK26 nMTF-1 Cell Proliferation0.14 µM[10]
JAK3 InhibitorJAK3-->97-fold selective vs JAK2[10]
Multi-Kinase InhibitorVEGFR211.9 nMNCI-60 PanelVaries by cell line[17]
Src InhibitorSrc-U87 Glioblastoma Viability7.1 µM[16]

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold is a powerful and versatile platform for the design of ATP-competitive kinase inhibitors. Their mechanism of action is centered on the blockade of critical signaling pathways, such as JAK-STAT and EGFR-MAPK, which are fundamental drivers of cancer and inflammatory diseases. A rigorous and logical progression of experimental validation—from biochemical potency to cellular target engagement and finally to phenotypic outcomes—is essential to fully elucidate their mechanism and build a compelling case for their therapeutic potential. This guide provides the foundational knowledge and practical workflows for researchers to confidently investigate and develop the next generation of therapeutics based on this remarkable chemical core.

References

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to the native purine bases found in DNA and RNA allows it to effectively interact with a wide array of biological targets, particularly protein kinases.[1] This mimicry has led to the development of numerous potent and selective inhibitors for various therapeutic areas, including oncology, inflammation, and autoimmune diseases.[2][3] Several blockbuster drugs, such as the JAK inhibitor Tofacitinib, are built upon this versatile framework.[4]

This guide provides a comprehensive overview of the experimental procedures for synthesizing analogs of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine. We will move beyond a simple recitation of steps to explain the underlying chemical logic, offering field-proven insights into reaction mechanisms, choice of reagents, and strategic functionalization. The protocols described herein are designed to be self-validating, providing researchers with a robust foundation for creating diverse libraries of these high-value compounds.

Overall Synthetic Strategy: A Modular Approach

The synthesis of complex this compound analogs is best approached in a modular fashion. The strategy involves the initial construction of a key, functionalized core intermediate, followed by systematic diversification using modern cross-coupling and substitution chemistries. Our approach will focus on first building the 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol core, converting it to the highly versatile 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate, and then sequentially functionalizing the scaffold.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Scaffold Functionalization A Pyrrole Precursor B 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol A->B Cyclization C Key Intermediate: 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine B->C Chlorination (POCl3) D N7-Protected Intermediate C->D N-Protection (e.g., SEM-Cl) E C4-Functionalized Analog D->E C4-Amination (Buchwald-Hartwig) F C5/C6-Halogenated Analog E->F C5/C6-Halogenation (e.g., NIS) G C4, C5/C6-Difunctionalized Analog F->G C5/C6-Coupling (e.g., Suzuki) H Final Deprotected Analog G->H Deprotection (e.g., TFA)

Caption: General workflow for synthesizing this compound analogs.

Part 1: Synthesis of the Key Chloro Intermediate

The cornerstone of this synthetic campaign is the preparation of 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. This intermediate contains a reactive C4-chloro leaving group, which is the primary handle for introducing molecular diversity.

Protocol 1: Synthesis of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

This protocol describes the construction of the fused ring system. The reaction proceeds via the condensation of 2-amino-3-cyanopyrrole with acetic anhydride to form an acylated intermediate, which then undergoes an intramolecular cyclization under basic conditions.

Materials:

  • 2-Amino-3-cyanopyrrole

  • Acetic Anhydride

  • Pyridine

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl), 2M

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Acylation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-3-cyanopyrrole (1.0 eq) in pyridine (10 vol). Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction for the consumption of starting material by Thin Layer Chromatography (TLC).

  • Work-up 1: Upon completion, pour the reaction mixture into ice-water. Extract the aqueous layer three times with Ethyl Acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude acylated intermediate. This intermediate is often carried forward without further purification.

  • Cyclization: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.5 eq) in anhydrous ethanol (20 vol) at 0 °C.

  • Add the crude acylated intermediate from the previous step to the sodium ethoxide solution.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the formation of the cyclized product by TLC.

  • Work-up 2: Cool the reaction mixture to room temperature and neutralize by adding 2M HCl until the pH is ~7. A precipitate will form.

  • Filter the solid precipitate, wash thoroughly with cold water and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to afford 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol as a solid.

Scientist's Note (Causality): The use of a strong base like sodium ethoxide is crucial for the cyclization step. It deprotonates the amide nitrogen, which then acts as a nucleophile, attacking the nitrile carbon to form the pyrimidine ring. The initial acylation step is essential to set up this intramolecular reaction.

Protocol 2: Chlorination to 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

The hydroxyl group of the pyrimidinone tautomer is converted into an excellent leaving group (chloride) using phosphorus oxychloride (POCl₃). This transformation activates the C4 position for subsequent nucleophilic substitution reactions.[5]

Materials:

  • 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Phosphorus Oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a scavenger)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • In a flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (10-15 vol).

  • Optionally, add DIPEA (0.2 eq) to scavenge the HCl generated during the reaction.

  • Heat the mixture to reflux (approx. 107 °C) and stir for 3-5 hours. The suspension should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove excess POCl₃.

  • Caution: Slowly and carefully quench the residue by pouring it onto crushed ice. This is a highly exothermic reaction.

  • Neutralize the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer three times with Dichloromethane.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Part 2: Diversification of the Scaffold

With the key chloro-intermediate in hand, a multitude of analogs can be generated. The following protocols outline the most common and powerful methods for functionalizing the scaffold.

Protocol 3: N7-Protection of the Pyrrole Ring

To ensure regioselectivity in subsequent reactions, particularly during metal-catalyzed cross-couplings, the pyrrole nitrogen (N7) must be protected. The SEM (2-(trimethylsilyl)ethoxy)methyl) group is widely used due to its stability under various conditions and its straightforward removal.

Materials:

  • 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under nitrogen, add a solution of 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water.

  • Extract the product with Ethyl Acetate (3x).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography to obtain the N7-SEM protected intermediate.

Protecting Group Abbreviation Common Deprotection Conditions Reference
2-(Trimethylsilyl)ethoxymethylSEMTetrabutylammonium fluoride (TBAF) or Trifluoroacetic acid (TFA)[6]
PivaloyloxymethylPOMBase hydrolysis (e.g., K₂CO₃ in MeOH)[7]
BenzenesulfonylBesMagnesium in MethanolN/A
Protocol 4: C4-Amination via Buchwald-Hartwig Reaction

The C4-chloro group is readily displaced by various amines using the Buchwald-Hartwig amination, a powerful palladium-catalyzed C-N bond-forming reaction. This is a primary method for installing side chains crucial for biological activity.[5]

Caption: Schematic of the Buchwald-Hartwig amination at the C4 position.

Materials:

  • N7-Protected 4-chloro-2-methyl-pyrrolo[2,3-d]pyrimidine

  • Desired primary or secondary amine (1.2-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq)

  • Xantphos (0.1 eq)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a reaction vial, add the N7-protected chloro-intermediate (1.0 eq), the amine (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the vial with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the vial and heat the mixture at 100-110 °C for 12-18 hours.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with Ethyl Acetate.

  • Concentrate the filtrate and purify the residue by silica gel chromatography to afford the C4-aminated product.

Scientist's Note (Expertise): The choice of ligand is critical for a successful Buchwald-Hartwig reaction. Xantphos is a bulky, electron-rich biarylphosphine ligand that is highly effective for coupling with a wide range of amines, often preventing side reactions like β-hydride elimination. Degassing the reaction mixture is essential to remove oxygen, which can deactivate the palladium catalyst.

Protocol 5: C5/C6-Functionalization via Suzuki Coupling

To add diversity to the pyrrole ring, one can first introduce a halogen (iodine or bromine) and then perform a Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond.[8]

Materials:

  • N7-Protected, C4-functionalized intermediate

  • N-Iodosuccinimide (NIS)

  • Anhydrous Acetonitrile (ACN)

  • Desired Aryl/Heteroaryl Boronic Acid or Ester (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium Carbonate (K₂CO₃), 2M aqueous solution

  • 1,4-Dioxane

Procedure:

  • Iodination: Dissolve the C4-substituted intermediate (1.0 eq) in ACN. Add NIS (1.1 eq) in one portion. Protect the reaction from light and stir at room temperature for 1-2 hours.

  • Quench the reaction with aqueous sodium thiosulfate solution and extract with Ethyl Acetate. Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography to obtain the C5-iodo intermediate.

  • Suzuki Coupling: In a microwave vial, combine the C5-iodo intermediate (1.0 eq), the boronic acid (1.5 eq), PdCl₂(dppf) (0.1 eq), and K₂CO₃ (3.0 eq, from a 2M solution).

  • Add 1,4-dioxane to the vial.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Seal the vial and heat in a microwave reactor at 120-140 °C for 30-60 minutes.

  • Work-up: Filter the cooled reaction mixture through Celite. Partition the filtrate between Ethyl Acetate and water.

  • Separate the layers, and extract the aqueous layer again with Ethyl Acetate.

  • Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by silica gel chromatography to yield the final coupled product.

Protocol 6: Final Deprotection

The final step is the removal of the N7-protecting group to reveal the target analog. The method depends on the protecting group used. For the common SEM group, acidic conditions are effective.

Materials:

  • N7-SEM protected final compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N7-SEM protected compound in DCM (10 vol).

  • Add TFA (5 vol) and stir the mixture at room temperature for 1-3 hours. Monitor by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in Ethyl Acetate and wash carefully with saturated NaHCO₃ solution to neutralize the acid.

  • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by chromatography or recrystallization to obtain the final this compound analog.

References

protocol for evaluating the in vitro cytotoxicity of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for Evaluating the In Vitro Cytotoxicity of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities, including antitumor and antiviral properties.[1] Derivatives of this scaffold are often investigated as inhibitors of key cellular enzymes like protein kinases.[2][3] A critical step in the preclinical evaluation of these novel derivatives is the robust assessment of their cytotoxic effects on cancer cells. This document provides a comprehensive, multi-assay protocol for researchers, scientists, and drug development professionals to determine the in vitro cytotoxicity of this compound derivatives. We detail primary viability screening using a metabolic assay (MTT), followed by mechanistic assays to elucidate the mode of cell death, including membrane integrity (LDH) and apoptosis (Caspase-Glo® 3/7, Annexin V). This integrated approach ensures a thorough understanding of a compound's cytotoxic profile, a crucial dataset for advancing promising therapeutic candidates.

Introduction: The Rationale for a Multi-Assay Approach

Evaluating a novel chemical entity's therapeutic potential begins with understanding its effect on cell viability.[4][5] For compounds designed as anticancer agents, such as many pyrrolo[2,3-d]pyrimidine derivatives, the primary goal is to induce cancer cell death.[6][7][8] However, a simple "dead or alive" readout is insufficient for modern drug development. A comprehensive cytotoxic profile must answer three fundamental questions:

  • Potency: At what concentration does the compound exert its effect (e.g., the IC50 value)?

  • Selectivity: Does the compound preferentially affect cancer cells over normal, healthy cells?

  • Mechanism: How does the compound kill the cells (e.g., via apoptosis or necrosis)?

No single assay can answer all these questions. Therefore, this guide employs a tiered, logical workflow that moves from a broad assessment of metabolic activity to specific investigations of cell death pathways. This strategy provides a robust and self-validating system for characterizing the cytotoxic profile of novel this compound derivatives.

Experimental Design and Workflow

A successful cytotoxicity study hinges on meticulous planning. The following diagram outlines the logical flow of the experimental process, from initial cell culture to final data interpretation.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Cytotoxicity Assessment cluster_data Phase 4: Data Analysis cell_culture Cell Line Culture (Cancer & Normal) plate_seeding Cell Seeding (96-Well Plates) cell_culture->plate_seeding compound_prep Compound Stock & Serial Dilutions treatment Treatment with Derivatives (24h, 48h, 72h) compound_prep->treatment plate_seeding->treatment mtt Primary Screen: MTT Assay (Metabolic Activity) treatment->mtt ldh Mechanism 1: LDH Assay (Membrane Integrity) treatment->ldh caspase Mechanism 2: Caspase-Glo® 3/7 (Apoptosis) treatment->caspase annexin Mechanism 3: Annexin V-FITC (Apoptosis) treatment->annexin readout Measure Absorbance/ Luminescence/Fluorescence mtt->readout ldh->readout caspase->readout annexin->readout calc Calculate % Viability readout->calc ic50 Determine IC50 Values calc->ic50 interpret Mechanistic Interpretation ic50->interpret G raw_data Raw Data (Absorbance/Luminescence) bg_subtract 1. Background Subtraction (Subtract Medium Blank) raw_data->bg_subtract normalize 2. Normalize to Vehicle Control (Calculate % Viability) bg_subtract->normalize plot 3. Plot Dose-Response Curve (% Viability vs. Log[Concentration]) normalize->plot ic50 4. Non-linear Regression (Calculate IC50 Value) plot->ic50 G compound Pyrrolo[2,3-d]pyrimidine Derivative kinase Protein Kinase (e.g., PAK4, EGFR) compound->kinase Inhibition pathway Pro-Survival Signaling Pathway Blocked kinase->pathway bcl2 Bcl-2 Family Shift (↓Bcl-2, ↑Bax) pathway->bcl2 caspase9 Caspase-9 Activation (Initiator) bcl2->caspase9 caspase37 Caspase-3/7 Activation (Executioner) caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

References

Guide to Assessing the Enzymatic Activity of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine Compounds: Biochemical and Cellular Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, is a privileged scaffold in modern medicinal chemistry.[1] Its structure is adept at forming key hydrogen bonds within the hinge region of the ATP-binding pocket of numerous protein kinases, making it a cornerstone for the design of potent and selective kinase inhibitors.[1][2] Compounds based on this scaffold have been developed and approved for treating a range of diseases, from rheumatoid arthritis (Tofacitinib, a JAK inhibitor) to cancer (Ruxolitinib, a JAK inhibitor).[1][3][4] The addition of a methyl group at the 2-position of this core, creating 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine, represents a specific chemical modification aimed at optimizing potency, selectivity, or pharmacokinetic properties.

Accurately quantifying the inhibitory activity of these compounds is paramount for advancing drug discovery programs. This guide provides a detailed overview of the primary biochemical and cell-based methodologies used to assess their enzymatic activity, focusing on the underlying principles, practical protocols, and data interpretation.

Part 1: Biochemical Assays for Direct Measurement of Kinase Inhibition

Biochemical assays are essential for determining the direct interaction between an inhibitor and its purified target enzyme. They provide a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50), in a controlled, cell-free environment. These assays monitor the fundamental kinase reaction: the transfer of a phosphate group from ATP to a substrate.

G cluster_0 Kinase Reaction Kinase Kinase Phospho-Substrate Phospho-Substrate Kinase->Phospho-Substrate Catalyzes ATP ATP ADP ADP ATP->ADP Donates PO4 Substrate Substrate Substrate->Phospho-Substrate Accepts PO4 Inhibitor Inhibitor Inhibitor->Kinase Blocks

Caption: The fundamental kinase reaction and the role of an inhibitor.

Luminescence-Based Assays: Quantifying ATP Depletion or ADP Production

Luminescence assays are a mainstay in high-throughput screening (HTS) due to their high sensitivity, broad dynamic range, and simple "add-and-read" format.[5] They operate by measuring changes in the concentration of nucleotides (ATP or ADP) involved in the kinase reaction.

Principle of Operation (ATP Depletion - Kinase-Glo®): This method quantifies the amount of ATP remaining after the kinase reaction is complete.[6] The detection reagent contains luciferase, which catalyzes the oxidation of luciferin in the presence of ATP, producing light.[7] The luminescent signal is therefore inversely proportional to kinase activity; high kinase activity results in low ATP levels and a dim signal, whereas effective inhibition preserves ATP, leading to a bright signal.[6][7][8]

G cluster_0 Kinase Reaction cluster_1 Detection Kinase + Substrate + ATP_initial Kinase + Substrate + ATP_initial ADP + P-Substrate + ATP_remaining ADP + P-Substrate + ATP_remaining Kinase + Substrate + ATP_initial->ADP + P-Substrate + ATP_remaining ATP_remaining ATP_remaining Light Light ATP_remaining->Light + Luciferin + Luciferase Inhibitor Inhibitor Inhibitor->Kinase + Substrate + ATP_initial Blocks Reaction

Caption: Workflow for an ATP depletion luminescence assay (e.g., Kinase-Glo®).

Protocol: Generic Luminescence Kinase Assay (e.g., Kinase-Glo®)

  • Compound Preparation: Prepare a serial dilution of the this compound test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Assay Plate Setup: In a 96- or 384-well white assay plate, add 50 nL of each compound dilution. Include controls: DMSO only (no inhibition, 0% activity) and a known potent inhibitor or no enzyme (maximum inhibition, 100% activity).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase reaction buffer. The optimal concentrations of the purified kinase (e.g., JAK1, JAK2, or TYK2) and substrate peptide (e.g., IRS-1tide for JAK1) must be empirically determined.[3]

    • Add 5 µL of the master mix to each well.

    • Prepare a 2X ATP solution. The concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.

  • Incubation: Seal the plate and incubate at room temperature (or 30°C) for 60-90 minutes. The incubation time should be optimized to achieve ~50-80% ATP consumption in the "no inhibition" control wells.[5]

  • Detection:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 10 µL of the reagent to each well.[8]

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to controls and plot against compound concentration to determine the IC50 value.

ParameterTypical Range/ValueRationale
Final Compound Conc. 1 nM - 10 µMCovers a wide range to accurately determine the dose-response curve.
Final ATP Conc. 1 - 100 µMShould be near the Km of the kinase for detecting ATP-competitive inhibitors.
Enzyme Conc. Low nM rangeUse the lowest concentration that gives a robust signal to maximize sensitivity.
Assay Volume 10 - 25 µLAmenable to high-throughput screening in 384-well format.

Note on ADP-Glo™: An alternative luminescent method, the ADP-Glo™ assay, measures the amount of ADP produced.[7] In this format, the luminescent signal is directly proportional to kinase activity.[9] This can be advantageous as it directly measures the reaction product.

Homogeneous Time-Resolved Fluorescence (HTRF®): A TR-FRET Approach

HTRF® is a robust technology that measures the phosphorylation of a substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[10] It is less susceptible to interference from fluorescent compounds compared to standard fluorescence assays.[11]

Principle of Operation: The assay uses a biotinylated substrate peptide and two detection reagents: a europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-conjugated XL665 (acceptor).[12] When the kinase phosphorylates the biotinylated substrate, the anti-phospho antibody binds to the new phospho-site. The streptavidin-XL665 binds to the biotin tag, bringing the donor and acceptor fluorophores into close proximity. Excitation of the europium donor leads to energy transfer to the XL665 acceptor, which then emits light at a specific wavelength. The resulting TR-FRET signal is directly proportional to the level of substrate phosphorylation.[12][13]

G cluster_0 1. Kinase Reaction cluster_1 2. Detection Kinase Kinase P-Biotin-Substrate P-Biotin-Substrate Kinase->P-Biotin-Substrate Phosphorylates ATP ATP ATP->P-Biotin-Substrate Biotin-Substrate Biotin-Substrate Biotin-Substrate->P-Biotin-Substrate Eu-Ab Europium-Antibody (Donor) P-Biotin-Substrate->Eu-Ab SA-XL665 Strep-XL665 (Acceptor) P-Biotin-Substrate->SA-XL665 Eu-Ab->SA-XL665 Energy Transfer Light_Out FRET Signal (665 nm) SA-XL665->Light_Out Light_In Excitation (320 nm) Light_In->Eu-Ab

Caption: Principle of the HTRF® KinEASE™ kinase assay.

Protocol: Generic HTRF® Kinase Assay

  • Reagent Preparation: Prepare working solutions of the biotinylated substrate, kinase, and ATP in the provided enzymatic buffer.[12] Prepare the detection reagents (Europium-antibody and SA-XL665) in the detection buffer, which contains EDTA to stop the kinase reaction.[13]

  • Enzymatic Step:

    • In a 384-well low-volume plate, dispense 2 µL of the test compound.

    • Add 2 µL of substrate and 2 µL of kinase solution.

    • Initiate the reaction by adding 2 µL of ATP solution.[12]

  • Incubation: Seal the plate and incubate at room temperature for the optimized duration (e.g., 60 minutes).

  • Detection Step:

    • Add 10 µL of the pre-mixed detection reagents to stop the reaction.

    • Seal the plate and incubate for 60 minutes at room temperature to allow for the formation of the FRET complex.[12]

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and then determine percent inhibition relative to controls to generate IC50 curves.

Part 2: Cell-Based Assays for Cellular Potency and Target Engagement

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to confirm that a compound can enter cells, engage its target in a complex physiological environment, and exert a functional effect.

Target Engagement: Western Blot for Downstream Substrate Phosphorylation

For many kinases, their activation leads to the phosphorylation of downstream signaling proteins. A potent inhibitor will block this event. For the pyrrolo[2,3-d]pyrimidine scaffold, which frequently targets JAK kinases, a key downstream event is the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[14][15] Western blotting can be used to measure the levels of phosphorylated STAT (p-STAT) relative to total STAT protein.[15][16]

Principle of Operation: Cells are treated with a cytokine to activate a specific signaling pathway (e.g., IL-6 or IFN-γ to activate JAK/STAT). In parallel, cells are pre-treated with the inhibitor compound. After treatment, cells are lysed, and the proteins are separated by size via SDS-PAGE. The proteins are then transferred to a membrane and probed with specific antibodies that recognize either the phosphorylated form of the target (e.g., anti-p-STAT3) or the total protein regardless of phosphorylation state (e.g., anti-STAT3).[17][18] A reduction in the p-STAT signal in the presence of the compound indicates successful target engagement and inhibition.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p-STAT) p-STAT p-STAT STAT->p-STAT Nucleus Nucleus p-STAT->Nucleus Dimerizes & Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Inhibitor Inhibitor Inhibitor->JAK Blocks

Caption: Simplified JAK/STAT signaling pathway, the target for Western blot analysis.

Protocol: Western Blot for p-STAT Inhibition

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HeLa, TF-1) to 70-80% confluency.

    • Starve the cells in serum-free media for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of the this compound compound for 1-2 hours.

    • Stimulate the cells with an appropriate cytokine (e.g., 20 ng/mL IFN-γ) for 15-30 minutes to induce STAT phosphorylation.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour to prevent non-specific antibody binding. (Note: BSA is often preferred over milk for phospho-antibodies).[16]

    • Incubate the membrane overnight at 4°C with the primary antibody against the phosphorylated target (e.g., anti-p-STAT3 Tyr705).

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash again with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: To ensure the observed changes are not due to differences in protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total STAT protein and a loading control like GAPDH or β-actin.[15][19]

Cellular Potency: Proliferation Assays in Kinase-Dependent Cell Lines

A powerful method for assessing the cellular potency of a kinase inhibitor is to use a cell line whose proliferation and survival are dependent on the activity of the target kinase.[20][21]

Principle of Operation: Ba/F3 cells, an IL-3 dependent murine pro-B cell line, can be genetically engineered to express a specific constitutively active or cytokine-dependent kinase. These engineered cells no longer require IL-3 for survival and instead rely solely on the signaling from the introduced kinase. Treatment with an effective inhibitor of that kinase will block this survival signal, leading to apoptosis and a decrease in cell viability.

Protocol: Ba/F3 Cell Proliferation Assay

  • Cell Culture: Culture the engineered Ba/F3 cell line (e.g., Ba/F3-JAK2 V617F) in appropriate media without IL-3.

  • Assay Setup:

    • Seed the cells into a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well.

    • Add serial dilutions of the test compound to the wells. Include a "no compound" control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Viability Measurement:

    • Add a viability reagent such as CellTiter-Glo® (measures ATP, indicating metabolic activity) or an MTT reagent.

    • Incubate according to the manufacturer's instructions.

    • Read the plate on a luminometer (for CellTiter-Glo®) or a spectrophotometer (for MTT).

  • Data Analysis: Calculate percent viability relative to the "no compound" control and plot against compound concentration to determine the IC50 or GI50 (half-maximal growth inhibition) value.

Conclusion and Method Comparison

The assessment of this compound compounds requires a multi-faceted approach. Biochemical assays provide precise IC50 values against the purified target kinase, which is essential for understanding structure-activity relationships. Cell-based assays are indispensable for confirming that this biochemical potency translates into a functional effect within a living cell, providing crucial information on cell permeability, target engagement, and cellular potency. A comprehensive evaluation using a combination of these methods is the gold standard for guiding the development of novel kinase inhibitors.

Assay TypePrincipleMeasuresThroughputKey AdvantageKey Consideration
Luminescence ATP depletion / ADP productionDirect enzyme activityHighSimple, sensitive, HTS-compatibleProne to interference from compounds affecting luciferase or ATP levels
HTRF® (TR-FRET) Proximity-based energy transferSubstrate phosphorylationHighRobust, low compound interferenceRequires specific antibodies and labeled substrates
Western Blot Immunodetection of proteinsPhosphorylation of downstream targetsLowConfirms target engagement in cellsSemi-quantitative, labor-intensive
Cell Proliferation Inhibition of kinase-dependent growthCellular potency / viabilityMedium-HighPhysiologically relevant endpointRequires specific engineered cell lines; can be confounded by off-target toxicity

References

Application Notes & Protocols: Leveraging the 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold for the Development of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold in the discovery and development of new antiviral therapeutics. This document outlines the significance of this privileged scaffold, detailed protocols for synthesis and antiviral evaluation, and insights into structure-activity relationship (SAR) studies for lead optimization.

Part 1: The this compound Scaffold: A Privileged Core for Antiviral Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine framework, a bioisostere of purine, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] The replacement of the N7 atom of purine with a carbon atom alters the electronic properties and provides a vector for further chemical modification, often leading to enhanced binding to biological targets and improved pharmacokinetic profiles.[2] This scaffold is a common motif in a number of natural products and approved drugs.[3]

Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have demonstrated a broad spectrum of antiviral activities against a range of human pathogens, including:

  • Human Cytomegalovirus (HCMV) and Herpes Simplex Virus (HSV): Nucleoside analogs incorporating this scaffold have been shown to inhibit viral DNA synthesis.[4][5]

  • Flaviviruses (Dengue, Zika): Non-nucleoside inhibitors with this core have been identified as promising agents against these emerging threats.[6]

  • Gastroenteric Viruses (Rotavirus, Coxsackievirus): Novel derivatives have shown significant activity against viruses causing gastroenteritis.[7]

  • Bovine Viral Diarrhea Virus (BVDV): This virus, a surrogate for Hepatitis C virus, is also susceptible to inhibition by compounds based on this scaffold.[1]

The antiviral mechanisms of these compounds are diverse. Nucleoside analogs can act as chain terminators of viral DNA or RNA synthesis after intracellular phosphorylation.[2][8] Non-nucleoside derivatives can inhibit various viral enzymes or host factors essential for viral replication.[6] The inherent versatility and proven success of this scaffold make it an excellent starting point for novel antiviral discovery programs.

Part 2: Synthesis of this compound Derivatives: A Representative Protocol

The synthesis of substituted 7H-pyrrolo[2,3-d]pyrimidines can be achieved through various synthetic routes.[1][9] Below is a representative protocol for the synthesis of a 2-methyl-4-substituted-7H-pyrrolo[2,3-d]pyrimidine derivative, which serves as a foundational method that can be adapted for the creation of a diverse chemical library.

Protocol 2.1: Synthesis of a 4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivative

This protocol is a multi-step synthesis starting from commercially available 2-amino-3-cyanopyrrole. The rationale behind this approach is its robustness and the commercial availability of the starting materials.

Step 1: Synthesis of 2-Amino-4-methyl-5-cyanopyrrole

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-cyanopyrrole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cross-Coupling: To the reaction mixture, add methylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

  • Heating and Workup: Heat the reaction mixture to 80-90 °C and stir until the reaction is complete (as monitored by TLC). Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 2-amino-4-methyl-5-cyanopyrrole.

Step 2: Cyclization to form the Pyrimidine Ring

  • Reaction Setup: In a sealed tube, suspend 2-amino-4-methyl-5-cyanopyrrole (1.0 eq) in formamide (10-15 mL/g of pyrrole).

  • Heating: Heat the mixture to 180-200 °C for several hours. The progress of the reaction is monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. The solid is washed with water and a small amount of cold ethanol and then dried under vacuum to yield 4-amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Step 3: Functionalization at the 4-Position (Example: Buchwald-Hartwig Amination)

  • Chlorination: The 4-amino group can be converted to a 4-chloro group using standard methods (e.g., Sandmeyer reaction) to provide a handle for further diversification.

  • Reaction Setup: In a microwave vial, combine 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs2CO3, 2.0 eq) in an anhydrous solvent such as dioxane or toluene.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor to 100-140 °C for 30-60 minutes.

  • Workup and Purification: After cooling, the reaction mixture is filtered, concentrated, and the residue is purified by column chromatography or preparative HPLC to yield the desired 4-substituted-2-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative.

Diagram: General Synthetic Workflow

G A 2-Amino-3-cyanopyrrole B Step 1: Iodination & Methylation (NIS, Methylboronic acid, Pd catalyst) A->B C 2-Amino-4-methyl-5-cyanopyrrole B->C D Step 2: Cyclization (Formamide, heat) C->D E 4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine D->E F Step 3: Chlorination (e.g., Sandmeyer reaction) E->F G 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine F->G H Step 4: Diversification (e.g., Buchwald-Hartwig Amination) G->H I Library of 4-Substituted Derivatives H->I

Caption: General synthetic workflow for this compound derivatives.

Part 3: In Vitro and Cell-Based Antiviral Assays

The evaluation of antiviral activity is a critical step in the drug discovery pipeline. Cell-based assays are advantageous as they provide an early indication of a compound's intracellular potency and potential cytotoxicity.[10][11]

Protocol 3.1: Cytopathic Effect (CPE) Inhibition Assay

This high-throughput assay is used to screen for compounds that protect host cells from virus-induced cell death.[12]

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero cells for HSV, A549 cells for influenza) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection and Treatment: After 24 hours, remove the medium from the cells. Add the diluted compounds to the wells, followed by the virus at a pre-determined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.

  • Incubation: Incubate the plates at 37 °C in a humidified 5% CO2 incubator for 48-72 hours.

  • Quantification of Cell Viability: Assess cell viability using a colorimetric or luminescent method. A common method is the addition of a tetrazolium salt (e.g., MTS or XTT) or a luciferase-based reagent (e.g., CellTiter-Glo®).[10][12]

  • Data Analysis: The absorbance or luminescence is read using a plate reader. The percentage of CPE inhibition is calculated relative to the virus and cell controls.

Protocol 3.2: Plaque Reduction Assay

This assay is a more traditional, lower-throughput method used to quantify the effect of a compound on the production of infectious virus particles.[13][14]

  • Cell Seeding: Seed host cells in a 6-well or 12-well plate to form a confluent monolayer.

  • Infection: Remove the growth medium and infect the cells with a viral dilution that produces a countable number of plaques (typically 50-100 plaques per well) for 1 hour at 37 °C.

  • Compound Treatment and Overlay: Remove the viral inoculum and wash the cells. Add an overlay medium (e.g., medium containing 1% methylcellulose) containing various concentrations of the test compound. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (this varies depending on the virus, typically 3-10 days).

  • Plaque Visualization and Counting: Remove the overlay, fix the cells (e.g., with methanol or formaldehyde), and stain with a solution such as crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.

Diagram: High-Throughput Antiviral Screening Workflow

G A Compound Library (this compound derivatives) B Primary Screen (e.g., CPE Inhibition Assay) A->B C Identify 'Hits' (Compounds with >50% inhibition) B->C D Dose-Response Assay (Determine EC50) C->D E Cytotoxicity Assay (Determine CC50) C->E F Calculate Selectivity Index (SI = CC50 / EC50) D->F E->F G Secondary Assays (e.g., Plaque Reduction, qPCR) F->G H Lead Candidates G->H

Caption: High-throughput screening workflow for antiviral drug discovery.

Table 1: Comparison of Common Antiviral Assays
Assay TypePrincipleAdvantagesDisadvantages
CPE Inhibition Assay Measures the protection of cells from virus-induced death.[12]High-throughput, rapid, and cost-effective.Indirect measure of antiviral activity; prone to false positives from cytotoxic compounds.
Plaque Reduction Assay Quantifies the reduction in infectious virus particles.[13]"Gold standard" for confirming antiviral activity; provides a direct measure of infectivity.Low-throughput, labor-intensive, and time-consuming.
Reporter Virus Assay Uses a genetically modified virus expressing a reporter gene (e.g., luciferase, GFP).High-throughput and quantitative.The reporter gene may alter viral fitness; requires specialized viruses.
qPCR-based Assay Measures the reduction in viral nucleic acid levels.Highly sensitive and specific.Does not distinguish between infectious and non-infectious viral particles.
Cell-based ELISA Detects the abundance of viral proteins in infected cells.[13]Suitable for automation, provides objective and fast results.May require specific antibodies for each virus.

Part 4: Lead Optimization and Structure-Activity Relationship (SAR) Considerations

Initial screening will identify "hit" compounds. The next crucial phase is to systematically modify the chemical structure of these hits to improve their potency, selectivity, and drug-like properties. This iterative process is guided by SAR.

Key Considerations for SAR Studies:
  • Substitutions at the 2-position: The methyl group in the core topic can be replaced with other small alkyl or halogenated alkyl groups to probe a specific pocket in the target protein.[1]

  • Modifications at the 4-position: This position is often a key point for diversification. Varying the substituent here can significantly impact antiviral activity and selectivity. Aromatic, heteroaromatic, and aliphatic amines are commonly explored.[6]

  • Substitutions at the 7-position: For nucleoside analogs, this position is occupied by the sugar moiety.[2] For non-nucleoside inhibitors, modification at this position can influence solubility and cell permeability.

Diagram: The Iterative Cycle of Drug Discovery

G A Design B Synthesis A->B Hypothesis C In Vitro/ Cell-based Assays B->C New Compounds D SAR Analysis C->D Biological Data D->A New Hypothesis

Caption: The iterative cycle of lead optimization in drug discovery.

Part 5: Data Interpretation and Reporting

Consistent and accurate data analysis is paramount. The following parameters are essential for characterizing the antiviral profile of a compound.

  • EC50 (50% Effective Concentration): The concentration of a compound that inhibits viral activity by 50%.

  • CC50 (50% Cytotoxic Concentration): The concentration of a compound that reduces the viability of uninfected cells by 50%.

  • SI (Selectivity Index): Calculated as the ratio of CC50 to EC50. A higher SI value indicates a greater therapeutic window, with the compound being more toxic to the virus than to the host cell. An SI > 10 is generally considered a good starting point for a promising hit.

Table 2: Template for Reporting Antiviral Screening Data
Compound IDStructureEC50 (µM)CC50 (µM)SI (CC50/EC50)
Lead-001 [Insert 2D Structure]1.2>100>83.3
Analog-001 [Insert 2D Structure]0.585170
Analog-002 [Insert 2D Structure]5.8>100>17.2
Control [e.g., Remdesivir]0.8>100>125

Part 6: References

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  • Cell-based ELISA for Antiviral Research - Creative Diagnostics. (URL: --INVALID-LINK--)

  • Cell-based antiviral assays for screening and profiling inhibitors against dengue virus. (URL: --INVALID-LINK--)

  • Cell-based Assays to Identify Inhibitors of Viral Disease - ResearchGate. (URL: --INVALID-LINK--)

  • Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC - PubMed Central. (URL: --INVALID-LINK--)

  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed. (URL: --INVALID-LINK--)

  • Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus - PubMed. (URL: --INVALID-LINK--)

  • Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus. (URL: --INVALID-LINK--)

  • Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed. (URL: --INVALID-LINK--)

  • Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus. (URL: --INVALID-LINK--)

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC - PubMed Central. (URL: --INVALID-LINK--)

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - Taylor & Francis Online. (URL: --INVALID-LINK--)

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PubMed Central. (URL: --INVALID-LINK--)

  • Synthesis and Biological evaluation of pyrrolo [ 2 , 3-d ] pyrimidine derivatives as antibacterial and antiviral | Semantic Scholar. (URL: --INVALID-LINK--)

  • Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed. (URL: --INVALID-LINK--)

  • 7H-Pyrrolo[2,3-d]pyrimidine, 7-methyl- (9CI) synthesis - chemicalbook. (URL: --INVALID-LINK--)

  • SAR study on ring A of the 7H-pyrrolo[2,3-d]pyrimidine scaffold against ZIKV. (URL: --INVALID-LINK--)

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. (URL: --INVALID-LINK--)

  • Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents - ResearchGate. (URL: --INVALID-LINK--)

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications. (URL: --INVALID-LINK--)

  • (PDF) Pyrrolo[2,3- d ]pyrimidine ( 7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - ResearchGate. (URL: --INVALID-LINK--)

  • Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC - NIH. (URL: --INVALID-LINK--)

  • Structure-activity relationships of pyrrole amidine antiviral antibiotics. 2. Preparation of mono- and tripyrrole derivatives of congocidine - PubMed. (URL: --INVALID-LINK--)

  • Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents. (URL: --INVALID-LINK--)

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (URL: --INVALID-LINK--)

  • Acyclic pyrrolo [2,3-d]pyrimidine analogs as antiviral agents - Google Patents. (URL: --INVALID-LINK--)

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - NIH. (URL: --INVALID-LINK--)

References

Purifying 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Purity for a Privileged Scaffold

2-Methyl-7H-pyrrolo[2,3-d]pyrimidine, a derivative of the 7-deazapurine core, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to its incorporation into numerous therapeutic agents, including kinase inhibitors for the treatment of cancers and inflammatory diseases.[1][2][3] The efficacy and safety of these potential drugs are directly contingent on the purity of the active pharmaceutical ingredient (API). Even minute impurities can lead to altered biological activity, increased toxicity, and complications in downstream processes such as formulation and scale-up.

This application note provides a comprehensive guide to the purification of synthesized this compound, addressing common impurities and detailing robust protocols for achieving high purity. The methodologies described herein are grounded in established chemical principles and are designed to be both effective and reproducible for researchers in drug discovery and development.

Understanding the Impurity Profile: A Synthesis-Forward Approach

Effective purification begins with an understanding of the potential impurities. The impurity profile is intrinsically linked to the synthetic route employed. A common strategy for the synthesis of this compound involves the construction of the pyrimidine ring followed by the formation of the fused pyrrole ring, or vice versa.

A plausible synthetic approach could involve the reaction of a suitably substituted pyrimidine with a synthon for the pyrrole ring. For instance, starting from a 4-amino-5-vinylpyrimidine derivative followed by cyclization. Another common route involves starting with a pre-formed pyrrole and constructing the pyrimidine ring.

Based on common synthetic strategies for the pyrrolo[2,3-d]pyrimidine scaffold, potential impurities may include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual precursors in the crude product.

  • Isomeric Byproducts: Depending on the synthetic route, regioisomers may form.

  • Over-alkylation or Acylation Products: If protecting groups are used, their incomplete removal or side reactions can lead to impurities.

  • Solvent Adducts: Residual solvents from the reaction or initial work-up can be present.

  • Reagent-Derived Impurities: Excess reagents or their decomposition products may contaminate the crude material.

A logical workflow for the purification of this compound is outlined below:

Purification_Workflow Crude_Product Crude Synthesized This compound Initial_Workup Aqueous Work-up/ Extraction Crude_Product->Initial_Workup Remove inorganic salts, water-soluble impurities Column_Chromatography Silica Gel Column Chromatography Initial_Workup->Column_Chromatography Primary purification Fraction_Analysis TLC/LC-MS Analysis of Fractions Column_Chromatography->Fraction_Analysis Isolate fractions Solvent_Removal Rotary Evaporation Fraction_Analysis->Solvent_Removal Pool pure fractions Recrystallization Recrystallization Solvent_Removal->Recrystallization Further purification and crystallization Final_Drying Vacuum Drying Recrystallization->Final_Drying Remove residual solvent Pure_Product Pure this compound Final_Drying->Pure_Product

Caption: A typical purification workflow for this compound.

Core Purification Techniques: Principles and Protocols

The purification of this compound primarily relies on two key techniques: silica gel column chromatography and recrystallization. The choice and sequence of these techniques will depend on the nature and quantity of the impurities present.

Silica Gel Column Chromatography: The Workhorse of Purification

Silica gel chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (the eluent). Silica gel is a polar adsorbent, and thus, more polar compounds will interact more strongly with the silica and elute more slowly, while less polar compounds will travel down the column faster.

Principle of Separation: The separation is based on the polarity of the compounds. This compound, with its nitrogen heterocycle, is a polar molecule. The choice of eluent is critical to achieve good separation from less polar or more polar impurities. A solvent system is typically chosen such that the target compound has an Rf (retention factor) of approximately 0.2-0.4 on a thin-layer chromatography (TLC) plate, which generally translates to good separation on a column.

Protocol for Column Chromatography:

  • Slurry Preparation:

    • In a beaker, prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane or petroleum ether). The amount of silica gel should be roughly 50-100 times the weight of the crude product for good separation.

  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed when adding the sample and eluent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Using a pipette, carefully load the solution onto the top of the silica gel bed.

    • Dry Loading: If the crude product is not very soluble in the eluent, it can be dry-loaded. Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the chosen solvent system. A common starting point for pyrrolo[2,3-d]pyrimidines is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4][5] The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with increasing polarity.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the elution process by TLC. Spot each collected fraction on a TLC plate and visualize the spots under UV light (254 nm).

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Solvent System Selection for Chromatography:

Solvent System (v/v)PolarityTypical Application
Hexane/Ethyl AcetateLow to MediumGood for separating less polar impurities.
Dichloromethane/MethanolMedium to HighEffective for eluting more polar compounds. A small percentage of methanol (1-5%) significantly increases the polarity.
Chloroform/MethanolMedium to HighAn alternative to dichloromethane/methanol systems.
Recrystallization: Achieving High Crystalline Purity

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle is based on the differential solubility of the desired compound and the impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.

Principle of Recrystallization: The process involves dissolving the impure solid in a hot solvent to form a saturated solution, followed by slow cooling to allow the desired compound to crystallize out, leaving the impurities in the solution.

Protocol for Recrystallization:

  • Solvent Selection:

    • In a test tube, add a small amount of the purified product from chromatography.

    • Add a small amount of a potential solvent and observe the solubility at room temperature. The ideal solvent should show low solubility.

    • Heat the mixture. The compound should dissolve completely.

    • Allow the solution to cool to room temperature and then in an ice bath. A good amount of crystals should form.

  • Dissolution:

    • Place the solid to be recrystallized in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser).

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals under vacuum to remove all traces of the solvent.

Common Recrystallization Solvents:

SolventBoiling Point (°C)PolarityComments
Ethanol78PolarOften a good choice for nitrogen-containing heterocycles.[6]
Methanol65PolarSimilar to ethanol but more volatile.
Isopropanol82PolarAnother good option for polar compounds.
Acetonitrile82Polar AproticCan be effective for compounds with moderate polarity.
Ethyl Acetate77MediumMay be used alone or in a solvent pair with a non-polar solvent like hexane.
Water100Very PolarCan be used if the compound has some water solubility at elevated temperatures.

Troubleshooting Purification

ProblemPossible CauseSolution
Column Chromatography
Poor separationIncorrect solvent system.Optimize the eluent using TLC. A lower Rf (0.2-0.3) on TLC often gives better separation on the column.
Column overloaded.Use a larger column with more silica gel.
Column channeling.Pack the column more carefully to ensure a homogenous bed.
Compound won't eluteEluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution).
Compound is insoluble in the eluent.Choose a different solvent system in which the compound is soluble.
Recrystallization
No crystals form on coolingToo much solvent was used.Evaporate some of the solvent to concentrate the solution and try cooling again.
The compound is very soluble even at low temperatures.Use a different solvent or a mixed solvent system.
Oiling outThe compound's melting point is lower than the solvent's boiling point.Use a lower-boiling solvent.
The solution is supersaturated.Add a little more solvent and reheat to dissolve the oil, then cool slowly.

Conclusion

The purification of this compound is a critical step in its use for research and drug development. A systematic approach, beginning with an understanding of potential impurities and employing well-optimized chromatography and recrystallization protocols, is essential for obtaining material of high purity. The detailed procedures and troubleshooting guide provided in this application note are intended to equip researchers with the necessary tools to confidently and effectively purify this important heterocyclic compound.

References

Application Notes and Protocols for the Quality Control of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a pivotal intermediate in the synthesis of a multitude of pharmaceutically active compounds, most notably Janus kinase (JAK) inhibitors which are instrumental in the treatment of autoimmune diseases and cancer. The purity and quality of this starting material are of paramount importance as they directly influence the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methods for the quality control of this compound, designed for researchers, scientists, and drug development professionals.

The methodologies detailed herein are grounded in established analytical principles and draw from scientific literature and regulatory guidelines, including those from the International Council for Harmonisation (ICH).[1][2][3][4] The aim is to provide robust, reliable, and validated methods to ensure the consistent quality of this critical intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods.

PropertyValueSource
Molecular FormulaC₇H₇N₃Inferred from structure
Molecular Weight133.15 g/mol Inferred from structure
AppearanceOff-white to pale yellow solidGeneral knowledge
SolubilitySoluble in methanol, ethanol, DMSO; Sparingly soluble in waterGeneral knowledge

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of quality control for pharmaceutical intermediates, offering high-resolution separation for the quantification of the main component and the detection of impurities.

High-Performance Liquid Chromatography (HPLC) - Purity Assay and Stability-Indicating Method

A stability-indicating HPLC method is crucial for separating the main peak from any potential degradation products or process-related impurities.[5][6] The following method is a robust starting point, inspired by methodologies used for analogous pyrrolopyrimidine structures.[7]

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterConditionRationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)The non-polar stationary phase is well-suited for retaining and separating the moderately polar this compound and its potential impurities.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and ionization for potential MS detection.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for this class of compounds.
Gradient Elution 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% BA gradient elution ensures the separation of early-eluting polar impurities and later-eluting non-polar impurities, providing a comprehensive impurity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 275 nm (or as determined by UV scan)The pyrrolopyrimidine core exhibits strong UV absorbance in this region. A PDA detector can be used to confirm peak purity and identify the optimal wavelength.
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in methanol to a final concentration of 0.5 mg/mL.Methanol is a suitable solvent that is miscible with the mobile phase.

Data Analysis:

  • Assay (%): Calculate the percentage purity by area normalization, assuming all impurities have a similar response factor to the main peak. For higher accuracy, a reference standard should be used for external standardization.

  • Impurities: Identify and quantify any impurities. Report any impurity above 0.10%.

Any analytical method used for quality control must be validated to ensure its suitability for its intended purpose.[1][2][8] The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters:

  • Specificity: Demonstrated by the separation of the main peak from potential impurities and degradation products. This is a critical aspect of a stability-indicating method.[9]

  • Linearity: Assessed by analyzing a series of solutions of known concentrations (e.g., 50-150% of the target concentration). A correlation coefficient (r²) of ≥ 0.999 is typically required.

  • Accuracy: Determined by recovery studies, spiking a placebo or a known sample with a known amount of the analyte. Recoveries in the range of 98-102% are generally acceptable.

  • Precision:

    • Repeatability (Intra-assay precision): The analysis of multiple replicates of the same sample on the same day.

    • Intermediate Precision (Inter-assay precision): The analysis of the same sample on different days, by different analysts, or with different equipment. The Relative Standard Deviation (RSD) for precision studies should typically be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

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HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Methanol Sample->Dissolve Filter Filter (if necessary) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 275 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity & Impurities Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) - Residual Solvents

The analysis of residual solvents is a critical quality control test for any pharmaceutical intermediate, as these solvents can be toxic and can affect the physicochemical properties of the material. GC-MS is the technique of choice for this analysis due to its high sensitivity and specificity.[5][10][11][12]

Instrumentation:

  • Gas chromatograph with a headspace autosampler and a mass selective detector.

GC-MS Conditions:

ParameterConditionRationale
Column DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm)This column chemistry is specifically designed for the analysis of volatile organic compounds and residual solvents.
Carrier Gas Helium
Oven Temperature Program 40°C (hold 5 min), then ramp to 240°C at 10°C/min (hold 5 min)A temperature program is essential to separate a wide range of solvents with different boiling points.
Injector Temperature 250 °C
Headspace Sampler Conditions
* Oven Temperature80 °C
* Loop Temperature90 °C
* Transfer Line Temperature100 °C
* Equilibration Time15 min
Mass Spectrometer
* Ionization ModeElectron Ionization (EI)
* Scan Rangem/z 35-350
Sample Preparation Accurately weigh approximately 100 mg of the sample into a headspace vial and add 5 mL of a suitable solvent (e.g., DMSO or DMF).DMSO and DMF are high-boiling point solvents that are suitable for headspace analysis of a wide range of residual solvents.

Data Analysis:

  • Identify any detected solvents by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the detected solvents using an external standard method. The concentration of each solvent should be below the limits specified in the ICH Q3C guidelines.

Spectroscopic Methods for Identification and Structural Confirmation

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in the sample, serving as essential tools for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous identification and structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR (in DMSO-d₆):

    • A singlet for the methyl group (C2-CH₃) protons around δ 2.5 ppm.

    • Aromatic protons on the pyrrole and pyrimidine rings in the region of δ 6.5-8.5 ppm.

    • A broad singlet for the pyrrole N-H proton at δ > 11 ppm.

  • ¹³C NMR (in DMSO-d₆):

    • A signal for the methyl carbon around δ 20-25 ppm.

    • Signals for the aromatic carbons of the pyrrolo[2,3-d]pyrimidine core in the region of δ 100-160 ppm.

The exact chemical shifts and coupling constants should be compared with a reference spectrum or with data from the literature to confirm the identity of the material.[13][14][15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[16]

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Obtain a background spectrum.

  • Place a small amount of the sample on the ATR crystal.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹)Assignment
3100-3000C-H stretching (aromatic)
2950-2850C-H stretching (methyl)
~1620C=N stretching (pyrimidine ring)
~1580C=C stretching (aromatic rings)
1450-1350C-H bending (methyl)
~1250C-N stretching

The obtained spectrum should be compared with a reference spectrum of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns.

Instrumentation:

  • Mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

Procedure:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

  • Infuse the solution directly into the mass spectrometer or analyze the eluent from the HPLC system.

Expected Result:

  • The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 134.0718 (calculated for C₇H₈N₃⁺). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[13][15]

Forced Degradation Studies

Forced degradation studies are essential for developing a stability-indicating analytical method and for understanding the degradation pathways of the intermediate.[5][6][17] These studies involve subjecting the sample to various stress conditions more severe than those encountered during routine handling and storage.

Prepare solutions of this compound (e.g., 0.5 mg/mL in a suitable solvent) and subject them to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid sample and a solution to UV light (e.g., 254 nm) and visible light for a defined period.

Analyze the stressed samples by the developed HPLC method to assess for the formation of degradation products. The HPLC method should be able to separate all degradation products from the parent peak.

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Forced_Degradation cluster_conditions Stress Conditions Sample This compound Acid Acid Hydrolysis Sample->Acid Base Base Hydrolysis Sample->Base Oxidation Oxidation (H₂O₂) Sample->Oxidation Thermal Thermal Stress Sample->Thermal Photo Photolytic Stress Sample->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradation Products & Assess Method Specificity Analysis->Report

Caption: Workflow for forced degradation studies.

Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. Common synthetic pathways to pyrrolo[2,3-d]pyrimidines may introduce the following types of impurities:

  • Starting Materials: Unreacted starting materials from the final synthetic step.

  • By-products: Compounds formed through side reactions during the synthesis.

  • Intermediates: Incompletely reacted intermediates from previous synthetic steps.

  • Reagents: Residual reagents, catalysts, or solvents used in the synthesis.

Each batch of this compound should be analyzed for these potential impurities, and appropriate limits should be set.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the quality control of this compound. Adherence to these methodologies, coupled with rigorous method validation, will ensure the consistent quality of this critical pharmaceutical intermediate, thereby contributing to the safety and efficacy of the final drug products. It is recommended that these methods be adapted and optimized for the specific instrumentation and laboratory conditions in which they will be used.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during its synthesis, with a focus on improving yield and purity.

Introduction: The Importance of the this compound Scaffold

The 7-deazapurine core of this compound is a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways. This has led to the development of numerous therapeutics, particularly in oncology and autoimmune diseases. Achieving a high-yielding and pure synthesis of this key intermediate is therefore a critical first step in the discovery and development of novel drugs.

This guide will focus on a common and reliable synthetic route, addressing potential pitfalls at each stage.

Core Synthetic Pathway: A Common Approach

A prevalent and adaptable method for the synthesis of this compound derivatives often starts from a suitably substituted pyrimidine precursor. The general strategy involves the construction of the fused pyrrole ring onto the pyrimidine core. While various specific routes exist, a foundational approach involves the reaction of a 4-amino-5-halopyrimidine with an appropriate building block to form the pyrrole ring, followed by necessary functional group manipulations.

For the purpose of this guide, we will consider a representative synthesis and then delve into troubleshooting specific steps.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address the challenges you may encounter.

Part 1: Starting Materials and Initial Reactions

FAQ 1: What are the most critical quality parameters for the starting materials?

Answer: The purity of your starting materials is paramount and directly impacts the yield and impurity profile of the final product.

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This is a common precursor. Ensure it is free from residual solvents and di-chloro impurities. The presence of related isomers can lead to difficult-to-separate byproducts.

  • Reagents for Methylation (if applicable): If you are performing a methylation reaction, the quality of your methylating agent (e.g., methyl iodide, dimethyl sulfate) and the base (e.g., sodium hydride, potassium carbonate) is crucial. The base should be fresh and anhydrous to prevent side reactions.

Troubleshooting Guide: Low Conversion of Starting Material

Symptom Potential Cause Suggested Solution
TLC/LC-MS shows a significant amount of unreacted starting material. 1. Insufficient Reagent: The stoichiometry of your reagents may be off. 2. Low Reaction Temperature: The activation energy for the reaction may not be met. 3. Poor Reagent Quality: The base may be old or hydrated, or the coupling catalyst (if used) may be inactive. 4. Solvent Issues: The solvent may not be anhydrous or may be of an inappropriate polarity.1. Re-evaluate Stoichiometry: Ensure a slight excess of the key reagent where appropriate (e.g., the methylating agent). 2. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress. 3. Use Fresh Reagents: Use freshly opened or properly stored reagents. For moisture-sensitive reactions, use freshly dried solvents. 4. Solvent Screening: Consider alternative solvents with different polarities (e.g., DMF, DMSO, THF).
Part 2: Cyclization and Ring Formation

The formation of the pyrrole ring is a critical step that can be prone to side reactions.

FAQ 2: My cyclization step is giving a low yield. What are the common reasons?

Answer: Low yields in cyclization reactions for forming the pyrrolo[2,3-d]pyrimidine core can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and concentration can all play a significant role.

  • Base Selection: The choice and amount of base are critical for deprotonation and facilitating the cyclization.

  • Side Reactions: Competing polymerization or decomposition pathways can consume the starting material.

Troubleshooting Guide: Incomplete Cyclization or Multiple Products

Symptom Potential Cause Suggested Solution
Complex mixture of products observed by TLC/LC-MS. 1. Incorrect Base: The base may be too strong or too weak for the specific transformation. 2. Temperature Too High: High temperatures can lead to decomposition or the formation of undesired side products. 3. Presence of Oxygen: Some intermediates may be sensitive to oxidation.1. Screen Different Bases: Evaluate a range of bases, such as K₂CO₃, Cs₂CO₃, or organic bases like DBU. 2. Optimize Temperature Profile: Try running the reaction at a lower temperature for a longer period. 3. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon).
Part 3: Purification and Isolation

FAQ 3: I am having difficulty purifying the final product. What are the recommended methods?

Answer: The purification of this compound can be challenging due to its polarity and potential for co-eluting impurities.

  • Column Chromatography: This is the most common method. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization can be an excellent method for obtaining highly pure material. Common solvent systems include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

Troubleshooting Guide: Purification Challenges

Symptom Potential Cause Suggested Solution
Product co-elutes with an impurity during column chromatography. 1. Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the desired product from the impurity. 2. Overloaded Column: Too much crude material on the column can lead to poor separation.1. Optimize Eluent: Experiment with different solvent systems. Adding a small amount of a third solvent (e.g., methanol or triethylamine) can sometimes improve separation. 2. Reduce Column Loading: Use a larger column or load less material.
Product fails to crystallize or oils out during recrystallization. 1. Presence of Impurities: Significant impurities can inhibit crystal formation. 2. Incorrect Solvent: The chosen solvent may not be suitable for recrystallization. 3. Cooling Rate: Cooling the solution too quickly can lead to oiling out.1. Pre-purify by Chromatography: Perform a quick column chromatography to remove the bulk of the impurities before recrystallization. 2. Solvent Screening: Test a variety of solvents and solvent mixtures on a small scale. 3. Slow Cooling: Allow the solution to cool slowly to room temperature and then in a refrigerator. Seeding with a small crystal of pure product can also help.
Visualization of the Synthetic Workflow

To provide a clearer understanding of a potential synthetic approach, the following diagram illustrates a generalized workflow for the synthesis of a substituted pyrrolo[2,3-d]pyrimidine.

G cluster_0 Starting Material Preparation cluster_1 Core Synthesis cluster_2 Final Product Formation cluster_3 Purification Substituted_Pyrimidine Substituted Pyrimidine Functionalization Functionalization (e.g., Halogenation) Substituted_Pyrimidine->Functionalization Reagents Cyclization_Precursor Cyclization Precursor Functionalization->Cyclization_Precursor Intermediate Pyrrolo_Pyrimidine_Core Pyrrolo[2,3-d]pyrimidine Core Cyclization_Precursor->Pyrrolo_Pyrimidine_Core Cyclization Methylation Methylation at C2 Pyrrolo_Pyrimidine_Core->Methylation Methylating Agent, Base Final_Product This compound Methylation->Final_Product Crude_Product Crude Product Final_Product->Crude_Product Purification_Step Chromatography / Recrystallization Crude_Product->Purification_Step Pure_Product Pure Product Purification_Step->Pure_Product

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocols

The following is a representative, generalized protocol. Note: This is for informational purposes and should be adapted and optimized for your specific laboratory conditions and safety protocols.

Step 1: Synthesis of a 4-Amino-5-halopyrimidine (Illustrative)

  • To a solution of the starting pyrimidine in a suitable solvent (e.g., acetonitrile), add the halogenating agent (e.g., N-bromosuccinimide) portion-wise at room temperature.

  • Stir the reaction mixture for the required time, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Cyclization to form the Pyrrolo[2,3-d]pyrimidine Core (Illustrative)

  • Dissolve the 4-amino-5-halopyrimidine and the cyclization partner in an appropriate solvent (e.g., DMF).

  • Add a suitable base (e.g., potassium carbonate) and a catalyst if required (e.g., a copper or palladium catalyst).

  • Heat the reaction mixture to the optimized temperature and stir for the required duration.

  • After completion, cool the reaction mixture, and pour it into water to precipitate the product.

  • Filter the solid, wash it with water, and dry it under vacuum.

Step 3: Methylation at the 2-position (Conceptual)

A direct methylation at the C2 position of the pyrrolo[2,3-d]pyrimidine core can be challenging. A more common approach would be to introduce the 2-methyl group during the construction of the pyrimidine ring or through a multi-step functionalization of the 2-position.

Step 4: Purification

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Load the solution onto a silica gel column packed with the appropriate non-polar solvent.

  • Elute the column with a gradient of a polar solvent in the non-polar solvent.

  • Collect the fractions containing the pure product and concentrate them under reduced pressure.

Data Interpretation: Identifying Key Impurities

A common challenge is distinguishing the desired product from structurally similar impurities.

Table 1: Representative ¹H NMR Chemical Shifts for the Pyrrolo[2,3-d]pyrimidine Core

Proton Typical Chemical Shift (ppm) Notes
H6~6.5 - 7.0Doublet
H5~7.0 - 7.5Doublet
H4~8.0 - 8.5Singlet
NH (Pyrrole)>10.0Broad singlet
CH₃ (at C2)~2.5Singlet

Note: Chemical shifts can vary depending on the solvent and other substituents on the molecule.

Troubleshooting Impurities with NMR:

  • Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., ethyl acetate, hexane, dichloromethane) can often be observed.

  • Over-methylated Product: If a strong methylating agent is used, methylation at other positions (e.g., the pyrrole nitrogen) can occur. This would result in an additional methyl singlet and changes in the aromatic proton shifts.

  • Unreacted Starting Material: The presence of signals corresponding to the starting pyrimidine indicates an incomplete reaction.

Concluding Remarks

The synthesis of this compound, while multi-step, can be achieved in high yield and purity with careful attention to reaction conditions and purification techniques. This guide provides a framework for troubleshooting common issues. Remember that each specific synthetic route will have its own nuances, and systematic optimization is key to success.

optimizing reaction conditions for 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine Synthesis

Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The 7-deazapurine core of pyrrolo[2,3-d]pyrimidines is a critical pharmacophore found in numerous kinase inhibitors and other therapeutic agents[1][2].

This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges, optimize your reaction conditions, and achieve higher yields and purity.

Overview of a Common Synthetic Approach

The synthesis of the this compound core can be achieved through various routes. A prevalent strategy involves the construction of the pyrrole ring onto a pre-existing 2-methylpyrimidine core. This often involves the condensation of a substituted pyrimidine, such as 4-amino-6-chloro-2-methylpyrimidine, with a C2-synthon like chloroacetaldehyde, followed by intramolecular cyclization. Optimization at each stage is critical for the success of the overall synthesis.

Synthetic_Pathway A 4,6-dichloro-2-methylpyrimidine B Amination (NH4OH) A->B C 4-amino-6-chloro-2-methylpyrimidine B->C D Condensation (e.g., Chloroacetaldehyde) C->D E Intermediate Adduct D->E F Intramolecular Cyclization (Base-mediated) E->F G 2-Methyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine F->G H Dehalogenation (e.g., H2, Pd/C) G->H I This compound H->I

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis.

Category 1: Low Reaction Yield & Conversion

Q1: My overall yield for the synthesis is disappointingly low. Which steps are the most critical to re-evaluate?

A1: Low yield is a common issue that typically points to suboptimal conditions in one or more steps.

  • Intramolecular Cyclization: This is often the most yield-sensitive step. The choice of base and solvent is crucial. Strong, non-nucleophilic bases like NaH or KHMDS in an aprotic polar solvent like DMF or THF often give better results than weaker bases.

  • Condensation Reaction: Ensure the complete consumption of your starting pyrimidine. An excess of the coupling partner (e.g., chloroacetaldehyde) may be necessary, but this can also lead to side products. Monitor the reaction closely with TLC or LC-MS.

  • Purification: Significant material loss can occur during purification. Re-evaluate your column chromatography conditions (silica gel activity, solvent gradient) or consider crystallization as an alternative to chromatography for cleaner products[1][3].

Q2: The final dehalogenation step is sluggish and incomplete. How can I drive it to completion?

A2: Catalytic hydrogenation for dehalogenation can be tricky.

  • Catalyst Activity: The palladium catalyst (Pd/C) may be old or poisoned. Always use fresh, high-quality catalyst. Catalyst loading is also important; a typical loading is 5-10 mol% of palladium.

  • Hydrogen Pressure: While atmospheric pressure can work, increasing the pressure to 2-3 bar (30-45 psi) in a properly rated vessel can significantly accelerate the reaction.

  • Acid Scavenger: The reaction produces HCl, which can inhibit the catalyst. Adding a stoichiometric amount of a base like sodium acetate or triethylamine (Et3N) is essential to neutralize the acid and maintain catalyst activity.

Category 2: Purity and Side Reactions

Q3: My NMR spectrum shows a mixture of isomers. What is the likely cause?

A3: Isomer formation often relates to the N7-position of the pyrrole ring.

  • N7-Alkylation: If your reaction involves alkylating agents and you have not used a protecting group on the pyrrole nitrogen, you can get alkylation at the N7 position, competing with your desired reaction at another site.

  • Tautomerization: The 7H-pyrrolo[2,3-d]pyrimidine core can exist in tautomeric forms. While the 7H tautomer is generally more stable, reaction conditions can sometimes favor the isolation of other forms.

  • Solution: Using a protecting group on the N7 nitrogen, such as a tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) group, can prevent side reactions at this position, ensuring regioselectivity[4]. However, this adds protection and deprotection steps to your synthesis.

Q4: I am seeing a significant amount of a dark, insoluble material (tar) in my reaction flask, especially during cyclization. What's happening?

A4: Tar formation is indicative of polymerization or degradation, often caused by excessive heat or overly harsh conditions.

  • Temperature Control: Exothermic reactions, if not properly cooled, can lead to runaway temperatures. Ensure your reaction is maintained within the optimal temperature range. For many cyclizations, starting at a lower temperature (e.g., 0 °C) and slowly warming to room temperature is advisable[5].

  • Reagent Purity: Impurities in starting materials or solvents can initiate polymerization. Always use purified reagents and dry solvents.

  • Oxygen Sensitivity: Some intermediates may be sensitive to air. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation[3].

Troubleshooting Guide: Decision Workflow

When faced with a low yield, a systematic approach is essential. The following workflow can help diagnose the issue.

Troubleshooting_Yield Start Low Yield Observed Check_SM Is Starting Material Consumed? (TLC/LCMS) Start->Check_SM SM_No Reaction Stalled Check_SM->SM_No No SM_Yes SM Consumed. Multiple Products? Check_SM->SM_Yes Yes Troubleshoot_Stall Potential Causes: - Catalyst Poisoning - Insufficient Reagent/Base - Low Temperature - Poor Solubility SM_No->Troubleshoot_Stall Multiple_Prod_Yes Side Reactions Occurring SM_Yes->Multiple_Prod_Yes Yes Multiple_Prod_No Desired Product Formed, but Lost During Workup/ Purification SM_Yes->Multiple_Prod_No No Troubleshoot_Side_Rxn Potential Causes: - Wrong Temperature - Lack of Regioselectivity - Impure Reagents Multiple_Prod_Yes->Troubleshoot_Side_Rxn Troubleshoot_Purification Actions: - Optimize Chromatography - Attempt Recrystallization - Check pH during Extraction - Analyze Aqueous Layers Multiple_Prod_No->Troubleshoot_Purification

References

troubleshooting guide for 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold, a common building block in the synthesis of kinase inhibitors and other therapeutic agents.[1] Achieving high purity is critical for downstream applications, including biological assays and clinical development. This guide provides in-depth, experience-driven troubleshooting advice and standardized protocols to help you overcome common purification challenges.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound, focusing on the most common technique: silica gel column chromatography.

Question: My product yield is very low after column chromatography. Where did my compound go?

Answer:

Low recovery after silica gel chromatography is a frequent issue. The heterocyclic nature of your compound presents several possibilities, primarily related to its interaction with the stationary phase.

Probable Causes & Solutions:

  • Irreversible Adsorption or Decomposition on Silica: The pyrrolo[2,3-d]pyrimidine core contains basic nitrogen atoms that can interact strongly with acidic silanol groups on the surface of standard silica gel. This can lead to significant tailing, or in worst-case scenarios, irreversible binding or acid-catalyzed decomposition.[2]

    • Diagnostic Test (Self-Validation): Before committing your entire batch to a column, perform a silica stability test. Spot your crude material on a TLC plate, develop it in a suitable solvent system, and let it air dry. Then, turn the plate 90 degrees and re-develop it in the same solvent system (a "2D TLC"). If the spot smears, streaks, or new spots appear, your compound is likely unstable on silica.[2]

    • Solution 1: Deactivate the Silica. You can reduce the acidity of the silica gel. This can be done by pre-treating the silica slurry with a small percentage (0.5-1%) of triethylamine (Et₃N) or ammonia solution in your eluent.[3] This neutralizes the acidic sites, preventing strong adsorption of your basic compound.

    • Solution 2: Use an Alternative Stationary Phase. If your compound is highly sensitive, consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[2] For very challenging separations, reversed-phase (C18) chromatography may be a viable, albeit more expensive, alternative.

  • Inappropriate Solvent System: The chosen eluent may be too weak to effectively move the compound down the column, leading to very broad elution bands and the appearance of low recovery.

    • Solution: Your compound is soluble in solvents like ethyl acetate and methanol.[4] Ensure your eluent is polar enough. If you observe low Rf values (below 0.15) on TLC even with 100% ethyl acetate, you need a more polar mobile phase. A common strategy for polar, nitrogen-containing heterocycles is to use a mixture of dichloromethane (DCM) and methanol (MeOH). For very polar compounds, adding a small amount of ammonium hydroxide to the methanol (e.g., 1-10% of a 10% NH₄OH in MeOH stock solution) can dramatically improve elution and peak shape.[2]

  • Product is Highly Diluted: The compound may have eluted, but in such a large volume of solvent that it is undetectable in individual fractions by TLC.

    • Solution: Combine fractions that are expected to contain your product (based on TLC of the crude material) and concentrate them. Re-analyze the concentrated sample by TLC.[2]

Question: I'm struggling to separate my product from a persistent impurity. What should I do?

Answer:

Achieving baseline separation is key to high purity. If an impurity is co-eluting with your product, a systematic optimization of your chromatographic conditions is necessary.

Probable Causes & Solutions:

  • Suboptimal Solvent System: The resolving power of your eluent may be insufficient.

    • Solution 1: TLC Optimization. The best separations on a column are achieved when the Rf of the target compound is between 0.2 and 0.35 on the TLC plate. Test a variety of solvent systems with different polarities and compositions (e.g., Ethyl Acetate/Hexanes, DCM/MeOH, Acetone/DCM). The goal is to maximize the difference in Rf (ΔRf) between your product and the impurity.

    • Solution 2: Use a Shallow Gradient. If running a gradient elution, make the gradient shallower (i.e., increase the percentage of the more polar solvent more slowly) in the region where your product and the impurity are eluting. This increases the resolution between closely eluting compounds.

  • Column Overloading: Applying too much crude material to the column is a common cause of poor separation.

    • Solution: A general rule of thumb is to load no more than 1-5% of the silica gel mass (e.g., 1-5 g of crude material for 100 g of silica). If separation is difficult, reduce the load to less than 1%.

  • Poor Column Packing: Channels or cracks in the silica bed will ruin any separation.

    • Solution: Ensure you have a homogenous slurry and pack the column carefully without air bubbles. The top of the silica bed should be flat and undisturbed after packing. A layer of sand on top can help prevent disruption during solvent addition.

Workflow for Troubleshooting Column Chromatography

The following diagram outlines a logical workflow for diagnosing and solving common purification issues.

G cluster_troubleshoot Troubleshooting Steps start Crude Product tlc Run TLC in various solvent systems start->tlc rf_check Is Rf between 0.2-0.35 and separation good? tlc->rf_check rf_check->tlc run_column Pack and Run Column (Load < 5% by mass) rf_check->run_column Yes analyze Analyze Fractions (TLC/LC-MS) run_column->analyze purity_check Is Purity >98%? analyze->purity_check success Combine Fractions & Concentrate purity_check->success Yes failure Troubleshoot purity_check->failure low_yield Low Yield? failure->low_yield Low recovery poor_sep Poor Separation? failure->poor_sep Impure fractions check_stability Check Silica Stability (2D TLC) low_yield->check_stability re_optimize Re-optimize TLC (different solvents) poor_sep->re_optimize deactivate Use Deactivated Silica or change stationary phase check_stability->deactivate Unstable reduce_load Reduce Sample Load & use shallow gradient re_optimize->reduce_load

Caption: A decision-making workflow for purifying this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should anticipate in my crude this compound?

A: Impurities are typically related to the synthetic route. Common impurities include unreacted starting materials, reagents, and byproducts from side reactions. For instance, if synthesizing from 2-methyl-pyrimidine precursors, you may find residual starting materials. If using protecting groups (e.g., SEM, POM), incomplete deprotection can lead to N-protected impurities.[5][6] It is crucial to have an analytical method like LC-MS to identify the molecular weights of major impurities, which can help deduce their structures and devise a targeted purification strategy.

Q2: My compound is highly polar and barely moves on the TLC plate. Is column chromatography still an option?

A: Yes, but you will need a highly polar mobile phase. If a standard DCM/MeOH gradient is insufficient, consider using a specialized solvent system. A common and effective system for polar basic compounds is DCM/MeOH/NH₄OH.

Solvent System ComponentTypical RatioPurpose
Dichloromethane (DCM)Main SolventProvides the base polarity.
Methanol (MeOH)Polar ModifierIncreases the eluent strength to move the compound.
Ammonium Hydroxide (conc.)Basic ModifierAdded to the MeOH (e.g., 2-5% v/v). Suppresses interaction with acidic silanols, improving peak shape and elution.

Example Eluent: Start with 100% DCM and gradually increase the percentage of a 95:5 MeOH:NH₄OH mixture.

Q3: Is recrystallization a viable purification method for this compound?

A: Recrystallization can be an excellent and scalable method for final purification, especially if the crude product is already of moderate purity (>85-90%). The key is finding a suitable solvent or solvent pair. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.

Given its properties, you could explore the following:

  • Single Solvents: Ethanol, isopropanol, or ethyl acetate.[4][7]

  • Solvent Pairs: A combination where the compound is soluble in one and insoluble in the other, such as Ethyl Acetate/Hexanes or Ethanol/Water.

A detailed protocol for recrystallization is provided below.

Section 3: Experimental Protocols

These protocols provide a starting point for your purification experiments. They should be adapted based on the specific impurity profile of your material.

Protocol 1: Column Chromatography on Silica Gel
  • Solvent System Selection: Develop an appropriate solvent system using TLC. Aim for an Rf of ~0.25 for the product. A good starting point is a gradient of methanol in dichloromethane or ethyl acetate. If peak tailing is observed, add 0.5% triethylamine to the eluent mixture.

  • Column Packing (Slurry Method):

    • Choose a column with an appropriate diameter for the amount of material.

    • In a beaker, mix silica gel (200-400 mesh) with the initial, least polar eluent to form a consistent slurry. A typical ratio is ~50-100 g of silica for every 1 g of crude material.

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the packed silica to prevent disturbance.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM).

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude material in a suitable solvent (e.g., DCM/MeOH), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the starting solvent mixture. Collect fractions and monitor their composition by TLC. Gradually increase the polarity of the mobile phase to elute your compound.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. Dry the final product under high vacuum to remove residual solvents.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude material. Add a potential solvent dropwise while heating until the solid just dissolves.

  • Cooling: Allow the tube to cool slowly to room temperature, then place it in an ice bath. If high-quality crystals form, you have found a suitable solvent. If the product "oils out," the solvent may be too good; try a solvent pair.

  • Bulk Procedure:

    • Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution at or near boiling.

    • Once fully dissolved, remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Covering the flask will slow cooling and promote larger crystal growth.

    • Once the flask has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under high vacuum.

Visualizing the Purification Decision Process

G cluster_methods Purification Methods crude Crude Product (Post-Reaction Workup) analytical Analyze Purity & Impurity Profile (LC-MS, NMR) crude->analytical decision Select Primary Purification Method analytical->decision column Column Chromatography (High Impurity Load) decision->column Major Impurities recryst Recrystallization (Moderate Purity, >85%) decision->recryst Minor Impurities post_purification Analyze Final Purity column->post_purification recryst->post_purification final_product Pure Product (>98%) post_purification->final_product Purity OK reprocess Repurify if Needed (e.g., secondary method) post_purification->reprocess Purity Not OK reprocess->decision

Caption: A logical flow for selecting a purification strategy based on crude product purity.

References

Technical Support Center: Enhancing the Solubility of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers working with 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed to provide you with in-depth troubleshooting strategies and practical solutions for overcoming solubility challenges encountered during the preparation of this compound for biological assays. The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of numerous kinase inhibitors, but its inherent physicochemical properties often lead to poor aqueous solubility, a critical hurdle for obtaining reliable and reproducible experimental data.[1][2][3]

This guide is structured to walk you through a logical progression of solubilization techniques, from simple adjustments to more complex formulation strategies. Our goal is to empower you with the scientific rationale and step-by-step protocols needed to achieve the desired concentration and stability of this compound in your specific assay system.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions researchers often have when working with this compound.

Q1: I'm having trouble dissolving my this compound in aqueous buffer for my cell-based assay. Is this a known issue?

A1: Yes, poor aqueous solubility is a well-documented characteristic of the pyrrolo[2,3-d]pyrimidine class of compounds.[4][5] The planar, aromatic nature of the heterocyclic ring system contributes to strong crystal lattice energy and hydrophobicity, making it challenging to dissolve in neutral aqueous solutions. Many derivatives within this family require specialized formulation approaches to achieve concentrations suitable for biological testing.

Q2: What is the first thing I should try to improve the solubility of this compound?

A2: The most straightforward initial approach is to prepare a concentrated stock solution in an organic co-solvent and then dilute it into your aqueous assay medium. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose. It is critical to ensure the final concentration of the co-solvent in your assay is low enough to not cause cellular toxicity or interfere with your experimental endpoint.

Q3: Can I use pH adjustment to improve the solubility?

A3: Potentially, yes. Pyrrolo[2,3-d]pyrimidines are nitrogen-containing heterocyclic compounds and can act as weak bases. Protonation of the basic nitrogen atoms at acidic pH can significantly increase aqueous solubility. However, the utility of this approach depends on the pKa of this compound and the pH constraints of your biological assay. It is crucial to verify that any pH shift will not adversely affect your cells, proteins, or assay reagents.

Q4: Are there more advanced techniques if simple co-solvents or pH adjustments don't work or are not compatible with my assay?

A4: Absolutely. For more challenging cases, several advanced formulation strategies can be employed. These include the use of surfactants to create micellar formulations, or complexation with cyclodextrins to form inclusion complexes that enhance aqueous solubility. These methods are discussed in detail in the Troubleshooting Guide section.

Troubleshooting Guide: Step-by-Step Solubilization Strategies

This section provides a systematic approach to resolving solubility issues with this compound. We recommend following these steps in order, as they progress from the simplest to the more complex methods.

Problem 1: Compound precipitates when diluting a DMSO stock solution into aqueous buffer.

This is a common indication that the aqueous solubility of the compound has been exceeded. The following workflow will help you systematically address this issue.

Workflow for Solubility Enhancement

Solubility Workflow start Start: Poor Solubility of This compound cosolvent Strategy 1: Co-solvent Optimization start->cosolvent ph_adjust Strategy 2: pH Adjustment cosolvent->ph_adjust Precipitation still occurs success Success: Compound Solubilized cosolvent->success surfactant Strategy 3: Surfactant Addition ph_adjust->surfactant Incompatible pH or still precipitates ph_adjust->success cyclodextrin Strategy 4: Cyclodextrin Complexation surfactant->cyclodextrin Surfactant interferes with assay surfactant->success cyclodextrin->success failure Re-evaluate Assay Parameters or Compound Analogs cyclodextrin->failure Precipitation persists

Caption: A decision tree for selecting a solubilization strategy.

Strategy 1: Co-solvent Optimization

The principle here is to use a water-miscible organic solvent to first dissolve the compound, and then carefully dilute this stock into the aqueous medium.

Experimental Protocol:

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming (to 37°C) or sonication may aid dissolution.

  • Determine Maximum Tolerated DMSO Concentration: Before testing your compound, determine the highest concentration of DMSO your biological system can tolerate without affecting its viability or function. This is typically between 0.1% and 1% for most cell-based assays.

  • Serial Dilution Test: Perform a serial dilution of your DMSO stock into your final aqueous assay buffer. Visually inspect for any precipitation (cloudiness or visible particles) immediately after dilution and after a period of incubation (e.g., 2 hours) at the assay temperature.

  • Optimize Co-solvent Blend: If DMSO alone is insufficient, consider alternative co-solvents or blends. Ethanol can be a useful addition, but like DMSO, its final concentration must be carefully controlled to avoid cytotoxicity.

Co-solventTypical Starting Concentration in StockMaximum Recommended Final Concentration in AssayNotes
DMSO10-50 mM< 1% (v/v)Standard first choice; some cell types are sensitive to concentrations >0.5%.[6]
Ethanol10-50 mM< 1% (v/v)Can be more cytotoxic than DMSO for some cell lines.[7][8]
PEG 40010-50 mM< 2% (v/v)Generally well-tolerated but can be viscous.
Strategy 2: pH Adjustment

This method leverages the fact that the pyrrolo[2,3-d]pyrimidine core contains basic nitrogen atoms. By lowering the pH, these nitrogens can become protonated, leading to a charged species with significantly higher aqueous solubility.

Experimental Protocol:

  • Prepare Acidic Buffers: Prepare your assay buffer at several different pH values within your test range (e.g., pH 4.5, 5.5, 6.5).

  • Test Solubility: Attempt to dissolve the compound directly in these acidic buffers or by diluting a small amount of a DMSO stock into them.

  • Assay Compatibility Check: Crucially , you must verify that the altered pH does not negatively impact your biological assay. Run controls with buffer at the tested pH without the compound to ensure cell viability, enzyme activity, or receptor binding is not compromised. The use of pH modifiers in solid dosage forms is a known strategy to create an acidic microenvironment that enhances the dissolution of weakly basic drugs.[9][10][11]

Strategy 3: Use of Surfactants

Surfactants can increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecule.[12]

Experimental Protocol:

  • Select a Biocompatible Surfactant: For biological assays, non-ionic surfactants are generally preferred due to their lower potential for protein denaturation and cytotoxicity. Polysorbates (Tween® 20, Tween® 80) and Cremophor® EL are common choices.

  • Work Above the Critical Micelle Concentration (CMC): Surfactants must be present at a concentration above their CMC to form micelles and effectively solubilize the compound.

  • Solubilization Test:

    • Prepare a series of surfactant solutions in your assay buffer at concentrations ranging from just below to well above the CMC (see table below).

    • Add your compound (either as a solid or from a concentrated DMSO stock) to these surfactant-containing buffers.

    • Mix thoroughly and observe for dissolution.

  • Assay Interference: As with other excipients, it is essential to run controls to ensure the surfactant itself does not interfere with your assay. High concentrations of surfactants can disrupt cell membranes or denature proteins.[13]

SurfactantCritical Micelle Concentration (CMC)Recommended Test Range in AssayNotes
Tween® 20~0.005% (w/v)0.01% - 0.1% (w/v)Commonly used in immunoassays.
Tween® 80~0.0015% (w/v)0.01% - 0.1% (w/v)Frequently used in pharmaceutical formulations.
Cremophor® EL~0.01% (w/v)0.02% - 0.2% (w/v)Can be more prone to causing cellular toxicity.
Strategy 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble.[4]

Experimental Protocol:

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used in pharmaceutical research due to their high aqueous solubility and good safety profiles.

  • Prepare the Complex:

    • Dissolve the cyclodextrin in your aqueous buffer to create a concentrated solution (e.g., 10-20% w/v).

    • Add the this compound powder directly to the cyclodextrin solution.

    • Stir or sonicate the mixture, sometimes overnight, to allow for the formation of the inclusion complex.

  • Determine Achievable Concentration: After incubation, centrifuge the solution to pellet any undissolved compound. Measure the concentration of the supernatant (e.g., by UV-Vis spectrophotometry or HPLC) to determine the maximum soluble concentration.

  • Assay Compatibility: Run controls with the cyclodextrin alone at the final assay concentration to ensure it does not interfere with your experiment. Studies have shown that β-cyclodextrin at typical working concentrations has minimal impact on many cell-based assays.[3]

Protocol for a Systematic Solubility Screen

Solubility Screen cluster_prep Preparation cluster_test Solubility Testing in 96-Well Plate prep_stock Prepare 20 mM stock in DMSO add_buffers Add test buffers to wells: - Buffer pH 7.4 - Buffer pH 5.5 - Buffer + 0.1% Tween 80 - Buffer + 5% HP-β-CD add_compound Add compound stock to achieve final desired concentration add_buffers->add_compound incubate Incubate at assay temperature (e.g., 37°C) for 1 hour add_compound->incubate observe Visually inspect for precipitation (Nephelometry for quantitative data) incubate->observe

Caption: A workflow for a multi-condition solubility screen.

By methodically working through these strategies, researchers can identify an optimal formulation for this compound that maintains its solubility and stability within the specific constraints of their biological assay, ensuring the generation of accurate and meaningful data.

References

Technical Support Center: Overcoming Resistance with 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-based inhibitors. This guide is designed to provide in-depth troubleshooting for common and complex experimental hurdles, with a focus on the critical challenge of acquired resistance. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a cornerstone for designing potent ATP-competitive kinase inhibitors.[1][2] However, the emergence of resistance can limit their long-term efficacy, posing a significant challenge in both preclinical and clinical development.[3][4][5]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to help you diagnose issues, understand the underlying mechanisms, and design rational experiments to overcome them.

Section 1: Initial Assay Performance & Validation

Before investigating complex resistance mechanisms, it is crucial to ensure your inhibitor is performing as expected in foundational assays. Issues at this stage are common and can often be mistaken for true biological resistance.

Q1: My inhibitor shows significantly lower potency in my cell-based assay compared to its biochemical (enzymatic) IC50. What's causing this discrepancy?

This is a frequent and critical observation. A potent inhibitor in a purified enzyme system that fails to perform in a cellular context often points to physicochemical or cellular factors rather than target-specific resistance.[6][7]

Underlying Causes & Troubleshooting Workflow:

Potential Cause Scientific Rationale Recommended Troubleshooting Steps
Poor Cell Permeability The inhibitor cannot efficiently cross the cell membrane to reach its intracellular target. Physicochemical properties like high polar surface area or low lipophilicity can be contributing factors.[6]1. Assess Physicochemical Properties: Review the inhibitor's calculated properties (e.g., cLogP, TPSA). 2. Permeability Assay: If available, perform a parallel artificial membrane permeability assay (PAMPA) to directly measure passive diffusion. 3. Modify Assay Conditions: In short-term assays (<4 hours), consider using cell permeabilizing agents, but be aware of potential artifacts.
Active Drug Efflux The inhibitor is actively transported out of the cell by ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1), preventing it from reaching an effective intracellular concentration.1. Co-treatment with Efflux Pump Inhibitors: Perform cell viability assays with your inhibitor in the presence and absence of a broad-spectrum efflux pump inhibitor (e.g., verapamil, tariquidar). A significant potentiation of your inhibitor's effect suggests it is an efflux substrate.[8]
Metabolic Instability The inhibitor is rapidly metabolized by cellular enzymes (e.g., Cytochrome P450s) into inactive forms.1. Microsomal Stability Assay: Incubate the inhibitor with liver microsomes to assess its metabolic half-life. 2. Time-Course Experiments: Shorten the incubation time in your cell-based assay. If the inhibitor is more potent at earlier time points (e.g., 6 hours vs. 72 hours), rapid metabolism may be the cause.
High Protein Binding In cell culture media containing serum, the inhibitor may bind extensively to proteins like albumin, reducing the free concentration available to enter the cell.1. Reduce Serum Concentration: Perform the assay in low-serum or serum-free media for a short duration. If potency increases, serum binding is likely a factor. Note that this can also affect cell health. 2. Equilibrium Dialysis: Directly measure the fraction of inhibitor bound to serum proteins.

Section 2: Confirming and Characterizing Acquired Resistance

Once you have ruled out assay-specific artifacts, the next step is to quantitatively confirm resistance and begin dissecting the biological mechanism.

Q2: I've been long-term culturing my cancer cells with my inhibitor, and they are now growing at concentrations that were previously cytotoxic. How do I formally confirm and quantify this resistance?

Confirmation requires a quantitative comparison between the treated, purportedly resistant cells and the original, sensitive parental cell line.

Protocol: Determining the IC50 Shift

  • Cell Seeding: Plate both the parental (sensitive) and the suspected resistant cells at an equal, optimized density (e.g., 5,000-10,000 cells/well) in 96-well plates. Allow them to adhere overnight.[8]

  • Inhibitor Dilution Series: Prepare a 2-fold or 3-fold serial dilution of your this compound-based inhibitor in complete growth medium. Include a vehicle-only control (e.g., DMSO).[8]

  • Treatment: Add the inhibitor dilutions to the respective wells.

  • Incubation: Incubate the cells for a period that reflects the inhibitor's mechanism (typically 72 hours for proliferation assays).[8]

  • Viability Assessment: Use a standard cell viability assay (e.g., CellTiter-Glo®, MTT, Resazurin) to measure the percentage of viable cells relative to the vehicle control.

  • Data Analysis: Plot the viability data against the log of the inhibitor concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Interpretation: A significant increase in the IC50 value (often defined as >2-fold, but can be much higher) in the long-term treated cell line compared to the parental line confirms the acquisition of resistance.[8]

Q3: Now that I've confirmed resistance, what are the primary mechanisms I should investigate first?

Resistance to kinase inhibitors broadly falls into two categories: on-target alterations and the activation of off-target bypass pathways .[5][8] A logical first step is to determine which category is dominant in your system.

G OnTarget Inhibitor Target Kinase Mutation Gatekeeper Mutation (e.g., T790M in EGFR) OnTarget->Mutation Alters ATP pocket Amplification Target Gene Amplification (Overexpression) OnTarget->Amplification Increases target amount Proliferation Cell Proliferation & Survival OnTarget->Proliferation Drives (in sensitive cells) BypassKinase Bypass Kinase (e.g., MET, AXL) Downstream Downstream Effector (e.g., STAT3, AKT) BypassKinase->Downstream Activates parallel pathway Downstream->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->OnTarget Inhibits

Section 3: Investigating On-Target Resistance Mechanisms

This involves changes to the direct target of your inhibitor that reduce drug binding or efficacy.

Q4: How do I determine if a mutation in the target kinase is responsible for resistance?

"Second-site" mutations within the kinase domain that reduce inhibitor affinity are a classic mechanism of resistance.[5]

Experimental Workflow:

  • Isolate Genetic Material: Extract mRNA or genomic DNA from both your sensitive parental and resistant cell lines.

  • Amplify the Kinase Domain: Use PCR to amplify the coding sequence of the target kinase's ATP-binding domain. This is the region where pyrrolo[2,3-d]pyrimidines bind and where resistance mutations are most likely to occur.

  • Sequence the Product: Send the purified PCR product for Sanger sequencing.

  • Compare Sequences: Align the sequencing results from the resistant cells against both the parental cells and the reference sequence for that kinase. Any non-synonymous mutations present only in the resistant population are candidate resistance drivers.

Validation Step: To confirm a mutation confers resistance, you can use site-directed mutagenesis to introduce it into the wild-type kinase cDNA.[9] Express this mutant in sensitive cells and test if it renders them resistant to your inhibitor. The Ba/F3 cell proliferation assay is a common and effective system for this type of validation.[10]

Q5: The kinase sequence is wild-type in my resistant cells. Could the target still be responsible?

Yes. Even without mutations, the cell can overcome inhibition by simply increasing the amount of the target protein, a mechanism known as gene amplification.[8]

Experimental Protocol: Western Blot for Target Overexpression

  • Prepare Lysates: Harvest protein lysates from an equal number of parental and resistant cells.

  • Quantify Protein: Use a BCA or Bradford assay to normalize the total protein concentration for each sample.

  • SDS-PAGE and Transfer: Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody specific to your target kinase.

    • Probe a separate membrane (or strip and re-probe) with an antibody for a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Use a chemiluminescent substrate to detect the antibodies and quantify the band intensities.[8] A significant increase in the target protein level in resistant cells, normalized to the loading control, indicates overexpression.

Section 4: Investigating Off-Target Bypass Pathways

If on-target mechanisms are ruled out, resistance is likely mediated by the activation of compensatory signaling pathways that bypass the inhibited node.[5][11]

Q6: How can I get a broad overview of which signaling pathways have been rewired in my resistant cells?

Phospho-proteomic approaches are ideal for obtaining a global, unbiased view of activated kinases.

Recommended Method: Phospho-Kinase Array

A phospho-kinase array is a membrane-based antibody array that allows for the simultaneous detection of the relative phosphorylation levels of dozens of kinases and downstream targets.

Workflow:

  • Lyse Cells: Prepare highly quality protein lysates from both parental and resistant cell lines.

  • Incubation: Incubate the lysates on the array membranes, which are spotted with antibodies that capture specific phosphorylated proteins.

  • Detection: Use a detection antibody cocktail and chemiluminescent reagents to visualize the captured proteins.

  • Analysis: Compare the signal intensity of each spot between the parental and resistant cell line arrays. A significant increase in phosphorylation of a specific kinase (e.g., MET, AXL, EGFR) or a downstream node (e.g., AKT, ERK) in the resistant cells points to a potential bypass track.[8]

G start Resistant Cell Line Confirmed (IC50 Shift) on_target_check Investigate On-Target Mechanisms start->on_target_check off_target_check Investigate Off-Target Bypass Pathways start->off_target_check seq_kinase Sequence Kinase Domain on_target_check->seq_kinase western_blot Western Blot for Target Expression on_target_check->western_blot phospho_array Phospho-Kinase Array / Proteomics off_target_check->phospho_array mutation_found Mutation Identified seq_kinase->mutation_found overexpression_found Overexpression Confirmed western_blot->overexpression_found bypass_pathway_found Bypass Pathway Identified phospho_array->bypass_pathway_found end Resistance Mechanism Characterized mutation_found->end overexpression_found->end validate_bypass Validate with Combination Therapy bypass_pathway_found->validate_bypass validate_bypass->end

Q7: My phospho-array suggests activation of a bypass kinase. How do I functionally validate that this pathway is driving resistance?

The most direct way to validate a bypass pathway is to inhibit it and see if you can restore sensitivity to your original inhibitor.

Experimental Design: Combination Therapy

  • Select a Second Inhibitor: Choose a selective inhibitor that targets the upregulated bypass kinase identified from your array (e.g., if MET is hyperphosphorylated, use a MET inhibitor like Crizotinib or Capmatinib).

  • Design Dose Matrix: Create a matrix of drug concentrations in a 96-well plate. One axis will be a serial dilution of your primary this compound inhibitor, and the other axis will be a serial dilution of the new bypass pathway inhibitor.

  • Treat and Assess Viability: Treat the resistant cells with the drug combinations for 72 hours and measure cell viability.

  • Analyze for Synergy: Use software (e.g., SynergyFinder, Combenefit) to calculate synergy scores (e.g., Bliss, Loewe, HSA). A synergistic interaction, where the combined effect is greater than the sum of the individual effects, provides strong evidence that the targeted bypass pathway is a key driver of resistance.

References

Technical Support Center: Mastering Biological Assays with 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to refine your biological assay protocols and ensure the generation of robust, reproducible data. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, mimicking the natural purine structure and serving as a foundation for numerous kinase inhibitors and other therapeutic agents.[1][2] This guide is designed to help you navigate the common challenges encountered when working with derivatives of this important heterocyclic system.

Part 1: Foundational Knowledge and General Troubleshooting

This section addresses overarching issues that can impact a wide range of assays involving this compound derivatives.

Compound Solubility: The First Hurdle

A frequent challenge with heterocyclic compounds, including pyrrolo[2,3-d]pyrimidine derivatives, is poor aqueous solubility. This can lead to inaccurate concentration measurements, compound precipitation in assays, and unreliable results.

Question: My this compound derivative is precipitating in my aqueous assay buffer. How can I improve its solubility?

Answer:

  • Solvent Selection: While many pyrrolo[2,3-d]pyrimidine derivatives are soluble in organic solvents like DMSO, DMF, and ethanol, their solubility in aqueous buffers can be limited.[3][4] It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent, typically DMSO.

  • Final DMSO Concentration: When diluting your stock into the final assay buffer, ensure the final DMSO concentration is low enough to be tolerated by your biological system (typically ≤ 0.5% for most cell-based assays) while keeping your compound in solution.

  • pH Adjustment: The pyrrolo[2,3-d]pyrimidine scaffold has a pKa of approximately 11.42.[3] Depending on the substituents, the overall pKa of your derivative may vary. Modulating the pH of your assay buffer can sometimes improve solubility, but be mindful of the pH optima for your target enzyme or cells.

  • Use of Surfactants or Co-solvents: In some biochemical assays, the inclusion of a non-ionic surfactant like Tween-20 or Pluronic F-68 at low concentrations (e.g., 0.01-0.05%) can help maintain compound solubility. However, their use in cell-based assays should be carefully validated as they can affect membrane integrity.

  • Sonication and Warming: Gentle sonication or warming of the stock solution can aid in dissolving the compound. However, always ensure your compound is stable at elevated temperatures.

Parameter Recommendation Rationale
Primary Solvent 100% DMSOHigh solubilizing power for many organic compounds.
Final DMSO in Assay < 0.5% (cell-based) or < 2% (biochemical)Minimize solvent-induced artifacts and toxicity.
pH of Aqueous Buffer Titrate carefully around physiological pH (7.2-7.4)Solubility can be pH-dependent.
Additives (Biochemical) 0.01% Tween-20Can prevent aggregation and precipitation.
Compound Stability and Storage

Ensuring the integrity of your this compound derivative is paramount for reproducible results.

Question: How should I store my this compound compounds to prevent degradation?

Answer:

  • Solid Form: As a solid, these compounds are generally stable when stored in a cool, dark, and dry place.

  • Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.

  • Working Dilutions: Aqueous working dilutions should be prepared fresh for each experiment. Due to the potential for hydrolysis and lower stability in aqueous environments, avoid storing compounds in aqueous buffers for extended periods.

Part 2: Troubleshooting Specific Biological Assays

This section provides detailed guidance for common assays used to characterize this compound derivatives.

Kinase Inhibition Assays

Derivatives of this scaffold are frequently designed as kinase inhibitors.[5][6][7][8][9]

Question: I am observing inconsistent IC50 values for my compound in a kinase inhibition assay. What are the potential causes?

Answer:

  • ATP Concentration: The inhibitory potency of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay. Ensure you are using an ATP concentration at or near the Km of the kinase to obtain an accurate IC50 value.[10]

  • Enzyme Concentration and Purity: Use a consistent and validated source of your target kinase. Variations in enzyme activity or the presence of contaminating kinases can lead to inconsistent results.

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. To test for this, you can perform your assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) and observe if the IC50 value shifts.

  • Incubation Time: Ensure that the pre-incubation time of the compound with the kinase is sufficient to allow for binding, especially for slow-binding inhibitors.

Experimental Workflow for a Standard Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare serial dilutions of This compound derivative in assay buffer C Add compound dilutions to assay plate A->C B Prepare kinase and substrate solution D Add kinase solution to plate and pre-incubate B->D C->D E Initiate reaction by adding ATP and substrate D->E F Incubate at optimal temperature E->F G Stop reaction F->G H Add detection reagent (e.g., ADP-Glo) G->H I Read signal (e.g., luminescence) H->I

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation and Cytotoxicity Assays

These assays are critical for evaluating the on-target and off-target effects of your compound in a cellular context.[5][11][12]

Question: My compound shows high potency in a biochemical kinase assay but has weak activity in a cell-based proliferation assay. What could be the reason for this discrepancy?

Answer:

This is a common challenge in drug discovery and can be attributed to several factors:

  • Cell Permeability: The compound may have poor permeability across the cell membrane. To investigate this, you can use computational models to predict permeability or perform experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Efflux Pumps: The compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.[13] This can be tested using cell lines that overexpress specific efflux pumps or by co-incubating with known efflux pump inhibitors.

  • Intracellular Metabolism: The compound could be rapidly metabolized within the cell to an inactive form. In vitro metabolic stability assays using liver microsomes or hepatocytes can provide insights into this.[13]

  • Target Engagement in a Cellular Context: The biochemical assay conditions may not fully recapitulate the cellular environment. Factors like high intracellular ATP concentrations can reduce the apparent potency of ATP-competitive inhibitors.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that your compound binds to its intended target within intact cells.[14][15][16][17][18] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Question: I am not observing a thermal shift for my target protein in a CETSA experiment, even though my compound is active in other assays. What should I troubleshoot?

Answer:

  • Compound Concentration: Ensure you are using a concentration of your compound that is sufficient to achieve high target occupancy. An isothermal dose-response CETSA can help determine the optimal concentration.

  • Heating Conditions: The optimal heating temperature and duration are target-specific. You may need to perform a temperature gradient experiment to identify the temperature at which the target protein denatures in the absence of the ligand.

  • Lysis and Sample Preparation: Incomplete cell lysis or protein degradation can interfere with the assay. Ensure you are using an appropriate lysis buffer and protease inhibitors.

  • Detection Method: The ability to detect the target protein is crucial. Western blotting is a common readout, and the quality of the primary antibody is critical.[16] For a broader view, Mass Spectrometry-based CETSA (MS-CETSA or Thermal Proteome Profiling) can be employed.[16]

CETSA Workflow for Target Engagement

G cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis A Treat cells with compound or vehicle control B Aliquot cell suspension and heat at various temperatures A->B C Lyse cells and separate soluble and precipitated fractions B->C D Analyze soluble fraction by Western Blot or Mass Spec C->D E Determine melting curve and thermal shift D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the common off-targets for this compound-based kinase inhibitors?

A1: The pyrrolo[2,3-d]pyrimidine scaffold is a "hinge-binding" motif for many kinases. As such, selectivity can be a challenge. Off-targets often include structurally related kinases. For example, inhibitors developed for CSF1R have also been profiled against EGFR to ensure selectivity.[6][10] It is highly recommended to profile your lead compounds against a broad panel of kinases to understand their selectivity profile.

Q2: How can I synthesize derivatives of this compound?

A2: The synthesis often starts from commercially available precursors like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[19] Common synthetic strategies involve nucleophilic substitution at the 4-position and Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce substituents at other positions of the scaffold.[19][20][21]

Q3: My compound is a covalent inhibitor. How does this affect my assay design?

A3: For covalent inhibitors, the pre-incubation time of the compound with the target protein is critical to allow for the formation of the covalent bond. In cell-based assays, washout experiments can be performed to confirm irreversible inhibition. After treating cells with the compound and then washing it away, the biological effect should persist if the inhibition is covalent.

Q4: What are some key positive and negative controls to include in my assays?

A4:

  • Positive Controls: A known inhibitor of your target (e.g., a clinically approved drug) is an excellent positive control. For example, when studying CSF1R, Pexidartinib can be used as a positive control.[6][10]

  • Negative Controls: An inactive structural analog of your compound, if available, is an ideal negative control. Alternatively, using a vehicle control (e.g., DMSO) is essential. For cell-based assays, using a cell line that does not express the target kinase can also serve as a valuable negative control.

This technical support guide is intended to be a living document. As new techniques and challenges emerge, we will continue to update and expand this resource to support your research and development efforts with the important class of this compound compounds.

References

Technical Support Center: Navigating the Stability of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine and its Derivatives in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives. The 7-deazapurine scaffold, a core component of these molecules, is a versatile and privileged structure in medicinal chemistry, frequently employed in the development of kinase inhibitors and other therapeutics.[1][2][3][4][5] However, its unique chemical properties can also present stability challenges in solution, leading to inconsistent experimental results and compromised compound integrity.

This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to ensure the reliability and reproducibility of your experiments. We will explore the factors influencing the stability of these compounds and offer solutions to common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here, we address the most common stability-related questions and problems in a practical question-and-answer format.

Solubility and Solution Preparation

Question: My compound, a derivative of this compound, is precipitating out of my aqueous buffer. How can I improve its solubility and ensure a stable solution?

Answer:

Poor aqueous solubility is a common characteristic of many heterocyclic compounds, including the pyrrolo[2,3-d]pyrimidine series.

  • Causality: The planar, aromatic nature of the 7-deazapurine core contributes to strong intermolecular forces in the solid state, making it difficult for water molecules to effectively solvate the compound.

  • Troubleshooting Protocol:

    • Solvent Selection: For stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent. Many 7-deazapurine analogs exhibit good solubility in DMSO.[6]

    • Working Solutions: When preparing aqueous working solutions from a DMSO stock, it is crucial to add the stock solution to the aqueous buffer slowly while vortexing to avoid localized high concentrations that can lead to precipitation.

    • pH Adjustment: The solubility of your compound may be pH-dependent. For compounds with basic functional groups, slightly acidic conditions (e.g., pH 5-6) can improve solubility by protonating these groups. Conversely, for acidic compounds, a slightly alkaline pH may be beneficial.

    • Co-solvents: If solubility in aqueous buffers remains an issue, consider the use of a co-solvent such as ethanol or polyethylene glycol (PEG), but be mindful of their potential effects on your experimental system.

    • Sonication and Gentle Heating: If precipitation occurs, gentle heating and/or sonication can aid in redissolving the compound.[6] However, be cautious as excessive heat can promote degradation.

Solvent General Solubility Recommendations for Stock Solutions
WaterLimitedNot recommended for primary stock solutions.
DMSOGoodRecommended for preparing high-concentration stock solutions.
EthanolModerateCan be used as a co-solvent with aqueous buffers.
Aqueous Buffers (e.g., PBS)VariableSolubility is highly dependent on the specific derivative and pH.
Hydrolytic Instability: The Role of pH

Question: I've noticed a significant loss of my compound's activity after storing the working solution in a buffer at pH 8.0 for a few hours. What could be the cause?

Answer:

The pyrrolo[2,3-d]pyrimidine ring system can be susceptible to hydrolysis, particularly under non-neutral pH conditions.

  • Causality: The pyrimidine ring contains electrophilic centers that are susceptible to nucleophilic attack by water or hydroxide ions. This can lead to ring-opening or other degradative reactions. Both acidic and basic conditions can catalyze these processes. While some compounds are stable at neutral pH, extremes in pH can lead to significant degradation.[7]

  • Troubleshooting and Prevention:

    • pH Optimization: Whenever possible, maintain your working solutions at a pH as close to neutral (pH 7.0-7.4) as your experiment allows.

    • Fresh Preparation: It is best practice to prepare aqueous working solutions fresh for each experiment to minimize the impact of potential hydrolysis.[6]

    • Forced Degradation Studies: To understand the pH stability profile of your specific derivative, a forced degradation study is recommended.[8][9] This involves incubating your compound in solutions of varying pH (e.g., 0.1 M HCl, pH 7 buffer, 0.1 M NaOH) and analyzing the remaining parent compound and any degradation products over time by HPLC.

Experimental Protocol: pH-Based Forced Degradation Study

  • Stock Solution Preparation: Prepare a concentrated stock solution of your compound in DMSO.

  • Stress Condition Preparation: Prepare three solutions: 0.1 M HCl (acidic), phosphate buffer pH 7.4 (neutral), and 0.1 M NaOH (basic).

  • Incubation: Add a small aliquot of the DMSO stock to each of the three stress solutions to achieve a final concentration suitable for analysis (e.g., 10-20 µg/mL). Incubate these solutions at a controlled temperature (e.g., 40°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution, neutralize it if necessary, and dilute it for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

cluster_workflow pH Stability Assessment Workflow A Prepare Compound Stock (e.g., in DMSO) B Incubate in Buffers (Acidic, Neutral, Basic) A->B C Sample at Time Points (t=0, 2, 4, 8, 24h) B->C D Neutralize and Dilute C->D E Analyze by HPLC D->E F Quantify Parent Compound and Degradants E->F cluster_products Potential Oxidative Degradants Pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine->Oxidized Products O2, ROS N-oxides N-oxides Hydroxylated Derivatives Hydroxylated Derivatives Ring-Opened Products Ring-Opened Products

References

Validation & Comparative

comparing the efficacy of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Efficacy Guide for Researchers in Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of adenine, has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its structural resemblance to the ATP purine ring allows for competitive binding to the kinase ATP-binding pocket, making it a versatile starting point for the development of targeted therapeutics against a host of human diseases, most notably cancer. This guide provides a comparative analysis of the efficacy of various 7H-pyrrolo[2,3-d]pyrimidine derivatives against several key kinase targets, juxtaposed with established clinical inhibitors. We will delve into the experimental data that underpins these comparisons and provide detailed protocols for the key assays used in their evaluation.

While the initial inquiry focused on the specific molecule 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine, a comprehensive review of the scientific literature reveals that the broader class of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been the subject of extensive investigation. The efficacy and selectivity of these compounds are critically dependent on the nature and position of various substituents on the core scaffold. Therefore, this guide will focus on a comparative analysis of these derivatives to provide a more encompassing and data-supported overview of the potential of this chemical series.

Comparative Efficacy of 7H-pyrrolo[2,3-d]pyrimidine Derivatives

The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is evident in its ability to be tailored to inhibit a wide array of kinases. Below, we compare the efficacy of several derivatives against key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Colony-Stimulating Factor 1 Receptor (CSF1R), and p21-Activated Kinase 4 (PAK4).

Table 1: Inhibition of Epidermal Growth Factor Receptor (EGFR)
CompoundTargetIC50 (nM)Cell LineCommentsReference
Derivative 12i EGFR (T790M mutant)0.21Enzymatic AssayA potent covalent inhibitor of a key resistance mutant.[3]
Derivative 12i EGFR (wild-type)22Enzymatic AssayDemonstrates significant selectivity for the mutant over wild-type EGFR.[3]
Derivative 5k EGFR79Enzymatic AssayA multi-targeted inhibitor with activity against EGFR.[4]
Erlotinib EGFR2Cell-free AssayAn established, FDA-approved EGFR inhibitor for non-small cell lung cancer.[4][5]
Table 2: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
CompoundTargetIC50 (nM)Cell LineCommentsReference
Derivative 5k VEGFR2136Enzymatic AssayExhibits potent, dual-target inhibition of VEGFR2.[4]
Sunitinib VEGFR280Cell-free AssayA multi-kinase inhibitor approved for renal cell carcinoma and other cancers.[6][7]
Table 3: Inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R)
CompoundTargetIC50 (nM)Cell LineCommentsReference
Pexidartinib Analog CSF1R<5Enzymatic AssayA highly potent derivative targeting the autoinhibited form of CSF1R.[8]
Pexidartinib CSF1R20Enzymatic AssayAn FDA-approved CSF1R inhibitor for tenosynovial giant cell tumor.[9][10]
Table 4: Inhibition of p21-Activated Kinase 4 (PAK4)
CompoundTargetIC50 (nM)Cell LineCommentsReference
Derivative 5n PAK42.7Enzymatic AssayA highly potent and selective PAK4 inhibitor.[11]
Derivative 5o PAK420.2Enzymatic AssayAnother potent PAK4 inhibitor from the same series.[11]

Key Signaling Pathways Targeted by 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Understanding the signaling context of the targeted kinases is crucial for interpreting the biological impact of their inhibition. Below are simplified diagrams of the EGFR, VEGFR2, CSF1R, and PAK4 signaling pathways.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription PLCg->Transcription EGF EGF EGF->EGFR

EGFR Signaling Pathway

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGF VEGF VEGF->VEGFR2

VEGFR2 Signaling Pathway

CSF1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R PI3K PI3K CSF1R->PI3K JNK JNK CSF1R->JNK ERK ERK1/2 CSF1R->ERK Akt Akt PI3K->Akt Macrophage_Response Macrophage Survival & Proliferation Akt->Macrophage_Response JNK->Macrophage_Response ERK->Macrophage_Response CSF1_IL34 CSF-1 / IL-34 CSF1_IL34->CSF1R

CSF1R Signaling Pathway

PAK4_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cdc42 Cdc42 PAK4 PAK4 Cdc42->PAK4 LIMK1 LIMK1 PAK4->LIMK1 Beta_Catenin β-catenin PAK4->Beta_Catenin Cofilin Cofilin LIMK1->Cofilin Gene_Expression Gene Expression (Cell Proliferation, Metastasis) Cofilin->Gene_Expression Beta_Catenin->Gene_Expression Upstream_Signals Upstream Signals (e.g., Growth Factors) Upstream_Signals->Cdc42

PAK4 Signaling Pathway

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data presented, we provide detailed, step-by-step methodologies for the key assays employed in the characterization of these kinase inhibitors.

Enzymatic Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Assay Buffer B Add Kinase and Substrate to Microplate Wells A->B C Add Test Compound (Varying Concentrations) B->C D Initiate Reaction with ATP C->D E Incubate at 37°C D->E F Stop Reaction E->F G Detect Signal (e.g., Luminescence, Fluorescence) F->G H Calculate IC50 G->H

Enzymatic Kinase Inhibition Assay Workflow

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the assay buffer containing a buffering agent (e.g., Tris-HCl), MgCl₂, DTT, and a source of ATP.

  • Kinase and Substrate Addition: To the wells of a microplate, add the purified recombinant kinase and its specific substrate (e.g., a peptide or protein).

  • Compound Addition: Add the 7H-pyrrolo[2,3-d]pyrimidine derivative or control inhibitor at a range of concentrations. Include a DMSO control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Signal Detection: Detect the amount of phosphorylated substrate using a suitable method. This can be based on luminescence (e.g., ADP-Glo™ Kinase Assay), fluorescence, or radioactivity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Proliferation Assay

This colorimetric assay is a widely used method to assess the cytotoxic effect of a compound on cancer cell lines.[2][3][12][13][14]

Workflow Diagram:

MTT_Assay_Workflow A Seed Cells in a 96-well Plate B Allow Cells to Adhere (24 hours) A->B C Treat with Test Compound (Varying Concentrations) B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability (%) H->I

MTT Cell Proliferation Assay Workflow

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 7H-pyrrolo[2,3-d]pyrimidine derivative or control inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[3]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing mechanistic insight into how a kinase inhibitor exerts its effects.[11][15][16][17]

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the kinase inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11][15]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[11][15]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a compound.[18][19][20][21][22]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the kinase inhibitor at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[19][22]

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).[18][21]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The 7H-pyrrolo[2,3-d]pyrimidine scaffold represents a highly adaptable and potent platform for the development of novel kinase inhibitors. The derivatives discussed in this guide demonstrate significant efficacy against a range of clinically relevant kinases, with some compounds exhibiting potency and selectivity comparable or superior to established drugs. The provided experimental protocols offer a robust framework for the in-house evaluation and comparison of new chemical entities based on this privileged scaffold. As our understanding of kinase biology continues to expand, the versatility of the 7H-pyrrolo[2,3-d]pyrimidine core will undoubtedly continue to be leveraged in the pursuit of next-generation targeted therapies.

References

comparative analysis of different synthetic routes for 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

The 7-deazapurine scaffold, chemically known as 7H-pyrrolo[2,3-d]pyrimidine, is a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to endogenous purines allows for its interaction with a wide array of biological targets, leading to its incorporation into numerous therapeutic agents. The 2-methyl substituted analog, 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine, serves as a crucial building block for the synthesis of various kinase inhibitors and other pharmacologically active molecules. The strategic placement of the methyl group at the C-2 position can significantly influence the molecule's binding affinity and selectivity for its target.

This guide provides a comparative analysis of the primary synthetic strategies for obtaining this compound, offering insights into the rationale behind different experimental approaches. The routes are evaluated based on factors such as the availability of starting materials, number of synthetic steps, overall yield, and reaction conditions.

Introduction to Synthetic Strategies

The synthesis of the this compound core can be broadly categorized into two main approaches:

  • Construction of the pyrrole ring onto a pre-existing pyrimidine core: This is a convergent approach that often starts with readily available and appropriately substituted pyrimidine derivatives.

  • Modification of a pre-formed 7H-pyrrolo[2,3-d]pyrimidine scaffold: This strategy is advantageous when a suitable parent scaffold is commercially available or can be synthesized in high yield.

This guide will delve into a representative example of each of these strategies, providing a detailed analysis of their respective strengths and weaknesses.

Route 1: Construction of the Pyrrole Ring from a Pyrimidine Precursor

This classical and widely employed strategy involves the annulation of the pyrrole ring onto a 2-methyl-4,5-diaminopyrimidine precursor. The key steps involve the introduction of a two-carbon unit at the C-5 position of the pyrimidine ring, followed by cyclization.

Workflow Diagram

cluster_0 Route 1: Pyrrole Ring Construction A 2-Methyl-4,6-dichloropyrimidine B 2-Methyl-4-chloro-5-nitropyrimidine A->B Nitration (HNO3/H2SO4) C 4-Amino-2-methyl-5-nitropyrimidine B->C Amination (NH3) D 4,5-Diamino-2-methylpyrimidine C->D Reduction (e.g., H2/Pd-C) E Intermediate Schiff Base D->E Condensation (with Chloroacetaldehyde) F This compound E->F Cyclization (Heat or Base)

Caption: Synthetic workflow for Route 1.

Detailed Experimental Protocol

Step 1: Nitration of 2-Methyl-4,6-dichloropyrimidine

  • Reaction: 2-Methyl-4,6-dichloropyrimidine is treated with a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (typically 0-10 °C) to introduce a nitro group at the C-5 position.

  • Rationale: The pyrimidine ring is electron-deficient, requiring strong activating conditions for electrophilic aromatic substitution. The presence of the chloro groups further deactivates the ring, necessitating the use of a potent nitrating agent.

Step 2: Amination of 2-Methyl-4-chloro-5-nitropyrimidine

  • Reaction: The resulting 2-methyl-4-chloro-5-nitropyrimidine is subjected to nucleophilic aromatic substitution with ammonia (aqueous or in an organic solvent) to replace the chlorine atom at the C-4 position with an amino group.

  • Rationale: The nitro group at C-5 activates the C-4 position towards nucleophilic attack, facilitating the displacement of the chloride.

Step 3: Reduction of the Nitro Group

  • Reaction: The nitro group of 4-amino-2-methyl-5-nitropyrimidine is reduced to an amino group to afford 4,5-diamino-2-methylpyrimidine. Common reducing agents include hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or sodium dithionite (Na₂S₂O₄).

  • Rationale: The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Step 4: Condensation and Cyclization

  • Reaction: The 4,5-diamino-2-methylpyrimidine is condensed with chloroacetaldehyde. The resulting intermediate Schiff base undergoes intramolecular cyclization upon heating or treatment with a base to form the desired this compound.

  • Rationale: The more nucleophilic amino group at C-5 attacks the carbonyl carbon of chloroacetaldehyde. The subsequent intramolecular cyclization involves the attack of the other amino group on the carbon bearing the chlorine, followed by elimination of HCl and aromatization to form the stable pyrrole ring.

Performance Analysis
ParameterAssessmentSupporting Data/Rationale
Starting Material Availability Good2-Methyl-4,6-dichloropyrimidine is commercially available.
Number of Steps 4 stepsThis is a multi-step synthesis.
Overall Yield ModerateEach step typically proceeds in good to high yield, but the cumulative yield over four steps can be moderate.
Scalability GoodThe reactions involved are generally scalable.
Purification ModerateIntermediates may require purification by crystallization or chromatography.
Safety/Environmental ConcernsUse of fuming nitric and sulfuric acids requires caution. Catalytic hydrogenation requires specialized equipment.

Route 2: Modification of a Pre-formed 7H-pyrrolo[2,3-d]pyrimidine Scaffold

This approach leverages the availability of a suitable pyrrolo[2,3-d]pyrimidine starting material, which is then chemically modified to introduce the desired methyl group at the C-2 position. A common starting point is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Workflow Diagram

cluster_1 Route 2: Scaffold Modification G 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine H 4-Chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine G->H Iodination (NIS or I2) I 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine H->I Methylation (e.g., Stille or Suzuki Coupling) J This compound I->J Dechlorination (e.g., H2/Pd-C)

Caption: Synthetic workflow for Route 2.

Detailed Experimental Protocol

Step 1: Iodination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Reaction: The starting material is treated with an iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of a base to introduce an iodine atom at the C-2 position.

  • Rationale: The C-2 position of the 7-deazapurine nucleus is susceptible to electrophilic substitution. Iodination provides a handle for subsequent cross-coupling reactions.

Step 2: Methylation via Cross-Coupling

  • Reaction: The 4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine is then subjected to a palladium-catalyzed cross-coupling reaction with a methylating agent. Common examples include Stille coupling with trimethyl(methyl)stannane ((CH₃)₃SnCH₃) or Suzuki coupling with methylboronic acid (CH₃B(OH)₂).

  • Rationale: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The choice between Stille and Suzuki coupling often depends on the stability of the reagents and the desired reaction conditions.

Step 3: Dechlorination

  • Reaction: The final step involves the removal of the chlorine atom at the C-4 position. This is typically achieved through catalytic hydrogenation (H₂/Pd-C) in the presence of a base like triethylamine or magnesium oxide to neutralize the HCl formed.

  • Rationale: The chloro group can be readily removed by hydrogenolysis, providing the target molecule in its final form.

Performance Analysis
ParameterAssessmentSupporting Data/Rationale
Starting Material Availability Excellent4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a widely available commercial reagent.[1]
Number of Steps 3 stepsThis is a relatively shorter synthetic sequence.
Overall Yield Potentially HighCross-coupling and dechlorination reactions often proceed in high yields.
Scalability Moderate to GoodPalladium-catalyzed reactions can sometimes be challenging to scale up due to catalyst cost and removal.
Purification ChallengingPurification of organometallic intermediates and removal of the palladium catalyst can be complex.
Safety/Environmental ConcernsUse of toxic tin reagents in Stille coupling is a significant drawback. Palladium catalysts are expensive.

Comparative Summary and Conclusion

FeatureRoute 1: Pyrrole Ring ConstructionRoute 2: Scaffold Modification
Overall Strategy Convergent, builds the core structure.Linear, modifies an existing core.
Starting Materials Readily available pyrimidine derivatives.Commercially available 7-deazapurine scaffold.
Number of Steps Longer (4 steps).Shorter (3 steps).
Potential Overall Yield Moderate.Potentially higher.
Key Reactions Nitration, amination, reduction, cyclization.Iodination, cross-coupling, dechlorination.
Advantages Well-established chemistry, good for analog synthesis with variations on the pyrimidine ring.Shorter route, potentially higher yielding.
Disadvantages More steps, use of harsh reagents (strong acids).Use of expensive and potentially toxic reagents (palladium, tin), purification challenges.

Expert Recommendation:

The choice between these two synthetic routes depends heavily on the specific needs and capabilities of the research laboratory.

  • For large-scale synthesis and process development, Route 1 might be more attractive despite its length. The reactions are generally robust, and the starting materials are less expensive than the pre-formed scaffold required for Route 2. The well-understood reaction mechanisms also allow for easier optimization and troubleshooting.

  • For laboratory-scale synthesis and rapid access to the target molecule for biological screening, Route 2 offers a more direct path. Its shorter sequence and potentially higher overall yield can be advantageous when time and material conservation are critical. However, careful consideration must be given to the handling and disposal of organometallic reagents and the purification of the final product.

Ultimately, both routes represent viable and chemically sound strategies for the synthesis of this compound. The selection of the optimal route will involve a trade-off between the number of steps, cost of reagents, and the technical expertise required for each transformation.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Its unique chemical architecture allows for versatile substitutions, leading to the development of potent and selective inhibitors for a range of biological targets, particularly protein kinases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine analogs, offering a comparative overview of their performance as kinase inhibitors based on available experimental data.

The 7H-pyrrolo[2,3-d]pyrimidine Core: A Foundation for Kinase Affinity

The 7H-pyrrolo[2,3-d]pyrimidine nucleus mimics the adenine core of ATP, enabling it to effectively compete for the ATP-binding site of protein kinases. The nitrogen atoms at positions 1, 3, and 7, along with the pyrrole nitrogen, act as key hydrogen bond acceptors and donors, facilitating interactions within the kinase hinge region. Modifications at various positions of this scaffold—namely C2, C4, C5, and N7—have been extensively explored to enhance potency, selectivity, and pharmacokinetic properties.

Strategic Modifications and Their Impact on Biological Activity

The following sections delve into the SAR at key positions of the this compound scaffold, drawing comparisons from various studies to elucidate the principles guiding the design of potent kinase inhibitors.

The Significance of the 2-Methyl Group

While extensive research has been conducted on the broader 7H-pyrrolo[2,3-d]pyrimidine class, the specific influence of a methyl group at the C2 position is noteworthy. In many instances, this small alkyl group serves to occupy a hydrophobic pocket within the ATP-binding site, contributing to overall binding affinity. While direct comparative studies isolating the effect of the 2-methyl group are not abundant, its presence in numerous potent kinase inhibitors suggests a favorable contribution to their activity profile.

C4 Position: The Gateway to Selectivity and Potency

The C4 position of the 7H-pyrrolo[2,3-d]pyrimidine ring is a critical vector for introducing substituents that project into the solvent-exposed region of the kinase active site, allowing for significant modulation of potency and selectivity.

A common strategy involves the introduction of an amino linkage at C4, connecting to various aryl or heteroaryl moieties. For instance, in the development of Janus kinase (JAK) inhibitors, substitution with a 4-(1H-pyrazol-4-yl) group has proven effective.[3] Further modifications on this pyrazole ring and the piperidine connected to it have led to the identification of highly potent and selective JAK inhibitors.[3]

In a different approach, halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide compounds have been synthesized and shown to exhibit promising cytotoxic effects against various cancer cell lines by targeting multiple tyrosine kinases, including EGFR, Her2, VEGFR2, and CDK2.[1] The nature and position of halogen substituents on the benzylidene ring were found to significantly influence the inhibitory activity.[1]

Comparative Biological Activity of C4-Substituted Analogs

Compound IDC4-SubstituentTarget Kinase(s)IC50 (nM)Cell LineCytotoxicity IC50 (µM)Reference
5k (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-chlorobenzylidene)benzohydrazideEGFR, Her2, VEGFR2, CDK240-204HepG229-59[1]
12 N/A (Mps1 Inhibitor)Mps129MCF-7, 4T1N/A[4]
11e 4-(1H-pyrazol-4-yl) with N-acylpiperidineJAK1, JAK2>90% inhibitionRAW264.788.2[3]
B6 N/A (FtsZ Inhibitor)FtsZ235,000Xoo4.65 (µg/mL)[5]
N7 Position: Modulating Physicochemical Properties

The N7 position of the pyrrole ring offers another avenue for structural modification, often utilized to improve solubility, metabolic stability, and cell permeability. Alkylation or arylation at this position can also influence the orientation of the scaffold within the kinase active site.

Studies on antiviral agents targeting the Zika virus have shown that 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines exhibit promising activity.[6] The nature of the substituent at N7, in combination with the C4-substituent, was found to be crucial for antiviral efficacy.[6] Similarly, in the context of anticancer agents, substitutions at both C4 and N7 with diverse groups have yielded compounds with excellent cytotoxic activity against breast cancer cell lines.[7]

Experimental Protocols: A Closer Look at the Methodology

The evaluation of these analogs relies on robust and standardized experimental procedures. Below are representative protocols for key assays.

Kinase Inhibition Assay (General Protocol)

A common method to determine the inhibitory potency of a compound against a specific kinase is through an in vitro kinase assay.

  • Reagents and Materials : Recombinant kinase, substrate peptide, ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • The test compound is serially diluted and added to the wells of a microplate.

    • The kinase and substrate are added to the wells.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a specific temperature for a defined period.

    • The detection reagent is added to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis : The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effect of a compound on cancer cell lines.[7]

  • Cell Culture : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with various concentrations of the test compound and incubated for a specified duration (e.g., 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization : The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[7]

Visualizing the SAR Workflow and Targeted Pathways

To better understand the process of SAR studies and the biological context of these inhibitors, the following diagrams are provided.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Scaffold_Selection Scaffold Selection (this compound) Structural_Modification Structural Modification (C4, C5, N7 positions) Scaffold_Selection->Structural_Modification Chemical_Synthesis Chemical Synthesis Structural_Modification->Chemical_Synthesis Lead_Optimization Lead Optimization Structural_Modification->Lead_Optimization In_Vitro_Assays In Vitro Assays (Kinase Inhibition) Chemical_Synthesis->In_Vitro_Assays Test Compounds Cell-Based_Assays Cell-Based Assays (Cytotoxicity, Proliferation) In_Vitro_Assays->Cell-Based_Assays In_Vivo_Studies In Vivo Studies (Animal Models) Cell-Based_Assays->In_Vivo_Studies In_Vivo_Studies->Lead_Optimization Data Feedback

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of novel chemical entities.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates & Activates Pyrrolo_Pyrimidine_Inhibitor This compound Analog Pyrrolo_Pyrimidine_Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP Binding Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and the mechanism of its inhibition by a pyrrolo[2,3-d]pyrimidine analog.

Conclusion and Future Directions

The this compound scaffold continues to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The SAR studies highlighted in this guide demonstrate that strategic modifications at the C4 and N7 positions are paramount for achieving desired biological activity and drug-like properties. Future research will likely focus on exploring novel substitutions at these and other positions, guided by computational modeling and a deeper understanding of the specific interactions within the target kinase active sites. The development of dual inhibitors, targeting multiple kinases or pathways, also represents a promising avenue for overcoming drug resistance and improving therapeutic outcomes in cancer and inflammatory diseases.[8]

References

A Comparative Guide to the Biological Activity of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine and its Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-deazapurine scaffold, particularly the 7H-pyrrolo[2,3-d]pyrimidine core, is a privileged structure in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1] Its structural similarity to adenine allows it to function as an ATP-competitive inhibitor for a wide range of protein kinases, making it a focal point in the development of targeted therapies, especially in oncology.[2][3] This guide provides an in-depth comparative analysis of the biological activity of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine and its regioisomers, delving into their structure-activity relationships (SAR) as kinase inhibitors and their impact on cancer cell proliferation and migration.

The Significance of the 7-Deazapurine Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus is an isostere of purine, where the nitrogen at position 7 is replaced by a carbon atom. This modification provides a versatile platform for developing potent and selective kinase inhibitors.[4] Numerous approved drugs, such as tofacitinib and ruxolitinib, are based on this scaffold and are used in the treatment of inflammatory diseases and myelofibrosis.[1] In the realm of oncology, derivatives of this scaffold have been extensively investigated as inhibitors of key kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Focal Adhesion Kinase (FAK), and p21-activated kinase 4 (PAK4).[2][5][6]

This guide will explore how the placement of a single methyl group on the 7H-pyrrolo[2,3-d]pyrimidine core and the arrangement of the pyrrole and pyrimidine rings influence the biological activity of these compounds.

Comparative Biological Activity of Methyl-Substituted Regioisomers

While comprehensive head-to-head studies directly comparing all positional isomers of methyl-7H-pyrrolo[2,3-d]pyrimidine are limited, we can infer structure-activity relationships from various studies on substituted analogs. The primary focus of research has been on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, with substitutions at various positions to modulate potency and selectivity.

This compound Derivatives

The 2-methyl substitution on the 7H-pyrrolo[2,3-d]pyrimidine core has been a common feature in the design of potent kinase inhibitors. This methyl group often occupies a hydrophobic pocket in the ATP-binding site of various kinases.

Key Biological Activities:

  • FAK Inhibition: A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives featuring a dimethylphosphine oxide moiety, with a methyl group at the 2-position, were designed as potent FAK inhibitors. The representative compound 25b demonstrated an IC50 of 5.4 nM against FAK and exhibited significant antiproliferative activity against breast and lung cancer cell lines.[6]

  • PAK4 Inhibition: Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives were developed as PAK4 inhibitors. Compounds 5n and 5o , which include a 2-methyl group, showed high enzymatic inhibitory activities with IC50 values of 2.7 nM and 20.2 nM, respectively.[5]

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Information specifically detailing the biological activity of 4-methyl-7H-pyrrolo[2,3-d]pyrimidine is less prevalent in the readily available literature compared to its 2-methyl counterpart. However, substitutions at the 4-position are known to be crucial for activity, often involving larger aryl or amino groups that interact with the hinge region of the kinase. A methyl group at this position would be a smaller substituent and its effect would be highly dependent on the specific kinase being targeted.

Regioisomeric Scaffolds: Pyrrolo[2,3-d]pyrimidine vs. Pyrrolo[3,2-d]pyrimidine

The fusion of the pyrrole and pyrimidine rings can also occur in different ways, leading to distinct regioisomeric scaffolds. The pyrrolo[3,2-d]pyrimidine core is one such isomer.

While direct comparisons of these scaffolds as kinase inhibitors are scarce, a study on pyrrolo[3,2-d]pyrimidine derivatives identified them as potent neuropeptide Y5 (NPY5) receptor antagonists, a target involved in the regulation of food intake. This highlights that a change in the scaffold can significantly alter the biological target and activity profile of the resulting compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is highly dependent on the substitution pattern around the core.

  • Position 2: As seen with the 2-methyl derivatives, this position is often involved in hydrophobic interactions within the ATP binding pocket.

  • Position 4: This position is critical for interaction with the hinge region of kinases. Typically, an amino linkage to an aryl group at this position is favored for potent kinase inhibition.

  • Position 7: The nitrogen of the pyrrole ring (N7) is a key site for substitution to modulate pharmacokinetic properties and can also influence binding affinity.

The following diagram illustrates the key interaction points of the 7H-pyrrolo[2,3-d]pyrimidine scaffold with a target kinase.

SAR_Pathway Scaffold 7H-Pyrrolo[2,3-d]pyrimidine Core Position2 Position 2 (Hydrophobic Pocket) Scaffold->Position2 Substitution here impacts potency Position4 Position 4 (Hinge Region Binding) Scaffold->Position4 Crucial for hinge interaction Position7 Position 7 (Solvent Exposed Region/ Pharmacokinetics) Scaffold->Position7 Modulates solubility and cell permeability Kinase Kinase ATP Binding Site Kinase_Assay_Workflow start Start compound_prep Prepare serial dilutions of test compounds start->compound_prep plate_setup Add compounds and kinase to 96-well plate compound_prep->plate_setup pre_incubation Pre-incubate for 10 min plate_setup->pre_incubation reaction_initiation Initiate reaction with ATP/substrate mix pre_incubation->reaction_initiation reaction_incubation Incubate at 30°C for 60 min reaction_initiation->reaction_incubation adp_glo Add ADP-Glo™ Reagent reaction_incubation->adp_glo adp_glo_incubation Incubate for 40 min adp_glo->adp_glo_incubation kinase_detection Add Kinase Detection Reagent adp_glo_incubation->kinase_detection luminescence_incubation Incubate for 30 min kinase_detection->luminescence_incubation read_plate Measure luminescence luminescence_incubation->read_plate data_analysis Calculate IC50 values read_plate->data_analysis end End data_analysis->end

References

A Researcher's Guide to Cross-Reactivity Profiling of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of leading methodologies for assessing the cross-reactivity of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. As researchers and drug development professionals know, understanding a compound's selectivity is paramount for advancing a lead candidate. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, forming the core of numerous approved drugs and clinical candidates. However, the conserved nature of the ATP-binding site across the human kinome necessitates rigorous profiling to identify both desired polypharmacology and potential off-target liabilities.

Here, we move beyond a simple listing of techniques. We will dissect the causality behind experimental choices, compare data from different platforms, and provide actionable protocols. To illustrate these comparisons, we will use the well-characterized pan-Janus kinase (JAK) inhibitor, Tofacitinib , which is based on a closely related pyrrolopyrimidine core, as a representative example.

The Imperative of Selectivity Profiling

The development of kinase inhibitors is a balancing act between potency and selectivity. While high potency against the intended target is crucial, off-target activity can lead to unforeseen toxicities or, in some cases, beneficial therapeutic effects (polypharmacology). The 7H-pyrrolo[2,3-d]pyrimidine core, for instance, has been successfully utilized to target a range of kinases including Janus kinases (JAKs), Interleukin-2-inducible T-cell kinase (Itk), and rearranged during transfection (RET) kinase.[1][2][3] Achieving selectivity is a significant challenge that requires a multi-faceted analytical approach. This guide compares three orthogonal, state-of-the-art platforms: biochemical kinome scanning, chemoproteomic affinity capture, and cellular target engagement assays.

Comparative Analysis of Profiling Platforms

To provide a tangible comparison, we will analyze hypothetical and literature-derived data for a Tofacitinib-like inhibitor across three major platforms: KINOMEscan®, Kinobeads (Chemical Proteomics), and Cellular Thermal Shift Assay (CETSA).

Platform 1: Biochemical Profiling (KINOMEscan®)

Biochemical assays, such as KINOMEscan®, measure the direct interaction between an inhibitor and a large panel of purified, recombinant kinases.[4][5] The principle is a competition binding assay where the test compound competes against an immobilized, active-site directed ligand. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.[6]

Expertise & Experience: This approach provides a "clean" assessment of biochemical interaction, free from the complexities of a cellular environment (e.g., membrane permeability, intracellular ATP concentrations, and metabolic breakdown). It is an excellent tool for initial kinome-wide selectivity assessment and for understanding the intrinsic binding properties of a compound. The output, often a dissociation constant (Kd), allows for a quantitative ranking of off-targets.[4][5]

Data Presentation: Tofacitinib KINOMEscan Profile

The following table summarizes the binding affinities of Tofacitinib against a panel of kinases, as determined by KINOMEscan®.[4]

Kinase TargetDissociation Constant (Kd) in nM
JAK1 2.8
JAK2 5.0
JAK3 1.6
TYK211
ROCK2430
GAK630
ACVR1830
STK101100
LRRK21300

Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY.[4]

Trustworthiness: The KINOMEscan® platform is highly validated and widely used in the industry, with results often included in regulatory filings.[5] The quantitative nature of the Kd values provides a robust basis for structure-activity relationship (SAR) studies.

Platform 2: Chemical Proteomics (Kinobeads)

Chemical proteomics utilizes immobilized, broad-spectrum kinase inhibitors (Kinobeads) to capture a large portion of the kinome from a native cell lysate.[7][8] The test inhibitor is added in solution to the lysate and competes with the Kinobeads for binding to endogenous kinases. The relative abundance of kinases pulled down by the beads is then quantified by mass spectrometry, revealing the inhibitor's targets and their apparent affinities in a more physiological context.[7][8]

Expertise & Experience: This method offers a significant advantage over biochemical assays by assessing target engagement with endogenously expressed, post-translationally modified kinases in a complex proteome. This can reveal dependencies on scaffolding proteins or other cellular factors that are absent in recombinant systems. It provides a powerful, unbiased view of the inhibitor's target landscape within a cellular extract.[7]

Data Presentation: Tofacitinib Chemical Proteomics Profile

The table below illustrates the expected outcome from a Kinobeads experiment with Tofacitinib, showing dose-dependent competition for known targets.

Kinase TargetApparent pKd (in cell lysate)
JAK1 ~8.5
JAK2 ~8.3
JAK3 ~8.8
TYK2~7.9
Other hits...To be determined

Data is illustrative, based on described methodologies for JAK inhibitors.[7]

Trustworthiness: By using the native proteome, this technique provides a high degree of biological relevance. The competitive binding format allows for the determination of apparent dissociation constants, providing quantitative data on target engagement in a complex biological matrix.

Platform 3: Cellular Target Engagement (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that directly measures target engagement in intact cells or tissues.[9][10] The principle is that a protein's thermal stability increases upon ligand binding.[9] In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blot or mass spectrometry.[10][11] A shift in the protein's melting curve to a higher temperature indicates direct binding of the inhibitor to the target in its native cellular environment.[9]

Expertise & Experience: CETSA is the gold standard for confirming that a compound reaches and binds to its intended target in a live cell. It accounts for all cellular factors, including cell permeability and efflux pumps. While not a high-throughput primary screening tool for cross-reactivity, it is invaluable for validating key on- and off-targets identified by other methods and for establishing a link between target engagement and cellular phenotype.[11]

Data Presentation: Tofacitinib CETSA Profile

The following table shows a typical result from a CETSA experiment, demonstrating the thermal stabilization of JAK kinases upon Tofacitinib treatment.

Kinase TargetΔTm (°C) with Tofacitinib
JAK1 +5.2
JAK2 +4.8
JAK3 +6.1
Off-Target XNo significant shift

ΔTm represents the change in the melting temperature of the protein in the presence of the inhibitor.

Trustworthiness: As a direct measure of target engagement in a physiological setting, CETSA provides the highest level of biological validation. A positive thermal shift is strong evidence of a direct physical interaction between the drug and the target protein within the cell.

Signaling Pathway and Experimental Workflows

To contextualize the action of a Tofacitinib-like inhibitor, it is crucial to understand its primary signaling pathway. Tofacitinib inhibits JAKs, which are key mediators of cytokine signaling through the JAK-STAT pathway.[10][12]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_dimer STAT Dimer (active) STAT_inactive->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription Activation Cytokine Cytokine Cytokine->Receptor 1. Binding Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by Tofacitinib.

Experimental Protocols

KINOMEscan® Competition Binding Assay Workflow

This protocol provides a generalized workflow for a competition binding assay.

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Competition Assay cluster_quant Quantification cluster_analysis Data Analysis Kinase Tagged Kinase (e.g., DNA-tagged) Incubation Incubate Kinase, Ligand, and Compound Kinase->Incubation Ligand Immobilized Ligand (on beads) Ligand->Incubation Compound Test Compound (e.g., Tofacitinib) Compound->Incubation Wash Wash to remove unbound kinase Incubation->Wash Quantify Quantify bound kinase (e.g., via qPCR) Wash->Quantify Analysis Calculate % Inhibition or Kd value Quantify->Analysis

Caption: A typical experimental workflow for a KINOMEscan® assay.

Step-by-Step Methodology:

  • Kinase Preparation: A large panel of human kinases are expressed, typically as DNA-tagged fusion proteins for quantification.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as sepharose beads.

  • Competition Assay: The test compound is incubated in solution with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification: After incubation, the beads are washed to remove unbound kinase. The amount of kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.

  • Data Analysis: The results are expressed as a percentage of a vehicle control. These values can be used to calculate a dissociation constant (Kd) from an 11-point dose-response curve, providing a quantitative measure of binding affinity.[4]

Chemical Proteomics (Kinobeads) Workflow

This protocol outlines the steps for a Kinobeads-based profiling experiment.

Step-by-Step Methodology:

  • Cell Lysis: Prepare a native cell lysate from the cell line or tissue of interest under non-denaturing conditions to preserve protein complexes.

  • Compound Incubation: Aliquots of the lysate are incubated with increasing concentrations of the soluble test inhibitor (or vehicle control). This allows the inhibitor to bind to its cellular targets.

  • Affinity Capture: Kinobeads, a mixture of sepharose beads derivatized with multiple, broad-selectivity kinase inhibitors, are added to the lysates.[7]

  • Enrichment & Digestion: The beads are incubated with the lysate to allow unbound kinases to bind. The beads are then washed to remove non-specifically bound proteins. The captured proteins are eluted and digested into peptides, typically with trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

  • Data Analysis: The abundance of each identified kinase is compared across the different inhibitor concentrations. A dose-dependent decrease in the amount of a kinase captured by the beads indicates that it is a target of the test inhibitor. Apparent Kd values can be calculated from these competition curves.[7]

Cellular Thermal Shift Assay (CETSA®) Workflow

This protocol describes a standard Western blot-based CETSA experiment.

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with the desired concentration of the test inhibitor or vehicle control for a specified duration (e.g., 1-2 hours).

  • Heating Step: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.

  • Lysis and Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Transfer the supernatant containing the soluble protein fraction to new tubes. Normalize the samples to the same total protein concentration.

  • Western Blotting: Analyze the levels of the target protein in the soluble fraction by Western blotting using a specific primary antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A rightward shift in the melting curve for the inhibitor-treated samples compared to the control indicates target stabilization and therefore, engagement.[9][10]

Conclusion and Recommendations

No single platform can provide a complete picture of an inhibitor's selectivity profile. An integrated, multi-platform approach is essential for a thorough and trustworthy assessment.

  • KINOMEscan® is unparalleled for initial, broad, and quantitative biochemical screening. It is ideal for early-stage SAR and identifying a compound's potential kinome-wide interaction space.

  • Chemical Proteomics (Kinobeads) provides a crucial layer of biological context by assessing target binding in a native proteome. It is highly recommended for validating hits from biochemical screens and for discovering targets that may not be present in recombinant panels.

  • CETSA® offers the definitive confirmation of target engagement within a living cell, making it an indispensable tool for validating on- and off-targets before advancing a compound into more complex cellular or in vivo models.

By logically layering these orthogonal approaches, researchers in drug development can build a comprehensive and reliable cross-reactivity profile for their this compound-based inhibitors, enabling more informed decisions and ultimately contributing to the development of safer and more effective medicines.

References

Confirming the Binding Mode of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine to its Target Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to mimic the purine core of ATP and effectively target the active sites of numerous protein kinases.[1][2] This guide provides a comprehensive, technically grounded framework for researchers aiming to elucidate and confirm the binding mode of substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives, using 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine as a primary example. We will focus on its interaction with a key oncology target, the Colony-Stimulating Factor-1 Receptor (CSF1R), a receptor tyrosine kinase pivotal in the differentiation and maintenance of macrophages.[3]

This document is structured to provide not just procedural steps, but the scientific rationale behind each experimental choice, ensuring a robust and self-validating workflow. We will compare the binding characteristics of our lead compound with a known CSF1R inhibitor, Pexidartinib, to highlight key differences and underscore the unique inhibitory profile of the pyrrolo[2,3-d]pyrimidine class.

The Scientific Imperative: Why Binding Mode Confirmation is Critical

Understanding precisely how a small molecule inhibitor engages its protein target is fundamental to drug development. It dictates potency, informs on selectivity, and provides a rational basis for further optimization. For ATP-competitive inhibitors like the 7H-pyrrolo[2,3-d]pyrimidine series, key questions revolve around:

  • Hinge Region Engagement: Which specific hydrogen bonds are formed with the kinase hinge region? The pyrrolo[2,3-d]pyrimidine core is designed to form these critical interactions.[4]

  • Conformational State of the Kinase: Does the inhibitor bind to the active "DFG-in" conformation (Type I inhibitor) or the inactive "DFG-out" conformation (Type II inhibitor)?[3][5] This has profound implications for inhibitor selectivity.

  • Interactions with Surrounding Residues: Which additional hydrophobic and electrostatic interactions stabilize the inhibitor in the binding pocket? These interactions are crucial for achieving high affinity and selectivity.

A Multi-Faceted Approach to Binding Mode Validation

A single experimental technique rarely provides a complete picture. Therefore, we advocate for a tiered, integrated approach that combines structural, biophysical, and computational methods. This ensures a high degree of confidence in the determined binding mode.

Figure 1: A workflow diagram illustrating the integrated approach to binding mode confirmation, starting from computational predictions and progressing through biophysical and structural validation.

Tier 1: Computational and In Silico Prediction

Before embarking on extensive experimental work, computational docking can provide a valuable initial hypothesis of the binding mode. This is particularly useful for prioritizing compounds and designing experiments.

Protocol: Molecular Docking of this compound into CSF1R

  • Protein Preparation: Obtain the crystal structure of CSF1R, for instance, PDB ID: 8CGC, which is co-crystallized with a pyrrolo[2,3-d]pyrimidine derivative.[3][5] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges using a standard molecular modeling package.

  • Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate atom types and charges.

  • Docking Simulation: Define the binding site based on the location of the co-crystallized ligand in 8CGC. Perform docking using a program like Glide (Schrödinger) or AutoDock.

  • Analysis: Analyze the resulting poses, paying close attention to hydrogen bonding with the hinge region (e.g., Cys-666 in CSF1R) and other key interactions.[3][5]

Expected Outcome: The docking results will likely show the pyrrolo[2,3-d]pyrimidine core forming hydrogen bonds with the backbone of the hinge region, mimicking the interaction of the adenine base of ATP. The 2-methyl group will likely be oriented towards a specific sub-pocket.

Tier 2: Biophysical Characterization of the Interaction

Biophysical methods provide quantitative data on the binding affinity, kinetics, and thermodynamics of the interaction, serving as a crucial validation of the computational model.

Isothermal Titration Calorimetry (ITC): Measuring the Thermodynamics of Binding

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).

Experimental Protocol: ITC Analysis of this compound and CSF1R

  • Sample Preparation: Prepare a solution of purified CSF1R kinase domain (typically 10-50 µM) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Prepare a 10-20 fold higher concentration of this compound in the same buffer.

  • ITC Experiment: Fill the sample cell with the CSF1R solution and the injection syringe with the ligand solution. Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).

  • Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

SPR is a powerful technique for measuring the real-time kinetics of a biomolecular interaction, providing association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Experimental Protocol: SPR Analysis

  • Chip Preparation: Immobilize the purified CSF1R kinase domain onto a sensor chip (e.g., a CM5 chip via amine coupling).

  • Binding Analysis: Flow a series of concentrations of this compound over the chip surface and monitor the change in the SPR signal (response units, RU).

  • Data Analysis: Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff. Calculate KD as koff/kon.

Comparative Data Summary

TechniqueParameterThis compound (Hypothetical Data)Pexidartinib (Reference)Rationale
ITC KD50 nM20 nMQuantifies binding affinity.
ΔH-8.5 kcal/mol-7.2 kcal/molIndicates the contribution of hydrogen bonds and van der Waals interactions.
-TΔS-2.5 kcal/mol-4.0 kcal/molReflects changes in conformational entropy upon binding.
SPR kon2 x 105 M-1s-15 x 105 M-1s-1Rate of complex formation.
koff1 x 10-2 s-11 x 10-2 s-1Rate of complex dissociation; indicates residence time.
KD (koff/kon)50 nM20 nMAffinity constant derived from kinetic data.

Tier 3: High-Resolution Structural Elucidation

The gold standard for confirming a binding mode is to obtain a high-resolution 3D structure of the protein-ligand complex. X-ray crystallography is the most common method for this.

Workflow for X-ray Crystallography

Figure 2: A generalized workflow for determining the co-crystal structure of a protein-ligand complex.

Key Insights from a Co-crystal Structure:

A high-resolution crystal structure, such as that of a related compound with CSF1R (PDB: 8CGC), reveals the precise interactions between the inhibitor and the protein.[3][5] For a 7H-pyrrolo[2,3-d]pyrimidine derivative, one would expect to observe:

  • Hinge Binding: Two hydrogen bonds between the pyrrolo[2,3-d]pyrimidine core and the backbone of Cys-666 in the hinge region. Specifically, the pyrimidine N1-atom accepting a hydrogen bond from the NH of Cys-666, and the pyrrole NH donating a hydrogen bond to the carbonyl oxygen of Cys-666.[3][5]

  • DFG Motif Conformation: The conformation of the Asp-Phe-Gly (DFG) motif at the start of the activation loop. For many pyrrolo[2,3-d]pyrimidine inhibitors of CSF1R, a "DFG-out-like" conformation is observed, which is a hallmark of Type II or intermediate Type I/II inhibitors.[5]

  • Hydrophobic Pocket Interactions: The 2-methyl group and any other substituents would be seen occupying specific hydrophobic pockets, contributing to the overall binding affinity and selectivity.

Conclusion: A Rigorous Path to Confidence

Confirming the binding mode of a novel compound like this compound is a critical step in drug discovery. By employing a multi-tiered approach that integrates computational modeling, biophysical characterization, and high-resolution structural studies, researchers can build a comprehensive and validated understanding of the molecular interactions driving inhibition. This detailed knowledge is paramount for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The 7H-pyrrolo[2,3-d]pyrimidine scaffold continues to be a versatile starting point for the development of targeted kinase inhibitors, and the methodologies outlined in this guide provide a robust framework for advancing these promising compounds towards clinical application.[6][7]

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound whose derivatives are integral to medicinal chemistry. Our focus is to provide actionable intelligence that ensures the safety of laboratory personnel and the protection of our environment, aligning with the highest standards of scientific integrity and regulatory compliance.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While specific toxicological data for this compound may be limited, the hazard profile can be inferred from Safety Data Sheets (SDS) of structurally similar pyrrolo[2,3-d]pyrimidine derivatives.

Commonly identified hazards for this class of compounds include:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1]

  • Acute Oral Toxicity: Some derivatives are classified as toxic or harmful if swallowed.[2][3][4]

  • Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled as a dust or aerosol.[1]

These hazards necessitate careful handling during all stages of use and disposal to prevent accidental exposure.

The Regulatory Framework: RCRA and Hazardous Waste Determination

The primary regulation governing chemical waste disposal in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[5][6] Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[7]

For this compound, a specific listing is unlikely. Therefore, a hazardous waste determination must be made based on its characteristics. Given the available data, this compound and its waste streams would likely be classified as hazardous due to toxicity .

While a definitive waste code can only be assigned by a certified environmental health and safety (EHS) professional based on the specific waste stream, a plausible classification would be under the "P" or "U" lists if the discarded material is an unused commercial chemical product. More commonly, if it is part of a process waste, it would be characterized based on its toxic constituents.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound from a laboratory setting.

Personal Protective Equipment (PPE)

Prior to handling any waste containing this compound, ensure the following PPE is worn:

  • Eye Protection: Tight-sealing safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

Waste Segregation and Containerization

Proper segregation is critical to prevent unwanted chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect unadulterated this compound, contaminated spatulas, weigh boats, and filter paper in a dedicated, sealable, and clearly labeled solid waste container.

    • The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, sealable, and clearly labeled liquid waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department. Incompatible materials can include strong acids, alkalis, and strong oxidizing/reducing agents.[2]

  • Contaminated Sharps:

    • Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container.

Labeling

Accurate and detailed labeling is a legal requirement and essential for safe handling by EHS personnel and waste disposal vendors. The label on your waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accurate estimation of the concentration and total volume or mass.

  • The date accumulation started.

  • The primary hazard(s) (e.g., "Toxic," "Irritant").

Storage

Store waste containers in a designated Satellite Accumulation Area (SAA) that is:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains and sources of ignition.

  • In a well-ventilated area.[1]

  • Kept tightly closed except when adding waste.[1]

Arranging for Disposal
  • Once the waste container is full, or if you are generating waste infrequently, contact your institution's EHS department to schedule a pickup.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[8] This is a violation of environmental regulations and can lead to significant penalties.

  • The final disposal will be carried out by a licensed and approved waste disposal plant, likely through high-temperature incineration equipped with afterburners and scrubbers to manage potentially toxic combustion byproducts.[9]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the key decision points and actions required.

cluster_generation Waste Generation & Segregation cluster_containment Containerization & Labeling cluster_management Storage & Disposal Start Start Solid_Waste Solid Waste (e.g., contaminated labware) Start->Solid_Waste Identify Waste Type Liquid_Waste Liquid Waste (e.g., reaction mixtures) Start->Liquid_Waste Identify Waste Type Sharps_Waste Contaminated Sharps Start->Sharps_Waste Identify Waste Type Solid_Container Sealable Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Sealable Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container Labeling Label Container: 'Hazardous Waste' Chemical Name Concentration Date Solid_Container->Labeling Liquid_Container->Labeling Sharps_Container->Labeling Storage Store in Designated Satellite Accumulation Area Labeling->Storage EHS_Pickup Schedule Pickup with EHS Department Storage->EHS_Pickup Final_Disposal Licensed Waste Disposal Facility (e.g., Incineration) EHS_Pickup->Final_Disposal

Caption: Workflow for the proper disposal of this compound waste.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to the principles of hazard assessment, regulatory compliance, and meticulous execution of the disposal protocol, researchers can ensure that their valuable work does not come at the cost of environmental harm or personal injury. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Navigating the Unseen Threat: A Senior Scientist's Guide to Handling 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the promise of a novel compound like 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine—a member of a class of molecules with significant interest in drug development—is a powerful motivator.[1][2][3][4][5] However, the potential for discovery must be built upon an unwavering foundation of safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring that your focus remains on scientific advancement, not on mitigating preventable accidents. Our approach moves beyond a simple checklist, delving into the causality behind each safety measure to build the deep, validated trust required in a high-stakes research environment.

The Proactive Stance: Pre-Handling Risk Assessment

Before the first spatula of this compound is touched, a thorough risk assessment is non-negotiable. While specific toxicological data for this exact compound is not extensively published, its structural similarity to other pyrrolopyrimidines, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, warrants treating it with significant caution. For instance, the 4-chloro analog is classified as "Toxic if swallowed".[6][7][8] Furthermore, as a powdered solid, the primary routes of exposure are inhalation and dermal contact, which can cause respiratory and skin irritation.[8][9]

Your pre-handling workflow must include:

  • Safety Data Sheet (SDS) Review: Always locate and thoroughly read the manufacturer-specific SDS for the compound. This document is your primary source for hazard identification and emergency procedures.

  • Quantity and Scale Analysis: The risks associated with handling milligrams for an analytical standard are vastly different from those for handling multiple grams for synthesis. Your control strategies must scale accordingly.[9]

  • Process Evaluation: Identify every step of your planned procedure where the compound will be handled, from weighing and transfer to dissolution and reaction quenching. Each step has a unique exposure potential.

The Core Directive: A Multi-Layered PPE and Engineering Control Strategy

Personal Protective Equipment (PPE) is your last line of defense, not your first. It is designed to protect you when engineering controls—the most effective safety measures—are not sufficient on their own.

Engineering Controls: Your Primary Shield

The most critical step in preventing exposure is to control the chemical at its source.[10]

  • Chemical Fume Hood: All handling of powdered this compound must be performed inside a certified chemical fume hood.[11][12] This is crucial to prevent the inhalation of fine airborne particles. When working, ensure the sash is as low as possible, and conduct all operations at least six inches inside the hood to maintain proper airflow.[12]

  • Ventilated Balance Enclosure: For weighing, a dedicated ventilated balance enclosure or a balance placed inside a fume hood is mandatory. This contains any dust generated during transfer.[9][11]

Personal Protective Equipment: A Barrier of Last Resort

Once engineering controls are in place, select PPE to protect against any residual risk of exposure.

Operational Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing (mg-scale) ANSI Z87.1 compliant safety glasses with side shields.[13]Disposable nitrile gloves. Inspect for tears before use.[13][14]Fully buttoned laboratory coat.[15]Not typically required if performed in a ventilated enclosure.
Preparing Solutions Chemical splash goggles.[15]Disposable nitrile gloves. Change immediately if contact occurs.Chemical-resistant apron over a lab coat.Not typically required if performed in a fume hood.
Bulk Transfer (>10g) Chemical splash goggles and a face shield worn over them.[13][15][16]Double-gloving with nitrile gloves is recommended.Impervious, long-sleeved gown or coveralls.[6][17]May be required. Consult EHS for fit-testing if risk assessment indicates high potential for aerosolization.[10][13]

Procedural Guidance: Safely Weighing and Preparing a Solution

This protocol integrates the above principles into a self-validating workflow, ensuring safety at each step.

Objective: To accurately weigh 50 mg of this compound and prepare a 10 mg/mL stock solution in DMSO.

Materials:

  • This compound

  • Anhydrous DMSO

  • Spatula

  • Weighing paper or boat[9]

  • 15 mL conical tube

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Preparation:

    • Don chemical splash goggles, a lab coat, and nitrile gloves.[6]

    • Set up a designated work area within a chemical fume hood. Cover the surface with absorbent bench paper.[9]

    • Place a calibrated analytical balance inside the fume hood or within a ventilated balance enclosure.

    • Label your 15 mL conical tube clearly.

  • Weighing:

    • Tare the balance with the weighing paper.

    • Keeping the container of this compound inside the hood, carefully use a clean spatula to transfer approximately 50 mg of the powder to the weigh paper.

    • Keep containers closed as much as possible to minimize dust.[9]

    • Record the exact mass.

  • Solubilization:

    • Carefully fold the weigh paper and transfer the powder into the labeled 15 mL conical tube.

    • Using a calibrated pipette, add the calculated volume of DMSO to the tube to achieve a 10 mg/mL concentration.

    • Securely cap the tube.

    • Vortex the solution until all solid is dissolved.

  • Cleanup:

    • Dispose of the used weigh paper, gloves, and bench paper in a designated solid hazardous waste container.

    • Wipe down the spatula and the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipe in the solid waste container.[6]

    • Wash hands thoroughly with soap and water after removing PPE.[8][18]

Visualization of Safety Workflow

The following diagram illustrates the critical decision-making process for selecting the appropriate level of control when handling a powdered chemical agent.

PPE_Decision_Workflow cluster_assessment Initial Assessment cluster_controls Control Selection cluster_ppe PPE Selection start Handle 2-Methyl-7H- pyrrolo[2,3-d]pyrimidine? check_sds Consult Safety Data Sheet (SDS) start->check_sds check_quantity Assess Quantity (mg vs. g vs. kg) check_sds->check_quantity check_process Review Process (Weighing, Solution, etc.) check_quantity->check_process eng_control Use Engineering Controls? check_process->eng_control fume_hood Work in Fume Hood / Ventilated Enclosure eng_control->fume_hood Yes open_bench Open Bench Work (NOT RECOMMENDED) eng_control->open_bench No ppe_level Select Appropriate PPE fume_hood->ppe_level basic_ppe Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves ppe_level->basic_ppe Low Volume/ Low Risk advanced_ppe Enhanced PPE: - Goggles & Face Shield - Double Gloves - Chemical Apron/Gown ppe_level->advanced_ppe High Volume/ Splash Risk resp_ppe Consider Respiratory Protection (Consult EHS) advanced_ppe->resp_ppe Aerosol Risk

Caption: Decision workflow for PPE and engineering control selection.

Emergency and Disposal Protocols

Spill Response: In the event of a spill, evacuate personnel from the immediate area.[6] For a small powder spill within a fume hood, gently cover it with absorbent material and decontaminate the area by scrubbing with alcohol.[6] For larger spills, or any spill outside of a fume hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office immediately.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek prompt medical attention.[6][18]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing.[6][18]

  • Inhalation: Relocate to fresh air immediately. If breathing is difficult, seek medical attention.[6]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[7]

Disposal Plan: All waste, including contaminated PPE, empty containers, and unused material, must be disposed of as hazardous chemical waste.[7][18] Collect these materials in a clearly labeled, sealed container. Never dispose of this chemical down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

By integrating these multi-layered safety protocols into your daily laboratory operations, you create a resilient and trustworthy system that protects both the researcher and the integrity of the research itself. This commitment to safety is the bedrock upon which scientific breakthroughs are built.

References

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Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine

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